Fmoc-HoCys(Acm)-OH
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-4-(acetamidomethylsulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-14(25)23-13-30-11-10-20(21(26)27)24-22(28)29-12-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19-20H,10-13H2,1H3,(H,23,25)(H,24,28)(H,26,27)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXJXPIRDOELQS-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCSCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCSCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Acm Protecting Group in Homocysteine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The acetamidomethyl (Acm) group is a crucial thiol-protecting group in the synthesis of complex peptides and other molecules containing homocysteine. Its stability to a wide range of reaction conditions, coupled with the variety of methods available for its removal, makes it a versatile tool for chemists. This guide provides an in-depth overview of the role and application of the Acm protecting group in the context of homocysteine derivatives, offering detailed experimental protocols, quantitative data, and visual diagrams to aid in research and development.
Introduction to the Acm Protecting Group
The Acm group, with the structure -CH₂-NH-CO-CH₃, is a semi-labile protecting group for the sulfhydryl moiety of homocysteine. Introduced to peptide chemistry as a stable yet removable protecting group, it has found significant use in strategies requiring orthogonal protection schemes, particularly for the regioselective formation of disulfide bonds in peptides containing multiple thiol-bearing residues.[1] Its stability in both acidic and basic conditions commonly used in solid-phase peptide synthesis (SPPS) allows for the purification of the Acm-protected peptide prior to disulfide bond formation.[2]
The primary role of the Acm group in homocysteine derivatives is to mask the highly reactive thiol group, preventing unwanted side reactions such as oxidation to a disulfide. This protection is essential during multi-step syntheses. The Acm group can be selectively removed under specific conditions that do not affect other protecting groups, enabling controlled chemical modifications at the homocysteine side chain.
Chemical Properties and Stability
The Acm group exhibits remarkable stability under various conditions, making it compatible with both Fmoc- and Boc-based solid-phase peptide synthesis strategies.[2]
Key Stability Characteristics:
-
Acid Stability: The Acm group is stable to strong acids like trifluoroacetic acid (TFA), which is commonly used for the cleavage of peptides from the resin and the removal of many other side-chain protecting groups.[2]
-
Base Stability: It is also resistant to the basic conditions used for the removal of the Fmoc group (e.g., piperidine in DMF).
-
Orthogonality: This stability profile makes the Acm group orthogonal to many other commonly used protecting groups in peptide synthesis, allowing for selective deprotection strategies.
Synthesis of Acm-Protected Homocysteine
The most common starting material for incorporating Acm-protected homocysteine into peptides is Fmoc-S-acetamidomethyl-L-homocysteine (Fmoc-HoCys(Acm)-OH) . The synthesis of this derivative involves two key steps: protection of the thiol group followed by protection of the α-amino group.[3]
Experimental Protocol: Synthesis of this compound
Materials:
-
L-homocysteine
-
Acetamidomethyl chloride (Acm-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate or N-methylmorpholine
-
Appropriate solvents (e.g., DMF, water)
Procedure:
-
S-Protection: Dissolve L-homocysteine in a suitable solvent and add a base such as TEA or DIPEA. To this solution, add acetamidomethyl chloride to introduce the Acm group onto the thiol moiety. Monitor the reaction by an appropriate method (e.g., TLC or LC-MS) until completion.
-
N-Protection: Without isolating the S-protected intermediate, adjust the pH of the reaction mixture to be mildly alkaline (pH 8-9) using sodium bicarbonate or N-methylmorpholine. Add Fmoc-Cl to the solution to protect the α-amino group.
-
Purification: Once the reaction is complete, the desired product, this compound, can be purified using standard techniques such as crystallization or chromatography.
Deprotection of the Acm Group
The removal of the Acm group can be achieved through several methods, each with its own advantages and disadvantages. The choice of deprotection strategy depends on the specific requirements of the synthetic route and the presence of other sensitive functional groups in the molecule.
Iodine-Mediated Deprotection
Iodine is a widely used reagent for the removal of the Acm group, often leading to the simultaneous formation of a disulfide bond. This method is particularly useful for the synthesis of cyclic peptides.
Potential Side Reactions:
-
Iodination of sensitive residues: Tyrosine and tryptophan residues are susceptible to iodination.
-
Over-oxidation: Methionine residues can be oxidized to the corresponding sulfoxide.
Heavy Metal-Mediated Deprotection
Reagents such as mercury(II) acetate (Hg(OAc)₂) and silver trifluoromethanesulfonate (AgOTf) are effective for the removal of the Acm group. These methods are advantageous as they do not typically lead to the oxidation of other sensitive amino acids. However, the toxicity of heavy metals is a significant drawback.
Potential Side Reactions:
-
Acm group migration: In peptides with a high serine and threonine content, the Acm group has been reported to migrate from the cysteine sulfur to the side chains of these residues.
Palladium-Catalyzed Deprotection
Palladium complexes have emerged as efficient catalysts for the removal of the Acm group under mild, aqueous conditions. This method offers a less toxic alternative to heavy metal-based deprotection.
Other Deprotection Methods
Other reagents, such as 2,2'-dithiobis(5-nitropyridine) (DTNP) and N-chlorosuccinimide (NCS), have also been employed for Acm deprotection.
Quantitative Comparison of Deprotection Methods
While specific quantitative data for the deprotection of Acm-homocysteine is limited in the literature, data from studies on Acm-cysteine provides a useful reference. It is important to note that reaction conditions and yields may need to be optimized for homocysteine derivatives.
| Deprotection Reagent | Typical Conditions | Deprotection Efficiency (for Cys) | Key Considerations |
| **Iodine (I₂) ** | Acetic acid, with or without water | Generally high, but sequence-dependent | Can cause side reactions with sensitive residues (Tyr, Trp, Met). |
| Mercury(II) Acetate | Aqueous acetic acid, pH 4 | High | Toxic; potential for Acm group migration to Ser/Thr. |
| Silver(I) Trifluoromethanesulfonate | TFA/anisole | High | Toxic; requires subsequent treatment to remove silver. |
| Palladium(II) Chloride | Aqueous buffer | High | Less toxic than heavy metals; mild conditions. |
| DTNP | TFA with thioanisole | ~90% with 15 eq. of DTNP | Requires a large excess of reagent. |
| NCS | DMF | High | Can be performed on-resin. |
Detailed Experimental Protocols for Acm Deprotection
The following protocols are based on established methods for Acm-cysteine and can be adapted for Acm-homocysteine derivatives. Optimization of reaction times and reagent stoichiometry may be necessary.
Protocol for Iodine-Mediated Deprotection and Cyclization
Materials:
-
Acm-protected homocysteine-containing peptide
-
Acetic acid (AcOH)
-
Iodine (I₂) solution in AcOH
-
Aqueous sodium thiosulfate or ascorbic acid solution
-
HPLC for purification
Procedure:
-
Dissolve the Acm-protected peptide in glacial acetic acid to a concentration of approximately 0.1-1 mg/mL.
-
Add a solution of iodine in acetic acid dropwise while stirring until a persistent yellow-brown color is observed.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by HPLC.
-
Once the reaction is complete, quench the excess iodine by adding aqueous sodium thiosulfate or ascorbic acid solution until the color disappears.
-
Remove the solvent under reduced pressure and purify the resulting peptide by preparative HPLC.
Protocol for Mercury(II) Acetate-Mediated Deprotection
Materials:
-
Acm-protected homocysteine-containing peptide
-
10% aqueous acetic acid
-
Mercury(II) acetate (Hg(OAc)₂)
-
β-mercaptoethanol
-
HPLC for purification
Procedure:
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).
-
Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.
-
Add mercury(II) acetate (approximately 10 equivalents per Acm group).
-
Readjust the pH to 4.0 with acetic acid or aqueous ammonia and stir the mixture at room temperature for 1-2 hours.
-
Add β-mercaptoethanol (approximately 20 equivalents per Acm group) to precipitate the mercury and stir for an additional 5 hours.
-
Remove the precipitate by centrifugation and desalt the supernatant by HPLC.
Role in Drug Development and Research
The use of Acm-protected homocysteine derivatives is of growing interest in drug development and biomedical research. Homocysteine itself is a non-proteinogenic amino acid that plays a role in various metabolic pathways, and its dysregulation has been linked to several diseases.
Applications:
-
Synthesis of Bioactive Peptides: Acm-protected homocysteine can be incorporated into synthetic peptides to study the effects of this non-natural amino acid on peptide structure and function. This is relevant for the development of peptide-based therapeutics with modified properties, such as increased stability or altered receptor binding.
-
Native Chemical Ligation (NCL): While cysteine is the traditional N-terminal residue for NCL, strategies involving homocysteine have been explored. The Acm group can serve as a protecting group for an N-terminal homocysteine residue during the ligation of peptide fragments, which can then be deprotected in a subsequent step.
-
Development of Enzyme Inhibitors: Homocysteine and its derivatives are involved in the S-adenosyl-L-methionine (SAM) cycle. Acm-protected homocysteine can be a precursor for the synthesis of inhibitors of enzymes in this pathway, such as S-adenosyl-L-homocysteine hydrolase, which are potential targets for antiviral and anticancer drugs.
References
An In-Depth Technical Guide to the Mechanism of Action of Fmoc-HoCys(Acm)-OH in Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of peptide chemistry and the development of sophisticated peptide-based therapeutics, the strategic incorporation of non-canonical amino acids and the precise control of disulfide bond formation are paramount. Fmoc-L-Homocysteine(S-acetamidomethyl)-OH (Fmoc-HoCys(Acm)-OH) has emerged as a critical building block for these applications. This technical guide provides a comprehensive overview of the mechanism of action of this compound in peptide synthesis, with a focus on its role in solid-phase peptide synthesis (SPPS), deprotection strategies, and the formation of cyclic peptides.
This compound is a derivative of homocysteine, an analog of cysteine with an additional methylene group in its side chain. It is protected at the α-amino group by the fluorenylmethyloxycarbonyl (Fmoc) group and at the thiol moiety by the acetamidomethyl (Acm) group. This dual-protection scheme allows for its seamless integration into standard Fmoc-based SPPS protocols, providing a versatile tool for introducing homocysteine residues and enabling the regioselective formation of disulfide or thioether bridges, which are crucial for the structural and functional integrity of many bioactive peptides.
Core Principles and Mechanism of Action in SPPS
The utility of this compound in peptide chemistry is rooted in the principles of orthogonal protection. The Fmoc group is base-labile and is selectively removed at each cycle of peptide elongation using a weak base, typically piperidine. Conversely, the Acm group is stable to the basic conditions of Fmoc deprotection and the acidic conditions often used for the final cleavage of the peptide from the solid support. This orthogonality is the cornerstone of its application in the controlled synthesis of complex peptides.
The general workflow for incorporating this compound into a growing peptide chain via SPPS is as follows:
Deprotection of the Acm Group: Mechanisms and Protocols
The selective removal of the Acm group is a critical step that unmasks the thiol functionality of the homocysteine residue, making it available for subsequent reactions, most notably disulfide bond formation. Several methods have been developed for Acm deprotection, each with its own mechanism and specific experimental conditions.
Iodine-Mediated Deprotection and Oxidative Cyclization
Iodine is a widely used reagent for the removal of the Acm group, often leading to the simultaneous formation of a disulfide bond. This method is particularly valuable for the synthesis of cyclic peptides.[1] The reaction is typically performed on the resin-bound peptide or in solution after cleavage.
Mechanism: The proposed mechanism involves the electrophilic attack of iodine on the sulfur atom of the Acm-protected homocysteine, leading to a sulfenyl iodide intermediate. This intermediate is highly reactive and can be attacked by another deprotected thiol to form a disulfide bond, or it can react with a second equivalent of Acm-protected thiol, leading to oxidative cyclization.
Experimental Protocol (On-Resin):
-
Suspend the linear peptide resin in N,N-dimethylformamide (DMF) (approximately 1 mL/gram of resin).[2]
-
Treat the resin with 10 equivalents of iodine (I₂) in a 4:1 (v/v) mixture of DMF and water.[2]
-
Shake the reaction mixture at room temperature for 40 minutes.[2]
-
Filter the resin and wash it sequentially with DMF, 2% ascorbic acid in DMF (to quench excess iodine), DMF, and dichloromethane (DCM).[2]
| Parameter | Value | Reference |
| Reagent | Iodine (I₂) | |
| Equivalents | 10 eq. | |
| Solvent | DMF/H₂O (4:1) | |
| Reaction Time | 40 minutes | |
| Temperature | Room Temperature |
Mercury(II) Acetate-Mediated Deprotection
Mercury(II) acetate is an effective reagent for the removal of the Acm group without the immediate formation of a disulfide bond, yielding a free thiol. This method is useful when the free thiol is desired for other modifications or when disulfide bond formation is to be performed in a separate step.
Mechanism: The mechanism involves the coordination of the mercury(II) ion to the sulfur atom of the Acm group, facilitating its cleavage. The resulting mercury-thiol complex is then treated with a reducing agent, such as β-mercaptoethanol, to release the free thiol.
Experimental Protocol (Solution Phase):
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).
-
Carefully adjust the pH to 4.0 with glacial acetic acid.
-
Add mercury(II) acetate (10 equivalents per Acm group) and readjust the pH to 4.0.
-
Stir the mixture at room temperature under a nitrogen atmosphere for 1-2 hours.
-
Add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 2 hours to precipitate the mercury salts.
-
Remove the precipitate by centrifugation and desalt the supernatant by HPLC.
| Parameter | Value | Reference |
| Reagent | Mercury(II) Acetate | |
| Equivalents | 10 eq. | |
| Solvent | 10% aq. Acetic Acid | |
| pH | 4.0 | |
| Reaction Time | 1-2 hours | |
| Quenching Agent | β-mercaptoethanol |
Silver(I)-Mediated Deprotection
Silver salts, such as silver trifluoroacetate (AgTFA) or silver trifluoromethanesulfonate (AgOTf), can also be used to remove the Acm group. This method, similar to the mercury-based protocol, yields a free thiol after treatment with a reducing agent.
Mechanism: The silver(I) ion acts as a soft acid that coordinates to the soft sulfur atom of the Acm group, facilitating its cleavage. A subsequent treatment with a reducing agent like dithiothreitol (DTT) is required to liberate the free thiol.
Experimental Protocol (Solution Phase):
-
Dissolve the Acm-protected peptide in a mixture of trifluoroacetic acid (TFA) and anisole (99:1).
-
Add silver trifluoromethanesulfonate (100 equivalents per Acm group) and stir at 4°C for 2 hours.
-
Precipitate the peptide silver salt with cold ether and isolate by centrifugation.
-
Treat the peptide with dithiothreitol (DTT) (40 equivalents per Acm group) in 1 M acetic acid at room temperature for 3 hours to release the free thiol.
-
Remove the silver salts by centrifugation and purify the peptide by HPLC.
| Parameter | Value | Reference |
| Reagent | Silver Trifluoromethanesulfonate | |
| Equivalents | 100 eq. | |
| Solvent | TFA/Anisole (99:1) | |
| Reaction Time | 2 hours | |
| Temperature | 4°C | |
| Reducing Agent | Dithiothreitol (DTT) |
Synthesis of Cyclic Peptides
A primary application of this compound is in the synthesis of cyclic peptides containing a disulfide or thioether bridge. The controlled deprotection of the Acm group allows for precise cyclization, either on-resin or in solution.
Potential Side Reactions and Mitigation Strategies
While this compound is a robust building block, certain side reactions can occur during its use in SPPS, particularly those associated with cysteine and its analogs.
-
Racemization: Cysteine and its homologs can be prone to racemization during activation and coupling, especially with carbodiimide-based reagents in the presence of a base. To mitigate this, the use of pre-formed active esters or coupling reagents like HATU/HOAt is recommended.
-
Aspartimide Formation: The sequence Asp-HoCys can be susceptible to aspartimide formation during Fmoc deprotection with piperidine. The use of protecting groups on the aspartic acid side chain that sterically hinder this side reaction, or the addition of HOBt to the piperidine solution, can reduce its occurrence.
-
Over-oxidation: During iodine-mediated deprotection, sensitive amino acid residues such as tryptophan and methionine can be oxidized. Careful control of the reaction time and the use of scavengers can minimize these side reactions.
Conclusion
This compound is a versatile and indispensable tool in modern peptide chemistry. Its orthogonal protection scheme allows for the controlled incorporation of homocysteine into peptide sequences and the subsequent, regioselective formation of disulfide or thioether bridges. A thorough understanding of its mechanism of action, coupled with optimized protocols for its use and deprotection, empowers researchers and drug development professionals to design and synthesize complex and potent peptide-based therapeutics with high fidelity and yield. The continued exploration of new deprotection methodologies and a deeper understanding of potential side reactions will further enhance the utility of this important building block in the years to come.
References
A Comprehensive Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) has become the cornerstone of modern peptide science, enabling the routine and efficient construction of peptides for a vast array of applications, from fundamental biological research to the development of novel therapeutics. The Fluorenylmethyloxycarbonyl (Fmoc) strategy is the most prevalent approach to SPPS, favored for its mild reaction conditions and versatility.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles of Fmoc SPPS, detailed experimental protocols for its key stages, and a summary of critical quantitative data to aid researchers in optimizing their synthetic strategies.
Core Principles of Fmoc Solid-Phase Peptide Synthesis
Fmoc SPPS is a cyclical process that facilitates the stepwise addition of amino acids to a growing peptide chain covalently tethered to an insoluble solid support, typically a resin.[1][3] This methodology hinges on the use of two orthogonal protecting groups: the base-labile Fmoc group for the temporary protection of the α-amino group of the incoming amino acid, and acid-labile groups for the permanent protection of reactive amino acid side chains.[1]
The synthesis cycle consists of three primary steps that are repeated for the incorporation of each amino acid:
-
Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound peptide is removed using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This exposes a free amine, which is the site of the subsequent amino acid addition.
-
Amino Acid Coupling: The incoming Fmoc-protected amino acid is activated at its C-terminus by a coupling reagent and then reacted with the free N-terminal amine of the peptide chain on the resin, forming a new peptide bond.
-
Washing: Following both deprotection and coupling steps, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.
This cycle is iterated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the solid support, and the side-chain protecting groups are concomitantly removed by treatment with a strong acid, such as trifluoroacetic acid (TFA), yielding the crude peptide.
Quantitative Data in Fmoc-SPPS
The success and efficiency of Fmoc SPPS are critically dependent on several quantitative parameters. The following tables provide a summary of key data for the selection of resins, deprotection reagents, and coupling agents.
Table 1: Common Resins for Fmoc SPPS
| Resin Type | Linker | C-Terminal Functionality | Typical Loading Capacity (mmol/g) | Cleavage Conditions |
| Wang Resin | p-alkoxybenzyl alcohol | Carboxylic Acid | 0.3 - 1.0 | 95% TFA |
| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Carboxylic Acid (fully protected) | 0.3 - 1.5 | 1-5% TFA in DCM (mild); 95% TFA (full) |
| Rink Amide Resin | 4-(2',4'-dimethoxyphenyl-Fmoc-aminomethyl)-phenoxy | Amide | 0.3 - 0.8 | 95% TFA |
| Sieber Amide Resin | 9-Fmoc-amino-xanthen-3-yloxy | Amide (fully protected) | 0.3 - 0.7 | 1-5% TFA in DCM (mild) |
Data sourced from
Table 2: Fmoc Deprotection Reagents and Conditions
| Reagent | Concentration | Solvent | Typical Deprotection Time | Notes |
| Piperidine | 20% (v/v) | DMF or NMP | 2 x 5-10 minutes | The most common and standard reagent. |
| Piperidine with 0.1 M HOBt | 20% (v/v) | DMF | 2 x 10 minutes | Reduces the occurrence of aspartimide formation. |
| 4-Methylpiperidine | 20% (v/v) | DMF or NMP | 2 x 5-10 minutes | Offers similar kinetics to piperidine with potential advantages in liquid handling. |
| DBU/Piperidine | 1-2% DBU, 2-5% Piperidine (v/v) | DMF | 2 x 2-5 minutes | A stronger base, useful for sterically hindered amino acids, but may increase side reactions. |
Table 3: Common Coupling Reagents for Fmoc SPPS
| Reagent | Class | Activating Additive (in situ) | Typical Coupling Time | Advantages | Disadvantages |
| DIC/HOBt | Carbodiimide | HOBt | 30 - 60 minutes | Cost-effective and efficient. | Byproduct (DIU) can be difficult to remove. |
| HBTU/DIPEA | Uronium Salt | HOBt | 15 - 45 minutes | High efficiency and low racemization. | Can lead to guanidinylation of the N-terminus. |
| HATU/DIPEA | Uronium Salt | HOAt | 5 - 30 minutes | Very high efficiency, rapid, low racemization, effective for hindered couplings. | More expensive and can also cause guanidinylation. |
| PyBOP/DIPEA | Phosphonium Salt | HOBt | 15 - 45 minutes | High efficiency with no guanidinylation. | Byproducts can be challenging to remove. |
| COMU/DIPEA | Uronium Salt | OxymaPure | 5 - 30 minutes | High efficiency, safer byproducts (non-explosive), and good solubility. | Higher cost compared to older reagents. |
Data compiled from
Table 4: Common Cleavage Cocktails for Final Deprotection
| Reagent Cocktail | Composition (v/v) | Application Notes |
| TFA/TIS/H₂O | 95% / 2.5% / 2.5% | A general-purpose, non-malodorous cocktail suitable for most peptides, especially those with Arg(Pbf) and Trp(Boc). |
| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT (82.5% / 5% / 5% / 5% / 2.5%) | A "universal" and highly effective cocktail for complex peptides, particularly those containing multiple Cys, Met, or Trp residues. |
| TFA/DCM | 1-5% TFA in DCM | For cleavage from very acid-sensitive resins like 2-CTC and Sieber amide to yield protected peptide fragments. |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90% / 5% / 3% / 2%) | Recommended for peptides containing Trp, His, Met, and Cys residues. |
Data sourced from
Experimental Protocols
The following sections provide detailed, step-by-step protocols for the key stages of manual Fmoc SPPS. These can be adapted for use with automated peptide synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Weighing the Resin: Accurately weigh the desired amount of resin (e.g., 100 mg for a 0.1 mmol synthesis, assuming a loading of 1.0 mmol/g) and transfer it to a suitable reaction vessel, such as a fritted syringe or a dedicated peptide synthesis vessel.
-
Swelling: Add a sufficient volume of DMF (approximately 10-15 mL per gram of resin) to completely cover the resin beads.
-
Agitation: Gently agitate the resin suspension at room temperature for at least 30-60 minutes to ensure complete and uniform swelling of the resin beads. This is crucial for the accessibility of reactive sites.
-
Solvent Removal: After swelling, drain the DMF by applying gentle vacuum or positive nitrogen pressure.
Protocol 2: First Amino Acid Loading (onto Wang Resin)
-
Resin Swelling: Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF (10 mL/g of resin).
-
Amino Acid Activation: In a separate vessel, dissolve 1.5 to 2.5 equivalents (relative to the resin's substitution) of the first Fmoc-amino acid and an equivalent amount of HOBt in a minimal volume of DMF.
-
Addition to Resin: Add the dissolved amino acid/HOBt solution to the swollen resin.
-
Coupling Reaction: Add 1.5 to 2.5 equivalents of DIC to the resin mixture and agitate. Then, add a catalytic amount of DMAP (0.1 equivalents). Allow the reaction to proceed for 12 hours at room temperature with agitation.
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, drain the reaction mixture and add a solution of acetic anhydride (2 equivalents) and DIPEA (2 equivalents) in DCM. Agitate for 30 minutes.
-
Washing: Drain the capping solution and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times).
-
Drying: Dry the resin under vacuum.
-
Loading Determination: The substitution level of the resin can be determined spectrophotometrically by measuring the absorbance of the dibenzofulvene-piperidine adduct upon Fmoc deprotection.
Protocol 3: The SPPS Cycle (Deprotection and Coupling)
A. Fmoc Deprotection
-
Deprotection Solution Addition: To the swollen peptide-resin, add the deprotection solution (e.g., 20% piperidine in DMF, approximately 10 mL per gram of resin).
-
First Deprotection: Agitate the resin for 5-10 minutes at room temperature.
-
Solvent Removal: Drain the deprotection solution.
-
Second Deprotection: Repeat the deprotection step with a fresh aliquot of the deprotection solution for another 5-10 minutes.
-
Washing: Thoroughly wash the resin with DMF (5-7 times) to completely remove the piperidine and the dibenzofulvene-piperidine adduct.
B. Amino Acid Coupling (using HBTU)
-
Amino Acid Activation: In a separate vessel, dissolve 2.0 equivalents (relative to the resin loading) of the next Fmoc-protected amino acid in DMF (approximately 5 mL per gram of resin). Add 2.0 equivalents of a 1.0 M HBTU solution and 4.0 equivalents of DIPEA. Allow this pre-activation to proceed for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 15-45 minutes, or until a completion test (e.g., Kaiser test) is negative.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
Protocol 4: Monitoring the Reaction Completion (Kaiser Test)
-
Sample Preparation: After the coupling step, remove a small sample of resin beads (a few beads are sufficient) and wash them thoroughly with ethanol. Place the beads in a small glass test tube.
-
Reagent Addition: Add 2-3 drops of each of the following solutions to the test tube:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Heating: Heat the test tube at 100-110°C for 5 minutes.
-
Interpretation:
-
Positive Result (Incomplete Coupling): A deep blue or purple color on the beads indicates the presence of free primary amines.
-
Negative Result (Complete Coupling): The beads remain colorless or turn a faint yellow/brown, indicating the absence of free primary amines.
-
Protocol 5: Cleavage and Final Deprotection (from Rink Amide Resin)
-
Final Fmoc Deprotection: Ensure the N-terminal Fmoc group of the final amino acid has been removed as per Protocol 3A.
-
Resin Preparation: Wash the peptide-resin with DCM (3-5 times) and dry it thoroughly under vacuum.
-
Cleavage Cocktail Addition: Prepare the appropriate cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% EDT) and add it to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Cleavage Reaction: Agitate the mixture at room temperature for 2-4 hours.
-
Peptide Collection: Filter the resin through a fritted funnel and collect the filtrate, which contains the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: Add the filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate). The peptide will precipitate as a solid.
-
Isolation and Drying: Centrifuge the ether suspension to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether twice more. Dry the peptide pellet under vacuum to obtain the crude product.
Visualizing the SPPS Workflow and Mechanisms
The Cyclical Workflow of Fmoc Solid-Phase Peptide Synthesis
Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.
The Chemical Mechanism of Fmoc Deprotection
Caption: The mechanism of Fmoc group removal by piperidine.
Peptide Cleavage and Side-Chain Deprotection
Caption: Workflow for peptide cleavage and final deprotection.
Conclusion
Fmoc solid-phase peptide synthesis is a robust and highly adaptable technology that has become indispensable in both academic research and the pharmaceutical industry. A thorough understanding of its core principles, the nuances of the chemical reactions involved, and the optimization of experimental protocols are paramount for the successful synthesis of high-purity peptides. By carefully selecting resins, reagents, and reaction conditions, and by implementing appropriate monitoring and cleavage strategies, researchers can efficiently produce a wide range of peptides to drive scientific discovery and the development of next-generation therapeutics.
References
Homocysteine vs. Cysteine in Peptide Structure and Function: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the structural and functional differences between homocysteine and cysteine when incorporated into peptides. Understanding these differences is critical for peptide drug design, protein engineering, and elucidating the pathophysiology of diseases associated with elevated homocysteine levels.
Core Structural and Functional Distinctions
Cysteine is a proteinogenic amino acid, fundamental to the structure and function of countless peptides and proteins.[1][2] Homocysteine, its homolog with an additional methylene group in its side chain, is a non-proteinogenic amino acid primarily known as an intermediate in methionine metabolism.[1][2] While structurally similar, this single extra carbon atom introduces significant alterations in chemical reactivity, conformational preferences, and biological activity.
The thiol (-SH) group of cysteine is highly reactive and plays a pivotal role in forming disulfide bonds, which are crucial for stabilizing the tertiary and quaternary structures of proteins.[2] It is also a key component of the active sites of many enzymes and is involved in redox signaling. Conversely, elevated levels of homocysteine are linked to various pathological conditions, and its accidental incorporation into proteins can lead to dysfunction. A key chemical feature of homocysteine is its propensity to form a stable intramolecular thiolactone, a reactive species that can acylate lysine residues in proteins, a process known as N-homocysteinylation, which can alter their function.
Data Presentation: Comparative Analysis
Direct quantitative comparisons of peptides with a simple cysteine-to-homocysteine substitution are not abundant in the literature. However, based on the known properties of these amino acids, we can compile a comparative summary of their expected impact on peptide characteristics.
Table 1: Structural Comparison of Cysteine and Homocysteine in Peptides
| Property | Cysteine | Homocysteine |
| Side Chain | -CH₂-SH | -CH₂-CH₂-SH |
| Disulfide Bonds | Forms stable disulfide bonds, crucial for protein folding and stability. | Can form disulfide bonds (homocystine), but these are generally less stable and can disrupt protein structure due to the longer side chain. |
| Intramolecular Reactions | Can be oxidized to form cystine. | Readily forms a stable five-membered thiolactone ring. |
| Conformational Flexibility | The shorter side chain provides more constrained geometry in disulfide bridges. | The additional methylene group increases the flexibility and alters the bond angles of disulfide bridges, potentially destabilizing the native peptide conformation. |
| Protein Incorporation | Standard proteinogenic amino acid. | Not incorporated into proteins via the ribosome; its presence in proteins is typically a result of post-translational modification or errors in synthesis. |
Table 2: Functional Comparison of Cysteine and Homocysteine in Peptides
| Function | Cysteine | Homocysteine |
| Biological Role | Essential for protein structure, enzyme catalysis, metal coordination, and redox signaling. | Primarily an intermediate in methionine metabolism; elevated levels are cytotoxic and associated with disease. |
| Enzymatic Activity | Often found in the active site of enzymes (e.g., cysteine proteases, phosphatases) where the thiol group acts as a nucleophile. | Incorporation into an active site in place of cysteine would likely alter the geometry and reduce or abolish catalytic activity. |
| Redox Signaling | The thiol group can undergo reversible oxidation to sulfenic, sulfinic, and sulfonic acids, or form mixed disulfides, acting as a redox switch. | The thiol group can participate in redox reactions, but its role in physiological signaling is not well-established. Elevated homocysteine contributes to oxidative stress. |
| Toxicity | Generally non-toxic. | Elevated levels (hyperhomocysteinemia) are associated with cardiovascular disease, neurotoxicity, and other pathologies. |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Cysteine- and Homocysteine-Containing Peptides
This protocol outlines the general steps for synthesizing a model peptide using the Fmoc/tBu strategy.
Materials:
-
Fmoc-protected amino acids (including Fmoc-Cys(Trt)-OH and Fmoc-Hcy(Trt)-OH)
-
Rink Amide MBHA resin
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Water
-
Diethyl ether
-
HPLC system for purification
-
Mass spectrometer for verification
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, and then for 15 minutes to remove the Fmoc protecting group from the resin's linker. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents), OxymaPure (3 equivalents), and DIC (3 equivalents) in DMF.
-
Add the activation mixture to the resin and shake for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents.
-
Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the peptide sequence.
-
Final Deprotection: Remove the N-terminal Fmoc group as described in step 2.
-
Cleavage and Side-Chain Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/EDT/H₂O (92.5:2.5:2.5:2.5).
-
Treat the resin with the cleavage cocktail for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
-
Peptide Precipitation: Precipitate the peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether.
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide by reverse-phase HPLC.
-
Confirm the identity and purity of the peptide by mass spectrometry.
-
Comparative Thermal Stability Analysis
A. Differential Scanning Calorimetry (DSC)
Objective: To determine and compare the melting temperature (Tm) and enthalpy of unfolding (ΔH) of the cysteine- and homocysteine-containing peptides.
Procedure:
-
Sample Preparation: Prepare solutions of the purified peptides (typically 0.5-1 mg/mL) in a well-defined buffer (e.g., phosphate-buffered saline, pH 7.4). Prepare a matching buffer blank. Degas both the peptide solutions and the buffer.
-
DSC Measurement:
-
Load the peptide solution into the sample cell and the buffer into the reference cell of the calorimeter.
-
Scan a temperature range (e.g., 20°C to 100°C) at a constant rate (e.g., 1°C/min).
-
-
Data Analysis:
-
Subtract the buffer-buffer scan from the sample-buffer scan to obtain the heat capacity profile of the peptide.
-
The midpoint of the transition in the heat capacity curve corresponds to the Tm.
-
The area under the peak corresponds to the calorimetric enthalpy of unfolding (ΔHcal).
-
B. Circular Dichroism (CD) Spectroscopy
Objective: To monitor the thermal unfolding of the peptides by observing changes in their secondary structure.
Procedure:
-
Sample Preparation: Prepare peptide solutions (typically 0.1-0.2 mg/mL) in a CD-compatible buffer (e.g., phosphate buffer).
-
CD Measurement:
-
Record the CD spectrum of the peptide at a starting temperature (e.g., 20°C) in the far-UV region (e.g., 190-260 nm).
-
Increase the temperature in increments (e.g., 2°C) and record a spectrum at each temperature, allowing for equilibration.
-
-
Data Analysis:
-
Monitor the change in the CD signal at a specific wavelength (e.g., 222 nm for α-helical peptides) as a function of temperature.
-
The midpoint of the resulting sigmoidal curve is the Tm.
-
Comparative Biological Activity Assay: Competitive Radioligand Binding
Objective: To determine the binding affinity (Ki) of the cysteine- and homocysteine-containing peptides for a specific receptor.
Procedure:
-
Reagent Preparation:
-
Prepare a membrane fraction containing the receptor of interest.
-
Prepare a solution of a radiolabeled ligand known to bind to the receptor.
-
Prepare serial dilutions of the unlabeled cysteine- and homocysteine-containing peptides (competitors).
-
-
Binding Assay:
-
In a 96-well plate, combine the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the competitor peptides.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter to trap the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the competitor peptide concentration.
-
Fit the data to a one-site competition model to determine the IC50 (the concentration of competitor that inhibits 50% of radioligand binding).
-
Calculate the inhibition constant (Ki) from the IC50 value using the Cheng-Prusoff equation.
-
Visualization of Signaling Pathways and Workflows
Homocysteine-Induced Pro-inflammatory Signaling
Elevated levels of homocysteine can trigger pro-inflammatory signaling cascades in various cell types, contributing to the pathophysiology of cardiovascular diseases. Key pathways activated include those mediated by Protein Kinase C (PKC), Mitogen-Activated Protein Kinases (MAPKs), and the transcription factor NF-κB.
Caption: Homocysteine-induced pro-inflammatory signaling cascade.
Cysteine-Mediated Redox Signaling
The thiol group of cysteine residues in proteins acts as a molecular switch, responding to the cellular redox environment. Reversible post-translational modifications of cysteine thiols can alter protein structure and function, thereby transducing redox signals.
Caption: Cysteine as a redox switch in cellular signaling.
Experimental Workflow for Comparative Peptide Analysis
This diagram illustrates a logical workflow for the comprehensive comparison of a cysteine-containing peptide and its homocysteine-substituted analogue.
Caption: Workflow for comparing Cys- and Hcy-peptides.
References
Methodological & Application
Application Notes and Protocols for the Incorporation of Fmoc-HoCys(Acm)-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine (HoCys), a homolog of cysteine, is a non-proteinogenic amino acid that has garnered significant interest in peptide and protein engineering. Its unique side chain, featuring a thiol group, allows for the formation of disulfide bonds, ligation with other molecules, and the introduction of specific structural constraints. The acetamidomethyl (Acm) protecting group provides a stable shield for the thiol functionality of homocysteine during Solid-Phase Peptide Synthesis (SPPS) using the Fmoc strategy. The Acm group is notably stable to the final trifluoroacetic acid (TFA) cleavage from the resin, allowing for the purification of the Acm-protected peptide.[1][2] Subsequent selective deprotection of the Acm group can be achieved orthogonally, enabling regioselective disulfide bond formation in complex peptides.[3][4]
These application notes provide a detailed protocol for the efficient incorporation of Fmoc-HoCys(Acm)-OH into peptide sequences using manual or automated Fmoc-SPPS. The protocols outlined are based on established methods for cysteine incorporation, which are directly applicable to its homolog, homocysteine.
Key Features of this compound in SPPS
-
Orthogonal Protection: The Acm group is stable to the piperidine treatment for Fmoc deprotection and the final TFA cleavage, allowing for selective deprotection post-synthesis.[2]
-
Controlled Disulfide Bond Formation: Enables the synthesis of complex peptides with multiple disulfide bridges by allowing for sequential and regioselective deprotection and oxidation steps.
-
Versatility: Suitable for both manual and automated SPPS workflows.
Experimental Protocols
Resin Swelling
Objective: To swell the solid support to ensure optimal reaction kinetics.
Procedure:
-
Place the desired amount of resin (e.g., Rink Amide, Wang, or 2-Chlorotrityl chloride resin) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
Fmoc Deprotection
Objective: To remove the N-terminal Fmoc protecting group to allow for the coupling of the next amino acid.
Procedure:
-
Drain the DMF from the swollen resin.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for 7 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test or other qualitative test to confirm the presence of a free primary amine.
Coupling of this compound
Objective: To couple this compound to the deprotected N-terminus of the growing peptide chain. To minimize racemization, the use of coupling reagents under acidic or neutral conditions is highly recommended.
Recommended Method (DIPCDI/Oxyma):
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF.
-
Add N,N'-diisopropylcarbodiimide (DIPCDI) (3-5 equivalents) to the solution and pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling). If the test is positive, a second coupling may be necessary.
Capping (Optional)
Objective: To block any unreacted amino groups to prevent the formation of deletion sequences.
Procedure:
-
After the coupling step, treat the resin with a capping solution (e.g., a mixture of acetic anhydride and N,N-diisopropylethylamine (DIPEA) in DMF) for 10-15 minutes.
-
Drain the capping solution and wash the resin with DMF (3-5 times).
Final Cleavage and Global Deprotection
Objective: To cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, leaving the Acm group intact.
Procedure:
-
After the final Fmoc deprotection and washing, dry the peptidyl-resin under vacuum.
-
Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification with the Acm group still attached.
Deprotection of the Acm Group and Disulfide Bond Formation
Objective: To remove the Acm protecting group and facilitate the formation of a disulfide bond.
Method 1: Iodine-Mediated Deprotection and Oxidation
-
Dissolve the purified Acm-protected peptide in a suitable solvent (e.g., a mixture of methanol and water, or acetic acid and water) at a low concentration (0.1-1 mg/mL) to favor intramolecular disulfide bond formation.
-
Slowly add a solution of iodine in the same solvent dropwise until a persistent yellow color is observed.
-
Stir the reaction for 1-2 hours, monitoring the progress by HPLC-MS.
-
Quench the excess iodine by adding a solution of ascorbic acid until the yellow color disappears.
-
Lyophilize the solution to obtain the cyclized peptide.
Method 2: Mercury (II) Acetate for Acm Removal without Disulfide Formation
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid.
-
Adjust the pH to 4.0 with glacial acetic acid.
-
Add mercury (II) acetate (10 equivalents per Acm group).
-
Stir the mixture for 1-2 hours at room temperature.
-
Add β-mercaptoethanol to quench the reaction and precipitate the mercury salts.
-
Centrifuge to remove the precipitate and purify the deprotected peptide by HPLC.
Data Presentation
| Parameter | Recommended Conditions | Expected Outcome |
| Resin Loading | 0.1 - 0.5 mmol/g | Higher loading for shorter peptides, lower for longer sequences. |
| This compound Equivalents | 3 - 5 eq. | Ensures high coupling efficiency. |
| Coupling Activator | DIPCDI/Oxyma or DIC/HOBt | Minimizes racemization compared to base-mediated activators. |
| Coupling Time | 1 - 2 hours | Typically sufficient for complete coupling. |
| Coupling Efficiency | >99% | Monitored by Kaiser test. |
| Cleavage Time | 2 - 3 hours | Sufficient for most standard protecting groups. |
| Acm Deprotection (Iodine) | 1 - 2 hours | Simultaneous deprotection and disulfide bond formation. |
| Acm Deprotection (Hg(OAc)₂) | 1 - 2 hours | Removal of Acm group to yield a free thiol. |
Note: The expected outcomes are based on data from the incorporation of Fmoc-Cys(Acm)-OH and are anticipated to be similar for this compound.
Mandatory Visualization
Caption: Workflow for SPPS incorporation of this compound.
Caption: Pathways for Acm deprotection of HoCys-containing peptides.
References
- 1. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. peptide.com [peptide.com]
- 4. Cysteine racemization during the Fmoc solid phase peptide synthesis of the Nav1.7-selective peptide--protoxin II - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: On-Resin Acm Deprotection of Homocysteine Using Iodine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetamidomethyl (Acm) group is a commonly utilized protecting group for the thiol functionality of cysteine and its homolog, homocysteine, in solid-phase peptide synthesis (SPPS). Its stability to the standard acidic and basic conditions of Fmoc-based SPPS makes it an invaluable tool for the synthesis of complex peptides, particularly those containing multiple disulfide bonds. The removal of the Acm group is typically achieved through oxidative methods, with iodine being a widely employed reagent. This process can be performed while the peptide is still attached to the solid support ("on-resin"), which offers several advantages, including simplified purification of the final product.
This document provides detailed application notes and protocols for the on-resin deprotection of Acm-protected homocysteine residues using iodine, leading to the formation of a disulfide bridge.
Chemical Principle
The on-resin Acm deprotection with iodine is an oxidative process that proceeds via a sulfenyl-iodide intermediate. In the presence of a second thiol (from another deprotected homocysteine residue), this intermediate rapidly reacts to form a stable disulfide bond. The reaction is typically performed in a suitable organic solvent, and excess iodine must be quenched to prevent potential side reactions with sensitive amino acid residues.
Key Considerations and Potential Side Reactions
-
Iodination of Sensitive Residues: Excess iodine can lead to the iodination of electron-rich aromatic side chains, such as those of tyrosine (Tyr), tryptophan (Trp), and to a lesser extent, histidine (His). Methionine (Met) can also be oxidized.[1] It is crucial to quench the reaction promptly after completion.
-
Solvent System: The choice of solvent can influence the reaction rate. Mixtures of DMF and water or aqueous acetic acid and methanol are commonly used.[1][2]
-
Equivalents of Iodine: A sufficient excess of iodine is required to drive the reaction to completion. Typically, 10-15 equivalents of iodine relative to the peptide on the resin are used.[3]
-
Reaction Time: The optimal reaction time needs to be determined empirically but generally ranges from 40 to 60 minutes.[2]
-
Quenching: After the reaction, unreacted iodine must be quenched to prevent side reactions. Common quenching agents include aqueous solutions of ascorbic acid or sodium thiosulfate. Anion exchange resins can also be used for efficient removal of iodine.
-
S->O Acm Shift: In serine-rich peptide sequences, a rare side reaction involving an iodine-mediated S->O shift of the Acm group to a serine residue has been reported.
Experimental Protocols
Protocol 1: General On-Resin Acm Deprotection and Disulfide Bond Formation
This protocol describes a general method for the on-resin deprotection of two Acm-protected homocysteine residues to form an intramolecular disulfide bond.
Materials:
-
Peptide-resin containing two Hcys(Acm) residues
-
N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Iodine (I₂)
-
2% Ascorbic acid in DMF (w/v)
-
Dichloromethane (DCM)
Procedure:
-
Swell the peptide-resin in DMF (approximately 10 mL per gram of resin) for 30-60 minutes.
-
Drain the DMF.
-
Prepare a solution of iodine (10 equivalents relative to the resin substitution) in a 4:1 (v/v) mixture of DMF and water.
-
Add the iodine solution to the resin and shake the reaction vessel at room temperature for 40-60 minutes. The resin will develop a dark brown to yellow color.
-
Monitor the reaction for completion using a suitable analytical method (e.g., cleaving a small amount of resin and analyzing by LC-MS).
-
Once the reaction is complete, filter the resin and discard the iodine solution.
-
Wash the resin thoroughly with DMF (3 times).
-
To quench any remaining iodine, wash the resin with a 2% solution of ascorbic acid in DMF (2 times) until the resin and the washing solution are colorless.
-
Wash the resin extensively with DMF (5 times).
-
Wash the resin with DCM (3 times) and dry under vacuum.
-
The resin is now ready for cleavage and final deprotection of other side-chain protecting groups.
Quantitative Data Summary
The efficiency of on-resin Acm deprotection can be influenced by factors such as the equivalents of iodine used and the reaction time. The following table summarizes typical conditions reported in the literature.
| Parameter | Range | Typical Value | Notes |
| Iodine Equivalents | 10 - 15 eq. | 10 eq. | Relative to the peptide on resin. |
| Reaction Time | 40 - 60 min | 40 min | At room temperature. |
| Solvent System | DMF/H₂O (4:1, v/v) | DMF/H₂O (4:1, v/v) | Other solvents like aqueous acetic acid/methanol can also be used. |
| Quenching Agent | 2% Ascorbic Acid | 2% Ascorbic Acid | Sodium thiosulfate or anion exchange resins are also effective. |
Visual Representations
Experimental Workflow for On-Resin Acm Deprotection
Caption: Workflow for on-resin Acm deprotection and disulfide formation.
Chemical Reaction Pathway
Caption: Proposed mechanism for iodine-mediated Acm deprotection.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Deprotection/Cyclization | Insufficient iodine equivalents. | Increase the equivalents of iodine to 15 eq. |
| Reaction time too short. | Increase the reaction time to 60 minutes or longer, monitoring progress. | |
| Presence of Iodinated Side Products | Excess iodine not effectively quenched. | Ensure thorough washing with the quenching agent until all color is removed. |
| Prolonged exposure to iodine after reaction completion. | Quench the reaction immediately after completion is confirmed. | |
| Low Yield After Cleavage | Peptide aggregation on-resin. | Use of chaotropic agents during the reaction may help in some cases. |
| S->O Acm shift in Ser-rich peptides. | This is a sequence-dependent side reaction and may require alternative deprotection strategies. |
Conclusion
On-resin Acm deprotection of homocysteine using iodine is a robust and widely used method for the synthesis of disulfide-containing peptides. By carefully controlling the reaction conditions, particularly the equivalents of iodine, reaction time, and quenching procedure, high yields of the desired cyclized peptide can be achieved while minimizing side reactions. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this important synthetic transformation.
References
Application Notes and Protocols: Fmoc-HoCys(Acm)-OH Coupling in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the efficient incorporation of Fmoc-HoCys(Acm)-OH into peptide sequences using solid-phase peptide synthesis (SPPS). The protocols outlined below are designed to ensure high coupling efficiency while minimizing potential side reactions.
Introduction
This compound is a protected derivative of homocysteine utilized in Fmoc-based solid-phase peptide synthesis. The acetamidomethyl (Acm) group provides a stable protection for the thiol side chain of homocysteine, preventing unwanted disulfide bond formation during peptide chain elongation. This protection is orthogonal to the acid-labile side-chain protecting groups and the base-labile Fmoc protecting group of the N-terminus, allowing for selective deprotection strategies in the synthesis of complex peptides.
The coupling of cysteine and its analogues, like homocysteine, can be challenging and may lead to side reactions such as racemization, especially when using base-mediated activation methods. Therefore, careful selection of coupling reagents and reaction conditions is crucial for a successful synthesis.
Key Reagents and Materials
| Reagent/Material | Grade | Recommended Supplier(s) |
| This compound | Peptide Synthesis Grade | Benchchem, Merck (Sigma-Aldrich) |
| Rink Amide Resin (or other suitable resin) | 100-200 mesh | Bio-Rad, Merck |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Fisher Scientific, Merck |
| Dichloromethane (DCM) | ACS Grade | Fisher Scientific, Merck |
| Piperidine | ACS Grade | Sigma-Aldrich |
| Diisopropylcarbodiimide (DIC) | ≥99% | Sigma-Aldrich |
| Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) | ≥99% | Sigma-Aldrich |
| 1-Hydroxybenzotriazole (HOBt) | Peptide Synthesis Grade | ChemPep |
| HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Peptide Synthesis Grade | ChemPep |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| N-Methylmorpholine (NMM) | Peptide Synthesis Grade | ChemPep |
| Acetic Anhydride | ACS Grade | Merck |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | 99% | Sigma-Aldrich |
Experimental Protocols
The following protocols describe the manual coupling of this compound to a solid support. These conditions can be adapted for automated peptide synthesizers.
Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.
-
Add N,N-Dimethylformamide (DMF) to the resin (approximately 10 mL/g of resin).
-
Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[1]
-
Drain the DMF from the reaction vessel.
Fmoc Deprotection
-
Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.[1]
-
Agitate the mixture for 3-5 minutes, then drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[2]
-
Drain the solution and wash the resin thoroughly with DMF (3-5 times), DCM (3 times), and finally DMF (3-5 times) to ensure complete removal of piperidine.[2]
-
A qualitative ninhydrin (Kaiser) test can be performed to confirm the presence of free primary amines.[3]
This compound Coupling
Due to the risk of racemization with cysteine and its analogs, coupling methods that operate under acidic or neutral conditions are highly recommended.
This method is preferred to minimize racemization.
-
In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading), and Oxyma Pure (3-5 equivalents) in DMF. A minimal amount of DCM can be added if solubility is an issue.
-
Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the amino acid solution.
-
Pre-activate the mixture by stirring for 5-10 minutes at room temperature.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-4 hours at room temperature.
-
Monitor the reaction completion using a ninhydrin (Kaiser) test. If the test is positive (blue beads), the coupling is incomplete, and the reaction time should be extended or a recoupling should be performed.
-
After complete coupling (negative Kaiser test), drain the reaction solution and wash the resin with DMF (3-5 times), DCM (3 times), and DMF (3 times).
HCTU is a highly efficient coupling reagent, but the use of a base is required, which can increase the risk of racemization. The use of collidine is recommended over DIPEA to reduce this risk.
-
In a separate vial, dissolve this compound (3-4 equivalents) and HCTU (3-3.8 equivalents) in DMF.
-
Add N-Methylmorpholine (NMM) or collidine (6-8 equivalents) to the solution and mix.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 30-60 minutes at room temperature.
-
Monitor the reaction completion with a ninhydrin test and proceed with washing as described in Protocol 3.3.1.
Capping of Unreacted Amines (Optional)
If the coupling reaction is incomplete after recoupling, it is advisable to cap the unreacted N-terminal amines to prevent the formation of deletion sequences.
-
Wash the resin with DMF.
-
Add a solution of 20% (v/v) acetic anhydride and 10% (v/v) NMM in DMF to the resin.
-
Agitate for 10-30 minutes at room temperature.
-
Drain the capping solution and wash the resin thoroughly with DMF.
Quantitative Data Summary
The following tables summarize the typical quantitative parameters for the this compound coupling reaction.
Table 1: Reagent Equivalents for Coupling Reactions
| Reagent | DIC/Oxyma Protocol (eq.) | HCTU/Base Protocol (eq.) |
| This compound | 3 - 5 | 3 - 4 |
| Coupling Reagent (DIC or HCTU) | 3 - 5 | 3 - 3.8 |
| Additive (Oxyma) | 3 - 5 | - |
| Base (NMM or Collidine) | - | 6 - 8 |
Table 2: Reaction Conditions
| Parameter | Condition | Notes |
| Solvent | DMF, DCM/DMF mixture | DMF is the most common solvent. |
| Temperature | Room Temperature | Higher temperatures can increase racemization. |
| Pre-activation Time | 5 - 10 minutes | For DIC/Oxyma protocol. |
| Coupling Time | 1 - 4 hours | Monitor with a ninhydrin test. |
| Capping Time | 10 - 30 minutes | If necessary. |
Experimental Workflow Diagram
References
Application Notes and Protocols for Regioselective Disulfide Bond Formation Using Fmoc-HoCys(Acm)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-HoCys(Acm)-OH is a protected derivative of homocysteine utilized as a building block in solid-phase peptide synthesis (SPPS).[1] The incorporation of homocysteine into peptide sequences allows for the formation of disulfide bonds, which are crucial for the structural integrity and biological activity of many peptides and proteins.[2][3] The acetamidomethyl (Acm) protecting group on the thiol side chain of homocysteine is stable under the standard conditions of Fmoc-based peptide synthesis, including repeated treatments with piperidine for Fmoc group removal and acidic conditions for cleavage from the resin.[4] This stability makes this compound an ideal candidate for orthogonal strategies in the synthesis of peptides with multiple, regioselectively formed disulfide bonds.
The regioselective formation of disulfide bonds is achieved by employing a combination of cysteine or homocysteine residues with different thiol protecting groups that can be removed under specific, non-interfering conditions. The Acm group is typically removed oxidatively, for instance with iodine, which concurrently facilitates the formation of the disulfide bridge. This allows for the sequential formation of disulfide bonds when used in conjunction with other protecting groups like the acid-labile trityl (Trt) or methoxytrityl (Mmt) groups.
These application notes provide a detailed protocol for the use of this compound in the regioselective formation of a disulfide bond within a model peptide, highlighting the principles of orthogonal protection in SPPS.
Data Presentation
Table 1: Properties of this compound
| Property | Value |
| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-S-acetamidomethyl-L-homocysteine |
| CAS Number | 150281-21-3 |
| Molecular Formula | C₂₂H₂₄N₂O₅S |
| Molecular Weight | 428.5 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
| Storage | Store at 0°C |
Table 2: Orthogonal Thiol Protecting Groups in Fmoc SPPS
| Protecting Group | Abbreviation | Removal Conditions | Orthogonal To |
| Acetamidomethyl | Acm | Iodine (I₂), Mercury(II) Acetate | Acid-labile groups (e.g., Trt, Mmt, Boc, tBu), Base-labile groups (Fmoc) |
| Trityl | Trt | Mild acid (e.g., 1-5% TFA in DCM), TFA | Acm, Fmoc |
| Methoxytrityl | Mmt | Very mild acid (e.g., 1-2% TFA in DCM) | Acm, Trt, Fmoc |
| tert-Butyl | tBu | Strong acid (e.g., HF, TFMSA), Hg(OAc)₂ | Acm, Trt, Mmt, Fmoc |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of a Model Peptide Containing HoCys(Acm) and Cys(Trt)
This protocol describes the synthesis of a linear peptide with the sequence H-Tyr-Cys(Trt)-Ala-Gly-HoCys(Acm)-Phe-Leu-OH on a 2-chlorotrityl chloride (2-CTC) resin.
Materials:
-
Fmoc-protected amino acids (including this compound and Fmoc-Cys(Trt)-OH)
-
2-Chlorotrityl chloride resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or equivalent coupling activator
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized water
Procedure:
-
Resin Swelling: Swell the 2-CTC resin in DMF for 30-60 minutes in a peptide synthesis vessel.
-
First Amino Acid Loading:
-
Dissolve 2 equivalents of Fmoc-Leu-OH and 2 equivalents of DIC in DMF.
-
Add the solution to the swollen resin and react for 2-4 hours at room temperature.
-
Wash the resin thoroughly with DMF and DCM.
-
Cap any unreacted sites with a solution of methanol/DIPEA/DCM.
-
-
Peptide Chain Elongation (Automated or Manual):
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group.
-
Washing: Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate 3 equivalents of the next Fmoc-amino acid with 3 equivalents of DIC and 3 equivalents of OxymaPure® in DMF.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
-
Washing: Wash the resin with DMF.
-
Repeat the deprotection, washing, coupling, and washing steps for each amino acid in the sequence, incorporating this compound and Fmoc-Cys(Trt)-OH at their respective positions.
-
-
Final Fmoc Deprotection: After the last coupling cycle, remove the N-terminal Fmoc group with 20% piperidine in DMF.
-
Resin Washing and Drying: Wash the resin with DMF, followed by DCM, and dry under vacuum.
Protocol 2: Regioselective On-Resin Disulfide Bond Formation
This protocol details the sequential formation of a disulfide bond between the deprotected Cys(Trt) residue and another deprotected thiol, followed by the formation of a second disulfide bond involving the HoCys(Acm) residue after cleavage from the resin. For simplicity, this protocol will demonstrate the formation of the first disulfide bond on-resin.
Procedure:
-
Selective Deprotection of Cys(Trt):
-
Swell the peptide-resin from Protocol 1 in DCM.
-
Treat the resin with a solution of 1-2% TFA and 5% TIS in DCM for 10 minutes. Repeat 4 times.
-
Wash the resin thoroughly with DCM and then DMF to neutralize and remove residual acid.
-
-
First Disulfide Bond Formation (On-Resin):
-
Swell the resin in DMF.
-
Add a solution of 10 equivalents of iodine (I₂) in DMF.
-
Agitate the mixture for 1-2 hours at room temperature. Monitor the reaction for the disappearance of free thiols.
-
Wash the resin with DMF, followed by a wash with 2% ascorbic acid in DMF to quench excess iodine, then wash again with DMF and DCM.
-
-
Cleavage from Resin and Acm-HoCys Deprotection:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS.
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Second Disulfide Bond Formation (Solution Phase):
-
Dissolve the crude peptide containing the deprotected HoCys(Acm) residue (now a free thiol) in a suitable buffer (e.g., 0.1 M ammonium bicarbonate, pH 8).
-
Allow for air oxidation over 24-48 hours, or use an oxidizing agent like potassium ferricyanide (K₃[Fe(CN)₆]).
-
Monitor the reaction by RP-HPLC and mass spectrometry.
-
-
Purification:
-
Purify the final bicyclic peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final product.
-
Visualization of Workflows
References
- 1. peptidetherapeutics.org [peptidetherapeutics.org]
- 2. An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Formation of Disulfide Bonds in Synthetic Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Fmoc-HoCys(Acm)-OH in Bioconjugation Techniques
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-HoCys(Acm)-OH is a protected form of homocysteine, an amino acid analog of cysteine, featuring an additional methylene group in its side chain. This modification provides a longer, more flexible thiol linker for bioconjugation applications. The 9-fluorenylmethoxycarbonyl (Fmoc) group protects the α-amino group, enabling its use in solid-phase peptide synthesis (SPPS), while the acetamidomethyl (Acm) group provides a stable, yet selectively removable, protecting group for the thiol side chain. These features make this compound a valuable tool for the site-specific modification of peptides and proteins, facilitating the development of novel bioconjugates for therapeutic and diagnostic purposes.
This document provides detailed application notes and experimental protocols for the use of this compound in key bioconjugation techniques, including solid-phase peptide synthesis, native chemical ligation (NCL), and thiol-maleimide chemistry.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₂H₂₄N₂O₅S |
| Molecular Weight | 428.5 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in DMF, DMSO |
| Storage | 2-8°C |
Table 2: Comparison of Thiol Reactivity in Bioconjugation
| Parameter | Cysteine | Homocysteine | Reference |
| pKa of Thiol Group | ~8.3 | ~10.0 | [1] |
| Relative Reactivity in Michael Addition (pH 7.4) | Higher | Lower | Inferred from pKa |
| Native Chemical Ligation Rate | Generally faster | Slower due to 6-membered ring transition state | [2] |
| Thiol-Maleimide Reaction Yield | High (>90%) | High (>90%) | [3] |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Homocysteine-Containing Peptide
This protocol outlines the manual synthesis of a peptide containing a HoCys(Acm) residue using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
This compound
-
Other required Fmoc-protected amino acids
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF, Dichloromethane (DCM)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Repeat the piperidine treatment for 15 minutes, then drain.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve this compound (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the resin.
-
Agitate at room temperature for 2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.
Protocol 2: On-Resin Acm Deprotection and Disulfide Bond Formation
This protocol describes the removal of the Acm group from a resin-bound peptide and subsequent disulfide bond formation using iodine.
Materials:
-
Peptidyl-resin containing HoCys(Acm)
-
Iodine (I₂)
-
DMF
-
2% Ascorbic acid in DMF
-
DCM
Procedure:
-
Suspend the peptidyl-resin in DMF.
-
Add a solution of I₂ (10 equivalents) in DMF.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Filter the resin and wash with DMF.
-
To quench excess iodine, wash the resin with 2% ascorbic acid in DMF until the resin and filtrate are colorless.
-
Wash the resin thoroughly with DMF and DCM.
-
Proceed with cleavage from the resin as described in Protocol 1.
Protocol 3: Solution-Phase Acm Deprotection
This protocol outlines the removal of the Acm group in solution using mercury(II) acetate.
Materials:
-
Acm-protected peptide
-
Mercury(II) acetate (Hg(OAc)₂)
-
10% aqueous acetic acid
-
β-mercaptoethanol
-
RP-HPLC system for purification
Procedure:
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid (e.g., 1 mg/mL).
-
Adjust the pH to 4.0 with glacial acetic acid.
-
Add Hg(OAc)₂ (10 equivalents per Acm group).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add β-mercaptoethanol (20 equivalents per Acm group) and stir for an additional 2 hours to precipitate the mercury salts.
-
Centrifuge the mixture to pellet the precipitate.
-
Purify the deprotected peptide from the supernatant by RP-HPLC.
Protocol 4: Native Chemical Ligation (NCL) with an N-terminal Homocysteine
This protocol describes the ligation of a peptide-thioester to a peptide with an N-terminal homocysteine residue.
Materials:
-
Peptide with N-terminal homocysteine
-
Peptide with a C-terminal thioester (e.g., MESNa or MPAA thioester)
-
Ligation buffer: 6 M Guanidine hydrochloride, 200 mM sodium phosphate, pH 7.5
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
4-mercaptophenylacetic acid (MPAA) (optional, as catalyst)
Procedure:
-
Dissolve the N-terminal homocysteine peptide and the C-terminal thioester peptide in the ligation buffer at equimolar concentrations (e.g., 1-5 mM).
-
Add TCEP to a final concentration of 20 mM to ensure a reducing environment.
-
If using a less reactive thioester, add MPAA to a final concentration of 20 mM.
-
Incubate the reaction mixture at 37°C.
-
Monitor the reaction progress by RP-HPLC and mass spectrometry. Ligation with homocysteine may be slower than with cysteine.
-
Once the reaction is complete, purify the ligated product by RP-HPLC.
Protocol 5: Thiol-Maleimide Conjugation
This protocol describes the conjugation of a deprotected homocysteine-containing peptide to a maleimide-functionalized molecule.
Materials:
-
Deprotected homocysteine-containing peptide
-
Maleimide-functionalized molecule (e.g., fluorescent dye, PEG)
-
Conjugation buffer: Phosphate-buffered saline (PBS), pH 7.0-7.4, degassed
-
TCEP (optional, to ensure the thiol is reduced)
-
DMSO or DMF for dissolving the maleimide reagent
Procedure:
-
Dissolve the homocysteine-containing peptide in the degassed conjugation buffer. If necessary, add a small amount of TCEP to ensure the thiol is in its reduced form.
-
Dissolve the maleimide-functionalized molecule in a minimal amount of DMSO or DMF.
-
Add the maleimide solution to the peptide solution with gentle mixing. A 1.5 to 5-fold molar excess of the maleimide reagent is typically used.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight.
-
Monitor the reaction by RP-HPLC and mass spectrometry.
-
Purify the conjugate by RP-HPLC or size-exclusion chromatography to remove unreacted starting materials.
Visualizations
Caption: Experimental workflow for the synthesis and bioconjugation of a homocysteine-containing peptide.
Caption: Simplified mechanism of Native Chemical Ligation (NCL) with an N-terminal homocysteine.
Caption: Schematic of the thiol-maleimide conjugation reaction.
Caption: Simplified overview of signaling pathways affected by elevated homocysteine levels.
References
Application Notes and Protocols for Manual Solid-Phase Synthesis with Fmoc-Protected Homocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Homocysteine, a homolog of the proteinogenic amino acid cysteine, is a crucial intermediate in methionine metabolism. The incorporation of homocysteine into peptide sequences offers unique opportunities for drug discovery and protein engineering. Its side chain thiol group, one methylene unit longer than that of cysteine, can influence peptide conformation, receptor binding, and disulfide bond geometry. This document provides detailed application notes and protocols for the manual solid-phase peptide synthesis (SPPS) of peptides containing Fmoc-protected homocysteine, specifically Fmoc-S-trityl-L-homocysteine.
Fmoc-S-trityl-L-homocysteine is a commonly used building block for introducing homocysteine into peptides via Fmoc-SPPS. The trityl (Trt) protecting group on the sulfur atom is labile to standard trifluoroacetic acid (TFA) cleavage conditions, allowing for the straightforward generation of the free thiol in the final peptide. This application note will cover the essential steps from resin preparation to final peptide cleavage and purification, highlighting key considerations for handling this specific amino acid derivative.
Data Presentation
Table 1: Comparative Coupling Efficiency of Various Reagents
While specific quantitative data for Fmoc-Hcy(Trt)-OH is not extensively published, the following table provides a representative comparison of coupling efficiencies for sterically hindered amino acids, which can be extrapolated to homocysteine. The bulky S-trityl group presents steric challenges, making the choice of coupling reagent critical for achieving high yields.
| Coupling Reagent | Class | Typical Coupling Time (min) | Expected Coupling Efficiency (%) | Notes |
| HATU | Uronium/Aminium Salt | 30 - 60 | 98 - 99.5 | Highly effective for sterically hindered amino acids; fast kinetics. Potential for guanidinylation if used in excess.[1][2] |
| HBTU | Uronium/Aminium Salt | 30 - 60 | 98 - 99.5 | Widely used and efficient, a good standard choice. Less reactive than HATU.[1][2] |
| DIC/HOBt | Carbodiimide | 60 - 120 | 95 - 98 | Cost-effective with a low risk of racemization. Slower reaction rates and potential for N-acylurea formation.[1] |
| PyBOP | Phosphonium Salt | 60 - 120 | > 99 | Excellent for hindered couplings with low racemization. |
Table 2: Representative Yield and Purity Data for a Model Homocysteine-Containing Peptide
The following data is illustrative for the synthesis of a model peptide (e.g., Ac-Tyr-Val-Hcy-Gly-Phe-Leu-NH₂) on a 0.1 mmol scale. Actual yields and purity are sequence-dependent and will vary.
| Parameter | Value | Method of Determination |
| Crude Peptide Yield | 70 - 85% | Gravimetric analysis after cleavage and precipitation |
| Crude Peptide Purity | 60 - 75% | HPLC analysis at 220 nm |
| Purified Peptide Yield | 25 - 40% | Gravimetric analysis after preparative HPLC |
| Final Peptide Purity | > 98% | Analytical HPLC at 220 nm |
Table 3: Common Scavengers for Cleavage of Peptides Containing Homocysteine (Trt)
The trityl cation released during TFA cleavage is highly reactive and can lead to side reactions. The use of appropriate scavengers is crucial.
| Scavenger | Concentration (%) | Purpose |
| Triisopropylsilane (TIS) | 2.5 - 5.0 | Reduces the trityl cation to the inert triphenylmethane, preventing re-attachment to the thiol side chain and other nucleophilic residues. |
| Water | 2.5 - 5.0 | Hydrolyzes t-butyl cations and assists in the removal of other protecting groups. |
| 1,2-Ethanedithiol (EDT) | 2.5 | A strong reducing agent that helps to keep the homocysteine thiol in its reduced state and scavenges trityl cations. |
| Phenol | 5.0 | Acts as a scavenger for various cationic species. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) of a Homocysteine-Containing Peptide
This protocol outlines the manual synthesis of a peptide amide on a Rink Amide resin.
1. Resin Swelling:
-
Place the Rink Amide resin (0.1 mmol) in a fritted syringe reaction vessel.
-
Add N,N-dimethylformamide (DMF) to swell the resin for at least 30 minutes.
-
Drain the DMF.
2. Fmoc Deprotection:
-
Add a 20% solution of piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Repeat the piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 2 min).
3. Amino Acid Coupling (incorporating Fmoc-Hcy(Trt)-OH):
-
In a separate vial, dissolve Fmoc-Hcy(Trt)-OH (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (5 x 2 min).
4. Monitoring Coupling Completion (Kaiser Test):
-
Take a small sample of resin beads and wash with ethanol.
-
Add a few drops each of Kaiser test solutions A, B, and C.
-
Heat at 100°C for 5 minutes.
-
A blue color indicates incomplete coupling (free primary amines), while a yellow/orange color indicates complete coupling. If the test is positive, repeat the coupling step.
5. Capping (Optional):
-
If the Kaiser test remains positive after a second coupling, cap any unreacted amino groups to prevent the formation of deletion sequences.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF (1:1:8 v/v/v) for 30 minutes.
-
Wash the resin with DMF.
6. Chain Elongation:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Protocol 2: Cleavage and Deprotection
1. Resin Preparation:
-
After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) (3 x 2 min) and dry under a stream of nitrogen.
2. Cleavage Cocktail Preparation:
-
Prepare a fresh cleavage cocktail. A standard effective mixture is "Reagent K": TFA/water/phenol/thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v). For peptides containing Trp, this is a robust choice. A simpler, less odorous alternative is TFA/TIS/water (95:2.5:2.5 v/v/v).
-
Caution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment when handling TFA.
3. Cleavage Reaction:
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours. The solution may turn yellow due to the formation of the trityl cation.
4. Peptide Precipitation and Isolation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate dropwise to a large volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether twice.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification and Analysis
1. Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water with 0.1% TFA).
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the major peptide peak.
2. Analysis:
-
Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).
-
Lyophilize the pure fractions to obtain the final peptide as a white fluffy powder.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: A flowchart illustrating the key steps in the manual solid-phase synthesis of a peptide containing homocysteine.
Caption: A simplified diagram of the Unfolded Protein Response (UPR) activated by homocysteine-induced Endoplasmic Reticulum (ER) stress.
Caption: A diagram illustrating the signaling cascade initiated by homocysteine activation of the NMDA receptor, leading to neuronal cell death.
Caption: An experimental workflow for the synthesis and in vitro evaluation of a synthetic peptide containing homocysteine as a potential enzyme inhibitor.
References
Application Notes and Protocols for the Automated Synthesis of Homocysteine-Containing Peptides
Introduction
The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology. Homocysteine (Hcy), a homolog of cysteine, is of particular interest due to its unique chemical properties. The thiol group in its side chain can be used for forming disulfide bonds to create cyclic peptides, which often exhibit enhanced stability and bioactivity.[1] It also serves as a versatile handle for site-specific modifications and conjugations.
However, the direct incorporation of homocysteine into peptides via automated solid-phase peptide synthesis (SPPS) presents challenges due to the high nucleophilicity of its thiol side chain, which can lead to undesirable side reactions.[2] To overcome this, a protected form of homocysteine is required. This document provides a detailed protocol for the successful incorporation of L-homocysteine into peptide sequences using an automated peptide synthesizer, primarily focusing on the use of Fmoc-S-trityl-L-homocysteine.
Method 1: Direct Incorporation via Fmoc-S-trityl-L-homocysteine
The most reliable and widely used method for incorporating homocysteine in automated Fmoc-SPPS is through the use of an S-protected derivative. Fmoc-S-trityl-L-homocysteine is an excellent building block for this purpose.[1] The trityl (Trt) group effectively protects the thiol side chain during peptide elongation and is stable under the basic conditions of Fmoc deprotection (piperidine treatment).[1][2] The Trt group can be cleanly removed during the final acid-mediated cleavage step.
Experimental Protocol: Automated Synthesis Cycle
This protocol outlines a standard cycle for coupling Fmoc-S-trityl-L-homocysteine on an automated peptide synthesizer.
1. Materials and Equipment:
-
Resin: Pre-loaded Wang, Rink Amide, or 2-chlorotrityl resin.
-
Amino Acid: Fmoc-S-trityl-L-homocysteine.
-
Solvents: High-purity, amine-free N,N-Dimethylformamide (DMF), Dichloromethane (DCM).
-
Deprotection Reagent: 20% piperidine in DMF.
-
Coupling Reagents: HBTU/HOBt or HATU.
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Washing Solvents: DMF, DCM, Isopropanol.
-
Equipment: Automated Peptide Synthesizer.
2. Resin Preparation:
-
Transfer the desired amount of resin to the reaction vessel of the synthesizer.
-
Swell the resin in DMF for 30-60 minutes to ensure optimal reaction kinetics.
3. Automated Synthesis Cycle: The synthesizer will perform the following steps iteratively for each amino acid in the sequence. The specific protocol for homocysteine incorporation is as follows:
-
Step 1: Fmoc Deprotection
-
The N-terminal Fmoc group of the resin-bound peptide is removed by treating it with 20% piperidine in DMF.
-
Duration: Typically 5-7 minutes, may be repeated once.
-
-
Step 2: Washing
-
The resin is thoroughly washed to remove residual piperidine and byproducts.
-
Sequence: Typically 5-7 cycles with DMF.
-
-
Step 3: Homocysteine Coupling
-
A solution containing Fmoc-S-trityl-L-homocysteine (3-5 equivalents), a coupling reagent like HBTU (3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF is prepared.
-
This activated amino acid solution is added to the reaction vessel.
-
Duration: 30-60 minutes. For difficult couplings, the time can be extended or a double coupling can be performed.
-
-
Step 4: Final Washing
-
The resin is washed with DMF and DCM to remove excess reagents and byproducts, preparing it for the next coupling cycle.
-
References
Application Note: Cleavage and Deprotection Strategies for Peptides Containing S-Acetamidomethyl-Homocysteine (HoCys(Acm))
Audience: Researchers, scientists, and drug development professionals.
Introduction
The acetamidomethyl (Acm) group is a commonly utilized protecting group for the thiol side chain of cysteine and its homolog, homocysteine (HoCys), in solid-phase peptide synthesis (SPPS). Its stability to standard trifluoroacetic acid (TFA) cleavage conditions used in Fmoc-based SPPS allows for the purification of the Acm-protected peptide, followed by selective deprotection and disulfide bond formation. This application note provides an overview of cleavage cocktails and protocols for the successful deprotection of HoCys(Acm)-containing peptides, addressing common challenges and side reactions. While much of the literature focuses on Cys(Acm), the chemical principles are directly applicable to HoCys(Acm).
Key Considerations for HoCys(Acm) Cleavage
The selection of an appropriate cleavage cocktail and deprotection strategy is critical and depends on the peptide sequence and the desired final product. The primary goal is to efficiently cleave the peptide from the resin and remove other side-chain protecting groups while keeping the HoCys(Acm) intact for subsequent manipulation, or to perform a one-pot deprotection.
Common Side Reactions:
-
S-alkylation: Reactive carbocations generated during the cleavage of other protecting groups (e.g., Trt, Pbf, tBu) can alkylate the sulfur atom of homocysteine if it becomes deprotected prematurely. The use of scavengers is essential to mitigate this.[1][2]
-
Acm Group Migration: In peptides with a high content of serine or threonine, the Acm group has been reported to migrate from the sulfur of cysteine to the hydroxyl groups of these residues during certain deprotection conditions.[1][3]
-
Oxidation: The thiol group of homocysteine can be sensitive to oxidation, which can be a desired reaction for disulfide bond formation or an unwanted side reaction.
Experimental Workflows
The general workflow for handling peptides containing HoCys(Acm) involves synthesis, cleavage from the resin, and subsequent deprotection of the Acm group, which can be followed by cyclization if desired.
Caption: General workflow for synthesis, cleavage, and deprotection of HoCys(Acm) peptides.
Choosing a Cleavage Cocktail
The composition of the cleavage cocktail is determined by the other amino acids present in the peptide sequence. The following diagram illustrates a decision-making process for selecting an appropriate cocktail.
Caption: Decision tree for selecting a suitable cleavage cocktail.
Cleavage Cocktail Compositions
The following table summarizes common cleavage cocktails used in peptide synthesis. These are generally applicable for cleaving peptides from the resin while leaving the Acm group on HoCys intact.
| Reagent Name | Composition (v/v or w/w) | Recommended For | Reference |
| Standard Cocktail | TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5) | Peptides without highly sensitive residues. | [2] |
| Reagent B | TFA/Phenol/H₂O/TIS (88:5:5:2) | Scavenging trityl groups. | |
| Reagent K | TFA/Phenol/H₂O/Thioanisole/1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Peptides with Cys, Met, Trp, and Tyr. | |
| Reagent H | TFA/Phenol/Thioanisole/EDT/H₂O/Dimethylsulfide (DMS)/Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w) | Peptides containing methionine to prevent oxidation. | |
| TFMSA-based | TFMSA/TFA/Thioanisole/m-Cresol (10:80:5:5) | Boc-SPPS peptides containing Cys(Acm). |
Protocols
Protocol 1: General Peptide Cleavage from Resin
This protocol describes the cleavage of a peptide from the resin and removal of most side-chain protecting groups, while the HoCys(Acm) group remains intact.
Materials:
-
Peptide-resin
-
Cleavage cocktail (chosen from the table above)
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge
-
Lyophilizer
Procedure:
-
Wash the dried peptide-resin with DCM (3x) and dry under vacuum for at least 3 hours.
-
Prepare the chosen cleavage cocktail fresh immediately before use. Perform this step in a well-ventilated fume hood.
-
Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin).
-
Stir or gently agitate the mixture at room temperature for 2-4 hours.
-
Filter the resin through a syringe filter and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Precipitate the peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide. Decant the ether.
-
Wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize.
Protocol 2: Acm Deprotection using Mercury (II) Acetate
This method is effective for removing the Acm group to yield a free thiol.
Materials:
-
Acm-protected peptide
-
HPLC-grade water or 10% aqueous acetic acid
-
Mercury (II) acetate (Hg(OAc)₂)
-
β-mercaptoethanol
Procedure:
-
Dissolve the Acm-protected peptide (0.1 mmol) in deoxygenated, HPLC-grade water (10 mL).
-
Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.
-
Add 1.0 to 1.1 equivalents of mercury (II) acetate per Acm group while stirring.
-
Readjust the pH to 4.0 and continue stirring at room temperature for 1-2 hours under an inert atmosphere.
-
To quench the reaction and precipitate the mercury, add β-mercaptoethanol (0.5 mL per 100 µmol of peptide).
-
Let the mixture stand for 5 hours at room temperature.
-
Centrifuge the mixture to remove the precipitate. The supernatant contains the deprotected peptide.
-
The peptide can then be purified by HPLC.
Protocol 3: Acm Deprotection and Oxidative Cyclization using Iodine
This is a common one-pot method to deprotect Acm groups and form a disulfide bond.
Materials:
-
Acm-protected peptide
-
Aqueous acetic acid or methanol/water mixtures
-
Iodine solution (e.g., 0.1 M in a suitable solvent)
Procedure:
-
Dissolve the Acm-protected peptide in a suitable solvent such as aqueous acetic acid.
-
Add a solution of iodine dropwise until a persistent yellow color is observed.
-
Stir the reaction for 1-2 hours, monitoring the progress by HPLC and/or mass spectrometry.
-
Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears.
-
The cyclized peptide can then be purified by HPLC.
Note: The iodine method can lead to side reactions, such as the iodination of tyrosine residues.
Summary of Quantitative Data
The efficiency of deprotection and the extent of side reactions can vary significantly based on the chosen method and peptide sequence.
| Deprotection Reagent | Target Group | Conditions | Outcome | Reference |
| DTNP in TFA/Thioanisole | Cys(Acm) | 3 equivalents of DTNP in TFA with 2% thioanisole. | Formation of a 5-Npys protected peptide, indicating Acm removal. | |
| DTP in TFA/Thioanisole | Cys(Acm) | 15 equivalents of DTP. | ~40% deprotection. Reaction is more sluggish compared to Cys(Mob). | |
| Mercury (II) Acetate | Cys(Acm) | pH 4.0, 1-2 hours. | Effective removal of the Acm group. | |
| Iodine | Cys(Acm) | Varies. | Can fail and lead to iodination of Tyr residues. Potential for S->O Acm shift in Ser/Thr-rich peptides. |
Conclusion
The successful cleavage and deprotection of peptides containing HoCys(Acm) require careful consideration of the peptide sequence and the desired final product. Standard TFA-based cleavage cocktails with appropriate scavengers are effective for cleaving the peptide from the resin while preserving the Acm group. Subsequent deprotection can be achieved using methods such as mercury (II) acetate for obtaining the free thiol or iodine for direct oxidative cyclization. Researchers should be aware of potential side reactions and optimize conditions accordingly to maximize the yield and purity of the target peptide.
References
Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-HoCys(Acm)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of cyclic peptides is a cornerstone in the development of novel therapeutics and research tools. Cyclization can significantly enhance the biological activity, stability, and target specificity of peptides compared to their linear counterparts. The formation of disulfide bridges between cysteine residues is a widely employed strategy for peptide cyclization. The use of orthogonally protected cysteine derivatives is crucial for achieving regioselective disulfide bond formation, particularly in peptides containing multiple cysteine pairs.
This document provides detailed application notes and protocols for the use of Fmoc-HoCys(Acm)-OH (Nα-9-fluorenylmethoxycarbonyl-S-acetamidomethyl-L-homocysteine) in the synthesis of cyclic peptides. The acetamidomethyl (Acm) protecting group is stable to the standard conditions of Fmoc-based solid-phase peptide synthesis (SPPS), including repetitive piperidine treatments for Fmoc group removal and acidic conditions for cleavage from many resins.[1][2] Its removal is typically achieved through oxidative methods, most commonly with iodine, which can simultaneously facilitate the formation of the disulfide bond.[3][4] This orthogonality allows for precise control over the cyclization step.
Principle of Acm-Mediated Cyclization
The core principle involves the synthesis of a linear peptide containing two or more cysteine (or in this case, homocysteine) residues, where the thiol groups intended for cyclization are protected with the Acm group. Following the assembly of the linear peptide chain, the Acm groups are selectively removed, and the resulting free thiols are oxidized to form a disulfide bridge, yielding the cyclic peptide. This can be performed either while the peptide is still attached to the solid support (on-resin cyclization) or after cleavage from the resin (solution-phase cyclization).
Advantages of the this compound Strategy
-
Orthogonality: The Acm group is stable to the conditions used for Fmoc-SPPS, allowing for its incorporation at any desired position in the peptide sequence.[1]
-
Controlled Cyclization: Enables directed disulfide bond formation, which is critical for ensuring the correct folding and biological activity of the peptide.
-
Flexibility: The cyclization can be performed either on-resin or in solution, providing flexibility to the synthetic strategy.
-
One-Pot Deprotection and Cyclization: Iodine-mediated Acm removal directly leads to the formation of the disulfide bond in a single step.
Experimental Data Summary
The following table summarizes representative data for the synthesis of cyclic peptides, including those utilizing Acm-protected cysteine residues and related cyclization strategies.
| Peptide Name/Sequence | Cyclization Method | Support/Resin | Yield (%) | Purity (%) | Reference |
| cyclo(Cys-Thr-Abu-Gly-Gly-Ala-Arg-Pro-Asp-Phe) | On-resin Native Chemical Ligation | PEGA or CLEAR | 76-86 | ~70 | |
| Oxytocin | Microwave-enhanced SPPS | Rink Amide ProTide LL | N/A | 69 | |
| THR-123 | Microwave-enhanced SPPS | N/A | N/A | 77 | |
| CHEC-7 | Microwave-enhanced SPPS | Cl-MPA ProTide LL | N/A | 80 | |
| Conotoxin-SI | Microwave-enhanced SPPS | Rink Amide ProTide LL | N/A | 67 | |
| Hcy-Gly Dipeptide | Solution phase reaction | N/A | 26 | N/A | |
| Cyclic RGD peptide (2g) | Palladium-catalyzed C(sp3)–H activation | N/A | 52 | N/A | |
| Celogentin C analog (2o) | Palladium-catalyzed C(sp3)–H activation | N/A | 32 | N/A |
Experimental Protocols
Protocol 1: On-Resin Cyclization of a Peptide Containing Two HoCys(Acm) Residues
This protocol describes the synthesis of a linear peptide on a solid support, followed by on-resin deprotection of the Acm groups and subsequent disulfide bond formation.
1. Solid-Phase Peptide Synthesis (SPPS): a. Synthesize the desired linear peptide sequence on a suitable resin (e.g., Rink Amide resin for a C-terminal amide) using standard Fmoc-SPPS chemistry. b. Incorporate this compound at the desired positions using a standard coupling protocol (e.g., HCTU/DIPEA in DMF). c. After the final amino acid coupling, remove the N-terminal Fmoc group with 20% piperidine in DMF. d. Wash the resin thoroughly with DMF, DCM, and then DMF again.
2. On-Resin Acm Deprotection and Cyclization: a. Swell the peptide-resin in DMF (approximately 10 mL per gram of resin). b. Prepare a solution of iodine (10 equivalents relative to the peptide) in a 4:1 (v/v) mixture of DMF and water. c. Add the iodine solution to the resin suspension. d. Shake the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS. e. Once the reaction is complete, filter the resin and wash it with DMF until the filtrate is colorless.
3. Quenching and Washing: a. To remove any remaining iodine, wash the resin with a 2% ascorbic acid solution in DMF (2-3 times). b. Wash the resin extensively with DMF (5 times), followed by DCM (3 times).
4. Cleavage and Deprotection: a. Cleave the cyclic peptide from the resin and remove the remaining side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours. b. Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. c. Lyophilize the crude peptide.
5. Purification: a. Purify the cyclic peptide by reverse-phase HPLC (RP-HPLC). b. Characterize the final product by mass spectrometry.
Protocol 2: Solution-Phase Cyclization of a Peptide Containing Two HoCys(Acm) Residues
This protocol involves the synthesis and cleavage of the linear Acm-protected peptide, followed by cyclization in solution.
1. Solid-Phase Peptide Synthesis and Cleavage: a. Synthesize the linear peptide containing this compound as described in Protocol 1, step 1. b. After completion of the sequence, cleave the fully protected or partially protected peptide from the resin. For example, use a hyper-acid sensitive resin like 2-chlorotrityl chloride and cleave with a mild cocktail (e.g., 1-5% TFA in DCM) to keep the Acm and other side-chain protecting groups intact. c. Precipitate and lyophilize the crude linear peptide.
2. Solution-Phase Acm Deprotection and Cyclization: a. Dissolve the lyophilized linear peptide in a suitable solvent mixture, such as 50% methanol or acetonitrile in water containing 25mM HCl, at a low concentration (e.g., 1 mg/mL) to favor intramolecular cyclization over dimerization. b. Prepare a stock solution of iodine in methanol. c. Add the iodine solution dropwise to the stirring peptide solution (approximately 10 equivalents). d. Let the reaction proceed for 1-2 hours at room temperature, monitoring by LC-MS.
3. Quenching and Purification: a. Quench the excess iodine by adding a solution of ascorbic acid or sodium thiosulfate until the yellow color disappears. b. If necessary, remove the remaining side-chain protecting groups with a strong acid cocktail (e.g., 95% TFA). c. Purify the crude cyclic peptide by RP-HPLC. d. Lyophilize the pure fractions and characterize the final product by mass spectrometry.
Potential Side Reactions and Considerations
-
Oxidation of Sensitive Residues: Methionine (Met), tryptophan (Trp), and tyrosine (Tyr) are susceptible to oxidation under the iodine treatment conditions. It is advisable to perform the reaction at a lower temperature or reduce the amount of iodine and reaction time if these residues are present.
-
Iodination of Tyrosine: Tyrosine residues can be iodinated by iodine.
-
Dimerization/Polymerization: In solution-phase cyclization, high peptide concentrations can lead to the formation of intermolecular disulfide bonds, resulting in dimers and polymers. Performing the reaction under high dilution is crucial to minimize this.
-
S-O Acm Shift: In peptides with a high content of serine and threonine, a side reaction involving the shift of the Acm group from the cysteine thiol to the hydroxyl group of serine or threonine has been observed, particularly with certain deprotection reagents like Tl(TFA)₃.
Visualizations
Caption: On-Resin cyclic peptide synthesis workflow.
Caption: Solution-Phase cyclic peptide synthesis workflow.
Caption: Orthogonal deprotection logic for Cys/HoCys.
References
Application Note: Orthogonal Protection Strategy with Fmoc-HoCys(Acm)-OH and Boc Chemistry for Advanced Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of solid-phase peptide synthesis (SPPS), the strategic use of protecting groups is fundamental to the successful assembly of complex peptide sequences.[][2] An orthogonal protection strategy, which allows for the selective removal of one type of protecting group in the presence of others, is a cornerstone of modern peptide chemistry.[3][4] This approach provides the precise molecular control necessary for synthesizing modified peptides, cyclic peptides, and peptide conjugates.[]
This application note details a powerful orthogonal strategy employing three distinct classes of protecting groups:
-
Fmoc (9-fluorenylmethyloxycarbonyl): A base-labile protecting group for the α-amino group of amino acids, removed under mild basic conditions (e.g., piperidine in DMF).
-
Boc (tert-butoxycarbonyl): An acid-labile protecting group, typically used for side-chain protection (e.g., on lysine). It is removed with acids like trifluoroacetic acid (TFA).
-
Acm (acetamidomethyl): A stable protecting group for the thiol side chain of homocysteine (HoCys) or cysteine (Cys). It is resistant to the acidic and basic conditions used for Boc and Fmoc removal, respectively, and is typically cleaved by specific reagents like iodine or mercury(II) acetate.
The use of Fmoc-HoCys(Acm)-OH in conjunction with Boc-protected amino acids allows for the sequential, site-specific modification of a peptide chain, enabling the creation of intricate molecular architectures for applications in drug discovery and chemical biology.
The Principle of Orthogonality
The core of this strategy lies in the differential lability of the Fmoc, Boc, and Acm protecting groups. Each group can be removed under specific conditions that do not affect the others, allowing for a controlled, stepwise deprotection and subsequent modification of the peptide.
Key Features and Applications
Key Features:
-
Full Orthogonality: Allows for three distinct and non-interfering chemical manipulations on the same peptide.
-
Mild Conditions: Fmoc deprotection with piperidine avoids the repeated use of strong acid required in traditional Boc-based synthesis.
-
Versatility: Enables site-specific labeling, branching, and cyclization.
-
Compatibility: The strategy is fully compatible with standard Fmoc-SPPS protocols and automated synthesizers.
Applications:
-
Synthesis of Branched Peptides: The Boc-protected lysine side chain can be deprotected on-resin to allow for the synthesis of a second peptide chain.
-
Site-Specific Labeling: A fluorescent probe or biotin tag can be attached to the deprotected lysine side chain.
-
Peptide Cyclization: The Acm group can be removed post-synthesis to facilitate intramolecular disulfide bond formation or other thiol-based cyclization strategies.
-
Development of Peptide-Drug Conjugates: The selectively deprotected functional groups serve as handles for drug conjugation.
Experimental Protocols
This section provides a detailed protocol for the manual solid-phase synthesis of a model peptide, Ac-Tyr-Lys(Boc)-HoCys(Acm)-Gly-NH₂ , on a Rink Amide resin. This sequence demonstrates the incorporation of this compound, the stability of the Boc and Acm groups during Fmoc-SPPS, selective on-resin Boc deprotection, and final cleavage.
Materials and Reagents
-
Rink Amide Resin (0.5 mmol/g substitution)
-
Fmoc-Gly-OH, this compound, Fmoc-Lys(Boc)-OH, Fmoc-Tyr(tBu)-OH
-
N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Piperidine, Diisopropylethylamine (DIEA)
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (H₂O)
-
Acetic Anhydride
-
Diethyl ether (cold)
Synthesis Workflow
Step-by-Step Protocol
Synthesis Scale: 0.1 mmol
-
Resin Preparation:
-
Swell Rink Amide resin (200 mg, 0.1 mmol) in DMF (5 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF.
-
-
First Amino Acid (Glycine) Coupling:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (5 mL) for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
Activation: In a separate vial, dissolve Fmoc-Gly-OH (0.4 mmol, 4 eq.), HCTU (0.39 mmol, 3.9 eq.) in DMF (2 mL). Add DIEA (0.8 mmol, 8 eq.) and pre-activate for 30-60 seconds.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Washing: Drain the vessel and wash the resin with DMF (5x). Perform a Kaiser test to confirm coupling completion (negative result).
-
-
Chain Elongation (HoCys(Acm), Lys(Boc), Tyr(tBu)):
-
Repeat the Fmoc deprotection, activation, coupling, and washing steps sequentially for:
-
This compound
-
Fmoc-Lys(Boc)-OH
-
Fmoc-Tyr(tBu)-OH
-
-
-
N-terminal Acetylation:
-
Perform a final Fmoc deprotection on the N-terminal Tyr(tBu).
-
Wash the resin as described above.
-
Add a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF (5 mL) to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (5x) and DCM (5x), then dry under vacuum.
-
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of TFA:TIS:H₂O (95:2.5:2.5, v/v/v).
-
Add the cleavage cocktail (5 mL) to the dried resin and agitate for 2-3 hours at room temperature. This step removes the tBu and Boc side-chain protecting groups and cleaves the peptide from the resin. The Acm group remains intact.
-
Filter the resin and collect the TFA solution.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution to a 50 mL tube of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet, dissolve it in a suitable solvent (e.g., H₂O/Acetonitrile with 0.1% TFA), and purify by reverse-phase HPLC.
-
Confirm the mass of the product Ac-Tyr-Lys-HoCys(Acm)-Gly-NH₂ by mass spectrometry.
-
-
(Optional) On-Resin Selective Boc Deprotection:
-
To selectively deprotect a Boc group for on-resin modification (e.g., on the Lys side chain after it has been coupled), the peptide-resin can be treated with a milder TFA solution (e.g., 1-2% TFA in DCM) for short, repeated cycles. This process requires careful monitoring to avoid premature cleavage from hyper-acid-labile resins.
-
-
(Optional) Post-Cleavage Acm Deprotection:
-
The Acm group can be removed from the purified peptide by dissolving it in a suitable solvent (e.g., aqueous acetic acid) and treating it with iodine to facilitate disulfide bond formation.
-
Data Presentation
The efficiency of each step is critical for the final yield and purity. The following tables provide a summary of protecting group stability and representative data for the synthesis of the model peptide.
Table 1: Stability of Protecting Groups
| Protecting Group | Base (20% Piperidine/DMF) | Acid (95% TFA) | Oxidizing Agent (Iodine) |
|---|---|---|---|
| Fmoc | Labile | Stable | Stable |
| Boc / tBu | Stable | Labile | Stable |
| Acm | Stable | Stable | Labile |
Table 2: Representative Quantitative Data for Model Peptide Synthesis (Note: Data are illustrative of typical results achieved with manual Fmoc-SPPS and may vary based on sequence, scale, and specific conditions.)
| Parameter | Result | Method of Analysis |
| Resin Loading Efficiency | >95% | UV-Vis analysis of Fmoc release |
| Avg. Coupling Efficiency | >99% per step | Kaiser Test |
| Final Crude Peptide Yield | 75 - 85% | Gravimetric analysis |
| Crude Peptide Purity | ~70% | Analytical RP-HPLC |
| Final Purity after HPLC | >98% | Analytical RP-HPLC |
| Identity Confirmation | Correct Mass | ESI-MS |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Incomplete Coupling (Positive Kaiser Test) | Steric hindrance; Peptide aggregation. | Double couple the amino acid; Switch to a more potent coupling reagent (e.g., COMU); Perform coupling at a slightly elevated temperature (40°C). |
| Incomplete Fmoc Deprotection | Aggregation blocking access to the Fmoc group. | Extend deprotection time; Use a stronger base solution like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the piperidine/DMF mixture. |
| Loss of Acm Group | Incorrect cleavage cocktail or unintended side reaction. | Ensure no strong oxidizing or reducing agents are present in the cleavage cocktail. Use standard TFA/scavenger mixtures. |
| Racemization of HoCys | Base-mediated activation during coupling. | Avoid pre-activation with base for extended periods; Use coupling reagents known to suppress racemization, such as those with HOBt or Oxyma additives. |
References
Troubleshooting & Optimization
Preventing racemization of Fmoc-HoCys(Acm)-OH during coupling
Topic: Preventing Racemization of Fmoc-HoCys(Acm)-OH during Coupling
This technical support guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the prevention of racemization of this compound during peptide coupling reactions.
Troubleshooting Guide
Issue: High Levels of Diastereomeric Impurity Detected After Coupling this compound
If you are observing a significant peak shoulder or a doublet in your HPLC analysis after coupling this compound, you are likely encountering racemization, leading to the incorporation of the D-homocysteine diastereomer. The following guide provides a systematic approach to troubleshoot and minimize this side reaction.
Potential Cause 1: Inappropriate Coupling Reagent and Base Combination
The choice of coupling reagent and the presence of a strong tertiary amine base are the most significant factors contributing to the racemization of sulfur-containing amino acids. Uronium and phosphonium-based reagents (e.g., HBTU, HATU, PyBOP) in the presence of N,N-diisopropylethylamine (DIEA) are known to promote racemization.
Recommended Solution:
Switch to a coupling method that does not require a strong tertiary amine. Carbodiimide-based reagents, such as N,N'-diisopropylcarbodiimide (DIC), in combination with a racemization-suppressing additive like OxymaPure® or 1-hydroxybenzotriazole (HOBt), are recommended.[1][2] This approach is performed in the absence of an external base.
Potential Cause 2: Suboptimal Side-Chain Protecting Group
While the acetamidomethyl (Acm) protecting group is generally considered to be a good choice for minimizing racemization compared to more sterically bulky groups like trityl (Trt)[3], the inherent electronic properties of the side chain can still influence the acidity of the α-proton.
Recommended Solution:
For particularly sensitive sequences, consider alternative S-protecting groups that have been shown to reduce racemization in cysteine analogs, such as the 4-methoxybenzyloxymethyl (MBom) group.[3] However, for most applications, optimizing the coupling conditions with the Acm group should be sufficient.
Potential Cause 3: Elevated Reaction Temperature
Increased temperatures, especially those used in microwave-assisted peptide synthesis (MW-SPPS), can significantly accelerate the rate of racemization.[1]
Recommended Solution:
If using MW-SPPS, consider reducing the coupling temperature. For conventional synthesis, performing the coupling at a lower temperature (e.g., 0°C to room temperature) can help minimize racemization.
Potential Cause 4: Prolonged Pre-activation Time
Allowing the Fmoc-amino acid to pre-activate with the coupling reagent and base for an extended period before addition to the resin can increase the extent of racemization.
Recommended Solution:
Minimize the pre-activation time. Ideally, the activated amino acid solution should be added to the resin immediately after preparation.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A1: Racemization is the process by which an optically pure enantiomer (in this case, the L-isomer of homocysteine) is converted into a mixture of both L- and D-enantiomers. In peptide synthesis, this results in the incorporation of the incorrect D-amino acid, leading to a diastereomeric peptide impurity that can be difficult to separate and may have altered biological activity.
Q2: Why is this compound susceptible to racemization?
A2: Like cysteine, the α-proton of homocysteine is susceptible to abstraction by a base, particularly when the carboxyl group is activated for coupling. This abstraction leads to the formation of a planar enolate intermediate, which can be protonated from either face, resulting in a loss of stereochemical integrity. The Acm protecting group is generally considered to be effective at minimizing this side reaction.
Q3: Is there a significant difference in the rate of racemization between Fmoc-Cys(Acm)-OH and this compound?
A3: While direct comparative studies on the racemization of this compound are limited in the literature, the general principles of α-proton acidity and enolization apply. The additional methylene group in the homocysteine side chain may have a subtle electronic effect, but it is reasonable to assume that conditions that minimize racemization for Fmoc-Cys(Acm)-OH will also be effective for its homocysteine analog.
Q4: Can the choice of solid support influence racemization?
A4: Yes, for C-terminal cysteine residues, the choice of resin can be critical. Using a 2-chlorotrityl chloride resin is recommended for anchoring the first amino acid as it has been shown to suppress racemization during subsequent Fmoc deprotection steps with piperidine.
Quantitative Data Summary
| Fmoc-Cys Derivative | Coupling Reagent/Additive | Base | Solvent | Racemization (%) |
| Fmoc-Cys(Acm)-OH | HCTU/6-Cl-HOBt | DIEA | DMF | Fairly Low |
| Fmoc-Cys(Acm)-OH | HCTU/6-Cl-HOBt | PS or DBU | DMF | <1.0 |
| Fmoc-Cys(Trt)-OH | HCTU/6-Cl-HOBt | DIEA | DMF | Significant |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | - | DMF | 0.74 |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | - | DMF | 3.3 |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | - | DMF | 6.8 |
Data adapted from studies on Fmoc-Cys derivatives.
Experimental Protocols
Protocol 1: Low-Racemization Coupling of this compound using DIC/OxymaPure®
This protocol is designed to minimize racemization by utilizing a carbodiimide activator and an additive in the absence of a tertiary amine base.
-
Resin Preparation:
-
Swell the peptide-resin in N,N-dimethylformamide (DMF).
-
Perform the standard Fmoc deprotection (e.g., 20% piperidine in DMF) to expose the N-terminal amine.
-
Wash the resin thoroughly with DMF.
-
-
Coupling Solution Preparation:
-
In a separate vessel, dissolve this compound (3 equivalents) and OxymaPure® (3 equivalents) in DMF.
-
-
Coupling Reaction:
-
Add N,N'-diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid/additive solution.
-
Immediately add the entire mixture to the washed peptide-resin.
-
-
Reaction and Washing:
-
Allow the coupling reaction to proceed for 1-3 hours at room temperature.
-
Monitor the reaction completion using a Kaiser test.
-
Once the reaction is complete, wash the resin thoroughly with DMF.
-
Visualizations
Caption: Mechanism of racemization of this compound during peptide coupling.
Caption: Troubleshooting workflow for preventing racemization of this compound.
References
- 1. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting incomplete coupling of Fmoc-HoCys(Acm)-OH
Welcome to the technical support center for solid-phase peptide synthesis (SPPS) utilizing Fmoc-HoCys(Acm)-OH. This resource provides troubleshooting guides and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges during their experiments, particularly those related to incomplete coupling of this sterically hindered amino acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why can its coupling be challenging?
This compound is the N-Fmoc protected, S-acetamidomethyl (Acm) protected form of homocysteine, a homolog of the amino acid cysteine. The Acm group provides a stable thiol protection that is orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc-SPPS.[1] Coupling of this compound can be challenging due to steric hindrance caused by its bulky side chain, which can slow down the reaction kinetics and lead to incomplete coupling. This issue is often observed with other sterically hindered amino acids as well.[2]
Q2: What are the primary causes of incomplete coupling of this compound?
Incomplete coupling of this compound can stem from several factors:
-
Steric Hindrance: The bulky nature of the Acm-protected homocysteine side chain can physically obstruct the approach of the activated amino acid to the free amine on the growing peptide chain.
-
Peptide Aggregation: As the peptide chain elongates, it can form secondary structures that lead to aggregation, making the N-terminal amine less accessible for coupling.
-
Suboptimal Coupling Conditions: The choice of coupling reagents, solvent, and reaction time may not be sufficient to drive the reaction to completion for a hindered amino acid.[3]
-
Poor Resin Swelling: Inadequate swelling of the solid support can limit the diffusion of reagents to the reaction sites within the resin beads.[4]
Q3: Are there specific side reactions to be aware of when using this compound?
While specific data for this compound is limited, by analogy to its cysteine counterpart, Fmoc-Cys(Acm)-OH, racemization during the activation and coupling steps is a potential side reaction. This is particularly a concern when using base-mediated activation methods. The use of coupling reagent combinations that operate under more neutral or acidic conditions can help minimize this risk.
Troubleshooting Guides
Issue: The Kaiser test is positive (blue beads) after coupling with this compound.
A positive Kaiser test indicates the presence of unreacted free primary amines on the resin, confirming incomplete coupling. The following workflow can help diagnose and resolve this issue.
Caption: Troubleshooting workflow for incomplete coupling.
Solutions:
-
Double Coupling: Immediately after the first coupling, drain the reaction vessel and repeat the coupling step with a fresh solution of this compound and coupling reagents. This is often sufficient to drive the reaction to completion for difficult residues.
-
Optimize Coupling Reagents: If double coupling fails, switch to a more potent coupling reagent. Uronium/aminium-based reagents like HATU, HCTU, or COMU are highly effective for sterically hindered amino acids.
-
Extend Reaction Time: Increase the coupling time to 4-6 hours or even overnight to allow more time for the sterically hindered reaction to proceed.
-
Increase Temperature: Performing the coupling at an elevated temperature (e.g., 40-50°C) can enhance the reaction rate. Microwave-assisted SPPS can also be very effective for hindered couplings.
-
Address Aggregation: If peptide aggregation is suspected, consider using chaotropic agents like LiCl in the coupling solution or switching to a solvent system known to disrupt secondary structures.
-
Capping: If a small fraction of amines remains unreacted after troubleshooting, it is advisable to cap them by acetylation (e.g., with acetic anhydride and DIPEA in DMF) to prevent the formation of deletion peptides.
Issue: Low yield of the final peptide containing HoCys(Acm).
Low overall yield, even with negative Kaiser tests at each step, may indicate subtle, repeated incomplete coupling or issues during cleavage.
Caption: Decision workflow for optimizing coupling strategy.
Solutions:
-
Re-evaluate Coupling Strategy: For subsequent syntheses, proactively choose a more robust coupling strategy for the HoCys(Acm) residue. The table below compares several options.
-
Increase Reagent Equivalents: Use a higher excess (e.g., 3-5 equivalents) of the amino acid and coupling reagents to drive the reaction equilibrium towards the coupled product.
-
Review Cleavage Protocol: Ensure your cleavage cocktail is appropriate. While the Acm group is stable to standard TFA cleavage, ensure sufficient scavengers (e.g., TIS, EDT) are used to prevent side reactions with other sensitive residues in your peptide.
Data and Protocols
Table 1: Comparison of Coupling Reagents for Hindered Amino Acids
| Coupling Reagent | Class | Relative Reactivity | Racemization Potential | Key Advantages | Potential Disadvantages |
| HATU | Uronium/Aminium | Very High | Low | Fast kinetics, highly effective for hindered couplings. | Can cause guanidinylation of the N-terminus if used in excess. |
| HCTU | Uronium/Aminium | Very High | Low | Similar reactivity to HATU, often more cost-effective. | Potential for guanidinylation side reaction. |
| COMU | Uronium/Aminium | Very High | Very Low | Excellent for suppressing racemization; safer alternative to HOBt/HOAt-based reagents. | Higher cost compared to HBTU/HCTU. |
| DIC/Oxyma | Carbodiimide | Moderate | Low | Low racemization risk, cost-effective. | Slower reaction rates, may not be sufficient for very difficult couplings. |
| DEPBT | Phosphonium | High | Very Low | Remarkable resistance to racemization, good for sensitive residues like His. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Wash the peptide-resin with N,N-dimethylformamide (DMF) (3 x 1 min).
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the deprotection solution.
-
Repeat steps 2-4.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
Protocol 2: HCTU/DIPEA Coupling for this compound
-
In a separate vessel, dissolve this compound (4 equivalents relative to resin loading) and HCTU (3.9 equivalents) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 equivalents) to the amino acid solution and mix for 1-2 minutes to pre-activate.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 1 min).
-
Perform a ninhydrin (Kaiser) test to check for complete coupling. If the test is positive, perform a second coupling (double coupling).
Protocol 3: Kaiser Test (for free primary amines)
-
Prepare three solutions:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
-
-
Take a small sample of resin beads (10-15 beads) in a small glass test tube.
-
Add 2-3 drops of each solution (A, B, and C) to the beads.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads:
-
Blue/Purple beads: Positive result (incomplete coupling).
-
Yellow/Colorless beads: Negative result (complete coupling).
-
References
Technical Support Center: Acm Deprotection in Solid-Phase Peptide Synthesis (SPPS)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the deprotection of the acetamidomethyl (Acm) group from cysteine residues during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the Acm protecting group in SPPS?
A1: The S-acetamidomethyl (Acm) group is a commonly used protecting group for the thiol side chain of cysteine in both Boc and Fmoc solid-phase peptide synthesis strategies. Its primary function is to prevent the highly reactive thiol group from engaging in undesired side reactions, such as oxidation and alkylation, during peptide chain elongation. The Acm group is stable to the acidic conditions typically used for cleavage of the peptide from the resin and removal of other side-chain protecting groups, allowing for the isolation of a fully deprotected peptide with the Cys(Acm) intact for subsequent selective disulfide bond formation.[1]
Q2: What are the most common side reactions observed during Acm deprotection?
A2: The most frequently encountered side reactions during Acm deprotection include:
-
Acm group migration: The Acm group can migrate from the cysteine thiol to the hydroxyl groups of nearby serine (Ser) or threonine (Thr) residues, and potentially to the side chain of glutamine (Gln). This is particularly prevalent when using reagents like iodine or thallium(III) trifluoroacetate for deprotection.[2]
-
Formation of iodinated byproducts: When iodine is used for deprotection, electrophilic iodination of electron-rich aromatic residues, most notably tyrosine (Tyr), can occur, leading to undesired mono- or di-iodinated peptide species.[2]
-
Incomplete deprotection: Achieving 100% removal of the Acm group can be challenging, resulting in a mixture of the desired free thiol peptide and the starting Cys(Acm)-protected peptide. This complicates purification and subsequent disulfide bond formation.[3]
-
Disulfide scrambling: In peptides with multiple cysteine residues, non-specific oxidation conditions following deprotection can lead to the formation of incorrect disulfide bridges, resulting in a heterogeneous mixture of peptide isomers.
Q3: Which reagents are commonly used for Acm deprotection, and what are their primary advantages and disadvantages?
A3: Several reagents can be used for Acm deprotection, each with its own set of advantages and drawbacks.
| Reagent | Advantages | Disadvantages |
| Mercury(II) Acetate (Hg(OAc)₂) ** | Effective and reliable for Acm removal to yield the free thiol. | Highly toxic, requiring special handling and disposal procedures. Can lead to mercury contamination of the final peptide. |
| Iodine (I₂) | Readily available and effective for simultaneous deprotection and disulfide bond formation. | Can cause side reactions such as iodination of sensitive residues (e.g., Tyr) and Acm group migration.[2] |
| Thallium(III) Trifluoroacetate (Tl(TFA)₃) | Potent oxidizing agent for simultaneous deprotection and cyclization. | Highly toxic and can promote Acm group migration. |
| N-Chlorosuccinimide (NCS) | Offers rapid and efficient on-resin deprotection and disulfide bond formation under mild conditions. | Can be less selective and may affect other protecting groups if not used carefully. |
| Palladium(II) Complexes (e.g., PdCl₂) ** | Provides a rapid and efficient method for Acm removal in an aqueous medium. | Can be expensive, and residual palladium may need to be removed. |
Troubleshooting Guides
Issue 1: Acm Group Migration to Serine or Threonine Residues
Symptom: Mass spectrometry analysis of the crude peptide after deprotection shows a mass increase of 71 Da (mass of the Acm group) on the final product, but the Cys(Acm) is absent.
Possible Cause: The Acm group has migrated from the cysteine thiol to the hydroxyl side chain of a serine or threonine residue. This is often promoted by the use of iodine or Tl(TFA)₃ in the deprotection cocktail, especially in peptides with a high content of Ser and Thr.
Solutions:
-
Use of Scavengers: The addition of a trivalent alcohol, such as glycerol, to the deprotection mixture when using Tl(TFA)₃ or mercuric acetate has been shown to suppress this side reaction.
-
Alternative Deprotection Reagents: Consider using alternative reagents that are less prone to promoting Acm migration, such as palladium complexes.
-
Optimize Reaction Conditions: Minimize the reaction time and temperature of the deprotection step to reduce the likelihood of Acm migration.
Issue 2: Formation of Iodinated Tyrosine Byproducts
Symptom: HPLC analysis of the crude peptide after iodine-mediated Acm deprotection shows multiple peaks, and mass spectrometry confirms the presence of species with mass increases of 126 Da (mono-iodination) or 252 Da (di-iodination) corresponding to the iodination of tyrosine residues.
Possible Cause: The iodine used for Acm deprotection is an electrophile that can react with the electron-rich aromatic ring of tyrosine.
Solutions:
-
Control Iodine Stoichiometry: Use the minimum effective amount of iodine required for complete Acm deprotection. A large excess of iodine increases the probability of side reactions.
-
Protect Tyrosine Hydroxyl Group: During SPPS, use a protecting group for the tyrosine hydroxyl function, such as the tert-butyl (tBu) group (Fmoc-Tyr(tBu)-OH). This protecting group is stable during synthesis and is removed during the final TFA cleavage, shielding the tyrosine from iodination during Acm deprotection.
-
Use of Scavengers: While not as common for preventing iodination, the presence of electron-rich scavengers in the cleavage cocktail might offer some protection.
-
Alternative Deprotection Methods: Employ non-iodine-based deprotection methods, such as those using NCS or palladium complexes, to completely avoid this side reaction.
Issue 3: Incomplete Acm Deprotection
Symptom: HPLC analysis of the crude product shows a significant peak corresponding to the starting Cys(Acm)-containing peptide along with the desired deprotected product.
Possible Cause:
-
Insufficient Reagent: The amount of deprotection reagent may be insufficient for the amount of peptide.
-
Suboptimal Reaction Conditions: The reaction time, temperature, or solvent system may not be optimal for complete deprotection. For instance, the oxidation of Cys(Acm) with iodine is sluggish in non-polar solvents like DCM.
-
Steric Hindrance: The Cys(Acm) residue may be located in a sterically hindered region of the peptide, making it less accessible to the deprotection reagent.
Solutions:
-
Optimize Reagent Stoichiometry: Increase the equivalents of the deprotection reagent. For example, with DTNP, a large excess (e.g., 15 equivalents) may be required to achieve ~90% deprotection.
-
Extend Reaction Time and/or Increase Temperature: Monitor the reaction progress by HPLC and extend the reaction time until the starting material is consumed. A moderate increase in temperature may also improve the reaction rate.
-
Optimize Solvent System: For iodine-mediated deprotection, use dipolar solvents like aqueous methanol or acetic acid to ensure a faster reaction rate.
-
On-Resin vs. Solution-Phase Deprotection: If solution-phase deprotection is incomplete, consider on-resin deprotection, which can sometimes be more efficient.
Quantitative Data on Acm Deprotection Methods
The following table summarizes the reported efficiency of various Acm deprotection methods. Note that yields can be highly sequence-dependent.
| Deprotection Reagent | Peptide Sequence/Model | Conditions | Reported Yield/Purity of Deprotected Peptide | Reference |
| **Iodine (I₂) ** | Apamin (on-resin) | 15 eq. I₂, 60 min, RT | Quantitative conversion | Biotage |
| DTNP | VTGGC(Acm)G-OH | 15 eq. DTNP in TFA/thioanisole | ~90% deprotection | |
| NCS | Ac-Cys(PG)-oxytocin-NH-Rink amide resin | 3 eq. NCS (on-resin) | Purity of cyclized peptide varied with other Cys protecting groups: Trt (76.1%), Mmt (48.1%), Dpm (67.1%), Msbh (68.4%), Thp (25.4%) | |
| PdCl₂/DSF | α-conotoxin SI | 15 eq. PdCl₂, 5 min, then DTC/DSF | High conversion to two-disulfide product |
Experimental Protocols
Protocol 1: On-Resin Acm Deprotection and Disulfide Bond Formation using Iodine
This protocol describes a general procedure for the simultaneous deprotection of two Cys(Acm) residues and the formation of a disulfide bridge while the peptide is still attached to the solid support.
-
Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Deprotection/Oxidation:
-
Prepare a solution of iodine (10 equivalents relative to the resin substitution) in a mixture of DMF and water (4:1 v/v).
-
Add the iodine solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 40-60 minutes.
-
-
Washing:
-
Filter the resin and wash thoroughly with DMF (3 times).
-
Wash with a 2% ascorbic acid solution in DMF to quench any remaining iodine (2 times).
-
Wash again with DMF (5 times) and finally with dichloromethane (DCM) (3 times).
-
-
Cleavage and Global Deprotection: Proceed with the standard TFA cleavage cocktail to cleave the cyclized peptide from the resin and remove any remaining side-chain protecting groups.
Protocol 2: Acm Deprotection using Mercury(II) Acetate in Solution
This protocol is for the deprotection of Cys(Acm) to yield the free thiol in solution. Caution: Mercury compounds are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Peptide Dissolution: Dissolve the Cys(Acm)-containing peptide in 10% aqueous acetic acid (5-10 mg/mL).
-
pH Adjustment: Carefully adjust the pH of the solution to 4.0 with glacial acetic acid or dilute aqueous ammonia.
-
Addition of Hg(OAc)₂: Add mercury(II) acetate (10 equivalents per Acm group) to the solution while stirring.
-
Reaction: Readjust the pH to 4.0 and stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 1-2 hours.
-
Quenching: Add β-mercaptoethanol (20 equivalents per Acm group) and let the mixture stand for at least 5 hours to precipitate the mercury salts.
-
Purification: Remove the precipitate by centrifugation. The supernatant containing the deprotected peptide can then be purified by preparative HPLC.
Visualizations
References
- 1. bachem.com [bachem.com]
- 2. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on Deprotection of Cysteine and Selenocysteine Side-Chain Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Iodine-Mediated Acm Group Removal
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive guidance on the use of iodine for the removal of the acetamidomethyl (Acm) protecting group from cysteine residues in peptide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked questions (FAQs)
Q1: What is the primary role of iodine in the context of Acm-protected cysteine residues?
A1: Iodine serves as an oxidizing agent to facilitate the deprotection of the Acm group from the thiol side chain of cysteine. This process is often performed concurrently with the formation of a disulfide bond between two cysteine residues.[1][2][3][4][5]
Q2: What is the general mechanism of iodine-mediated Acm group removal?
A2: The precise mechanism is understood to involve the electrophilic attack of iodine on the sulfur atom of the Acm-protected cysteine. This leads to the formation of a sulfenyl iodide intermediate, which is then susceptible to nucleophilic attack by another thiol group (from another cysteine residue) to form a disulfide bond and release the Acm group.
Q3: What are the typical concentrations of iodine used for Acm removal?
A3: The concentration of iodine can vary depending on the specific peptide sequence and reaction conditions. Generally, a molar excess of iodine relative to the Acm-protected cysteine is used, with literature protocols reporting the use of 10 to 15 equivalents of iodine.
Q4: How long should the reaction be carried out?
A4: Reaction times can range from 30 to 60 minutes at room temperature. However, the optimal time should be determined empirically for each specific peptide.
Q5: Why is it necessary to quench the excess iodine after the reaction?
A5: It is crucial to quench excess iodine promptly after the completion of the Acm deprotection and disulfide bond formation. Residual iodine can lead to undesirable side reactions, such as the iodination of sensitive amino acid residues like tyrosine, methionine, and tryptophan.
Q6: What are the common quenching agents for iodine?
A6: Common quenching agents include aqueous solutions of sodium thiosulfate, ascorbic acid, and the use of anion exchange resins.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Acm Group Removal | - Insufficient iodine concentration.- Short reaction time.- Steric hindrance around the Acm-protected cysteine. | - Increase the equivalents of iodine (e.g., from 10 to 15 equivalents).- Extend the reaction time (e.g., from 40 to 60 minutes).- Consider optimizing the solvent system to improve peptide solubility and accessibility. |
| Observation of Side-Products (e.g., Iodinated Tyrosine) | - Excess iodine remaining after reaction completion.- Presence of sensitive amino acid residues (Tyr, Trp, Met) in the peptide sequence. | - Ensure rapid and effective quenching of excess iodine immediately after the reaction.- Use a minimal excess of iodine necessary for complete Acm removal.- Perform the reaction in an acidic medium (e.g., aqueous acetic acid) to reduce the reactivity of sensitive residues. |
| Formation of Peptide-Thiosulfate Adducts | - Use of sodium thiosulfate as a quenching agent. | - Consider using an alternative quenching agent such as ascorbic acid or an anion exchange resin. |
| Low Yield of the Desired Product | - Suboptimal reaction conditions.- Peptide aggregation. | - Systematically optimize iodine concentration and reaction time.- Use a solvent system that promotes peptide solubility (e.g., DMF/water mixtures). |
| Difficulty in Purifying the Final Peptide | - Presence of unquenched iodine and quenching agent byproducts. | - Utilize an anion exchange resin for quenching, which can be easily filtered off, simplifying the purification process. |
Quantitative Data Summary
The following table summarizes various reported conditions for iodine-mediated Acm removal and disulfide bond formation.
| Trial | Iodine Equivalents | Reaction Time (minutes) | Temperature | Solvent System | Reference |
| 1 | 15 | 60 | Room Temperature | Not Specified | |
| 2 | 15 | 45 | Room Temperature | Not Specified | |
| 3 | 15 | 30 | Room Temperature | Not Specified | |
| 4 | 10 | 60 | Room Temperature | Not Specified | |
| 5 | 10 | 40 | Room Temperature | DMF/H₂O (4:1, v/v) | |
| 6 | 5 | 60 | Room Temperature | Not Specified | |
| 7 | 2.5 | 60 | Room Temperature | Not Specified |
Experimental Protocols
Detailed Protocol for On-Resin Acm Deprotection and Cyclization with Iodine
This protocol is adapted from established methods for on-resin peptide modification.
-
Resin Suspension: Suspend the linear peptide resin (containing Acm-protected cysteine residues) in N,N-dimethylformamide (DMF) at a ratio of approximately 1 mL of DMF per gram of resin.
-
Iodine Treatment: Treat the suspended resin with 10 equivalents of iodine (I₂) dissolved in a 4:1 (v/v) mixture of DMF and water. The volume of the iodine solution should be approximately 1 mL per gram of resin.
-
Reaction: Shake the reaction mixture at room temperature for 40 minutes.
-
Filtration: Filter the resin to remove the reaction solution.
-
Washing Sequence:
-
Wash the resin three times with DMF.
-
Wash the resin two times with a 2% solution of ascorbic acid in DMF to quench any remaining iodine.
-
Wash the resin five times with DMF.
-
Wash the resin three times with dichloromethane (DCM).
-
-
Drying: Dry the resin under vacuum.
-
Cleavage and Analysis: Cleave the peptide from the resin using a standard cleavage cocktail and analyze the product by HPLC and mass spectrometry to confirm complete Acm removal and disulfide bond formation.
Visualizations
Caption: On-resin Acm removal and cyclization workflow.
Caption: Proposed mechanism of iodine-mediated Acm removal.
References
- 1. Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Post-cysteine(S-Acm) Group Removal Quenching of Iodine and Isolation of Peptide by One Step Ether Precipitation | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. Simultaneous post-cysteine(S-Acm) group removal quenching of iodine and isolation of peptide by one step ether precipitation : Find an Expert : The University of Melbourne [findanexpert.unimelb.edu.au]
Technical Support Center: Handling Homocysteine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with homocysteine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate the challenges of working with these compounds, with a primary focus on preventing the common side reaction of β-elimination.
Frequently Asked Questions (FAQs)
Q1: What is β-elimination and why is it a problem with homocysteine derivatives?
A1: β-elimination is a base-catalyzed side reaction that can occur during the chemical synthesis and manipulation of peptides or other molecules containing S-protected homocysteine residues. The reaction involves the abstraction of the α-proton of the homocysteine residue by a base, leading to the elimination of the thiol protecting group and the formation of a highly reactive dehydroalanine-like intermediate (α,β-unsaturated amino acid). This intermediate can then react with various nucleophiles present in the reaction mixture, leading to a heterogeneous mixture of unwanted byproducts and a significant reduction in the yield of the desired product.[1][2]
Q2: What are the primary factors that promote β-elimination in homocysteine derivatives?
A2: Several factors can increase the likelihood and rate of β-elimination:
-
Base Strength: Strong bases, such as piperidine commonly used for Fmoc-deprotection in solid-phase peptide synthesis (SPPS), are major contributors to β-elimination.[3][4]
-
Temperature: Elevated temperatures can accelerate the rate of this side reaction.
-
Thiol Protecting Group: The nature of the protecting group on the homocysteine side chain plays a crucial role. Electron-withdrawing protecting groups can increase the acidity of the α-proton, making it more susceptible to abstraction by a base.
-
Steric Hindrance: Steric hindrance around the α-proton and the leaving group can influence the reaction rate.
Q3: How does β-elimination in homocysteine compare to that in cysteine?
A3: While the underlying mechanism is the same, the additional methylene group in the homocysteine side chain compared to cysteine can influence the rate of β-elimination. Homocysteine is generally considered less reactive towards β-elimination than cysteine under identical conditions.[5] This is attributed to the increased distance between the electron-withdrawing sulfur atom and the α-proton in homocysteine, which slightly reduces the acidity of the α-proton. However, β-elimination remains a significant side reaction that must be addressed in syntheses involving homocysteine.
Troubleshooting Guides
Problem 1: Significant β-elimination observed during Fmoc-deprotection in SPPS.
This is one of the most common issues encountered when synthesizing peptides containing homocysteine. The standard 20% piperidine in DMF used for Fmoc removal is often too basic and promotes β-elimination.
Solutions:
-
Use a Weaker Base: Replace piperidine with a less basic deprotection reagent. Piperazine is a good alternative that has been shown to reduce β-elimination. A solution of 5% piperazine in DMF or NMP can be effective.
-
Use a Non-Nucleophilic Base: A combination of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at a low concentration (e.g., 2%) in the presence of a trapping agent like piperazine (e.g., 5%) can be highly effective at removing the Fmoc group quickly while minimizing β-elimination.
-
Optimize Reaction Time and Temperature: Perform the deprotection for the minimum time required for complete Fmoc removal. Avoid elevated temperatures during this step.
-
Add a Scavenger: The addition of a thiol scavenger, such as 1-hydroxybenzotriazole (HOBt), to the deprotection solution can sometimes help to suppress side reactions.
Workflow for Optimized Fmoc Deprotection:
Caption: Optimized Fmoc deprotection workflow to minimize β-elimination.
Problem 2: Choosing the right thiol protecting group for homocysteine.
The choice of protecting group for the homocysteine thiol is critical for a successful synthesis. The ideal protecting group should be stable throughout the synthesis and selectively removable at the end without causing β-elimination.
Recommended Protecting Groups:
| Protecting Group | Abbreviation | Stability | Deprotection Conditions | Key Advantages & Disadvantages |
| Trityl | Trt | Acid-labile | TFA-based cleavage cocktails | Advantage: Commonly used, removed during final cleavage. Disadvantage: Can be bulky and may not be suitable for all sequences. |
| Acetamidomethyl | Acm | Acid-stable | Mercury(II) acetate, Iodine | Advantage: Orthogonal to Trt and Boc, good for forming specific disulfide bonds. Disadvantage: Deprotection requires toxic heavy metals or strong oxidizing agents. |
| tert-Butyl | tBu | Acid-labile | Strong acids (e.g., HF) | Advantage: Stable to standard Fmoc-SPPS conditions. Disadvantage: Requires harsh cleavage conditions. |
| p-Methoxybenzyl | Mob | Acid-labile | Strong acids (HF, TFMSA), DTNP/TFA | Advantage: Milder deprotection than benzyl. Disadvantage: Can be sensitive to repeated acid treatments. |
Logical Flow for Selecting a Protecting Group:
Caption: Decision tree for selecting a homocysteine thiol protecting group.
Experimental Protocols
Protocol 1: General Procedure for Coupling Fmoc-Homocysteine(Trt)-OH in SPPS
This protocol outlines the manual coupling of Fmoc-HoCys(Trt)-OH onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Fmoc-HoCys(Trt)-OH
-
Coupling reagents (e.g., HBTU/HOBt or HATU)
-
Base (e.g., DIPEA or Collidine)
-
DMF (Peptide synthesis grade)
-
DCM (Peptide synthesis grade)
-
Resin with N-terminal deprotected peptide
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes.
-
Activation of Amino Acid: In a separate vessel, dissolve Fmoc-HoCys(Trt)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal amount of DMF. Add DIPEA (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Take a small sample of the resin and perform a Kaiser test to check for the presence of free primary amines. A negative Kaiser test (yellow beads) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Proceed to the next deprotection/coupling cycle.
Protocol 2: Analytical Detection of β-Elimination by HPLC-MS
This protocol provides a general method for detecting the product of β-elimination from a homocysteine-containing peptide.
Sample Preparation:
-
Cleave a small amount of the peptide from the resin using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O).
-
Precipitate the cleaved peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA) for HPLC analysis.
HPLC-MS Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 95% B over 30 minutes.
-
Detection: Monitor the UV absorbance at 214 nm and 280 nm. The mass spectrometer should be set to scan for the expected mass of the desired peptide and the mass of the β-elimination product. The mass of the β-elimination product will be the mass of the peptide minus the mass of the thiol and its protecting group.
By following these guidelines and protocols, researchers can minimize the occurrence of β-elimination and successfully synthesize and purify homocysteine-containing molecules for their research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical generation and modification of peptides containing multiple dehydroalanines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptacts.uspto.gov [ptacts.uspto.gov]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Managing peptide aggregation during synthesis with Fmoc-HoCys(Acm)-OH
Technical Support Center: Fmoc-HoCys(Acm)-OH Syntheses
Welcome to the technical support center for peptide synthesis utilizing this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address challenges related to peptide aggregation and other common issues encountered during Solid-Phase Peptide Synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a protected derivative of homocysteine, an analog of cysteine with an additional methylene group in its side chain.[1] It is used as a building block in Fmoc-based SPPS.[1] The key features are:
-
Fmoc Group: Protects the α-amino group, removed by a base like piperidine in each cycle.[1]
-
Acm Group (Acetamidomethyl): Protects the thiol (-SH) group of the homocysteine side chain. This group is stable under the acidic and basic conditions of standard SPPS cycles but can be selectively removed later, often using reagents like iodine or mercury(II) acetate, to enable controlled disulfide bond formation.[1][2]
Q2: My peptide synthesis is showing incomplete coupling or deprotection after adding this compound. Could this be aggregation?
A2: Yes, this is a classic sign of on-resin peptide aggregation. When peptide chains fold into stable secondary structures (like β-sheets), they can clump together, physically blocking reagents from reaching the reactive N-terminus of the growing peptide. This leads to slow or incomplete coupling and deprotection reactions, resulting in deletion sequences and low yield. Other signs include poor resin swelling or shrinking of the resin beads.
Q3: Why might a sequence containing Homocysteine be prone to aggregation?
A3: While any hydrophobic sequence can be prone to aggregation, homocysteine itself can influence peptide structure. Elevated levels of homocysteine have been shown to promote the aggregation of other peptides, such as amyloid-beta, by encouraging the formation of β-sheet structures. This intrinsic property may contribute to on-resin aggregation during synthesis.
Q4: Are there any specific side reactions associated with the Acm protecting group?
A4: Yes. While generally stable, a side reaction involving an S-to-O acyl shift of the Acm group to nearby Serine or Threonine residues has been reported during deprotection with certain reagents like Tl(TFA)3. Cysteine itself is also one of the most sensitive amino acids for side reactions like racemization during synthesis.
Troubleshooting Guide: Managing Aggregation
If you suspect on-resin aggregation, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for on-resin peptide aggregation.
Data Presentation: Impact of Synthesis Conditions
Managing aggregation often involves optimizing synthesis parameters. The choice of solvent and temperature can significantly impact the purity of the final peptide, especially for "difficult sequences".
Table 1: Comparison of Solvents for Hydrophobic Peptide Synthesis
| Solvent | Polarity | Typical Observation for Difficult Sequences | Reference |
| DMF | More Polar | Standard solvent, but may be less effective at solvating aggregated hydrophobic peptides. | |
| NMP | Less Polar | Often superior for hydrophobic peptides; better at maintaining peptide solubility and preventing on-resin precipitation, leading to higher purity. | |
| DMA | - | Can provide superior peptide-resin solvation and higher coupling yields compared to NMP or DMSO in some cases. | |
| DMSO (as additive) | Highly Polar | Adding up to 25% to DMF can disrupt secondary structures and improve solvation. |
Table 2: Effect of Temperature on Synthesis Purity and Time
| Condition | Coupling Time | Deprotection Time | Resulting Purity | Key Takeaway | Reference |
| Room Temp | Standard | Standard | Poor for difficult sequences | Insufficient energy to overcome aggregation. | |
| Elevated Temp (e.g., 86°C) | Reduced (e.g., 10 min) | Reduced (e.g., 2.5 min) | Excellent | Increased temperature is highly effective at disrupting aggregation, allowing for shorter cycle times and higher purity. The effect is primarily thermal. |
Experimental Protocols
Protocol 1: High-Temperature Coupling for Difficult Sequences
This protocol is recommended when aggregation is detected (e.g., via a failed Kaiser test post-coupling).
Objective: To disrupt on-resin aggregation and drive a coupling reaction to completion using thermal energy.
Materials:
-
Peptide-resin with unreacted N-terminal amines
-
This compound (or other Fmoc-amino acid) (4 equivalents)
-
Coupling Reagent (e.g., HBTU/HATU) (4 equivalents)
-
Base (e.g., DIPEA) (8 equivalents)
-
NMP (N-Methyl-2-pyrrolidone) as solvent
-
Microwave peptide synthesizer or conventional heating system for the reaction vessel
Procedure:
-
Pre-activation: In a separate vessel, dissolve the this compound and coupling reagent in NMP. Add the DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Addition: Add the activated amino acid solution to the vessel containing the peptide-resin.
-
Heating: Increase the temperature of the reaction vessel to 60-80°C. Use of a microwave synthesizer is preferred for uniform and rapid heating.
-
Coupling: Maintain the temperature for a 10-15 minute coupling time.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin thoroughly with NMP (3-5 times) to remove excess reagents.
-
Confirmation: Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines, indicating a complete coupling. If the test is still positive, a second coupling under the same heated conditions may be necessary.
Protocol 2: Chaotropic Salt Wash to Disrupt Aggregation
This protocol is a pre-treatment step performed immediately before a difficult coupling.
Objective: To break up existing secondary structures on the peptide-resin using a chaotropic salt solution.
Materials:
-
Peptide-resin (post-Fmoc deprotection and standard DMF/NMP washes)
-
Chaotropic Salt Solution: 0.8 M Lithium Chloride (LiCl) or Sodium Perchlorate (NaClO₄) in DMF.
-
DMF or NMP for washing
Procedure:
-
Resin State: Start with the fully deprotected and washed peptide-resin.
-
Chaotropic Wash: Add the Chaotropic Salt Solution to the resin and agitate for 1-2 minutes. Repeat this wash one more time. This step actively disrupts the hydrogen bonds causing the aggregation.
-
Solvent Wash: It is critical to remove all residual chaotropic salt, as it can interfere with the subsequent coupling reaction. Wash the resin thoroughly with DMF or NMP (at least 5 times for 1 minute each).
-
Coupling: Proceed immediately with your standard or high-temperature coupling protocol (Protocol 1). The pre-wash should have improved the accessibility of the N-terminus.
Visualizing Aggregation and Mitigation Strategies
The following diagram illustrates the core problem of on-resin aggregation and the mechanisms by which common mitigation strategies work.
Caption: Conceptual model of on-resin aggregation and its resolution.
References
Technical Support Center: TFA Cleavage of Homocysteine-Containing Peptides
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the trifluoroacetic acid (TFA) cleavage of homocysteine-containing peptides. The guidance provided is based on established principles for cysteine-containing peptides, which are structurally and chemically similar to homocysteine.
Frequently Asked Questions (FAQs)
Q1: Why are scavengers necessary during the TFA cleavage of peptides containing homocysteine?
A1: During TFA cleavage, the acid removes side-chain protecting groups (e.g., Trt from homocysteine, Pbf from arginine, tBu from aspartic acid) and cleaves the peptide from the resin. This process generates highly reactive carbocations.[1] These carbocations can re-attach to nucleophilic residues in your peptide, such as the thiol group of homocysteine or the indole ring of tryptophan, leading to unwanted side products.[1][2] Scavengers are added to the cleavage cocktail to "trap" or "scavenge" these reactive species, preventing them from modifying your peptide.[1]
Q2: What are the most common side reactions observed during the TFA cleavage of homocysteine-containing peptides?
A2: Given the similarity to cysteine, the most common side reactions include:
-
Alkylation: The thiol group of homocysteine is susceptible to alkylation by carbocations generated from protecting groups or the resin linker.[3] Tryptophan residues are also highly prone to alkylation.
-
Oxidation: The free thiol of homocysteine can be oxidized to form homodisulfides (intermolecular or intramolecular) or other oxidized species, especially upon exposure to air. Methionine, if present, can also be oxidized to methionine sulfoxide.
-
Tritylation: The trityl cation, a common protecting group for the homocysteine thiol, is a prominent reactive species that can modify other sensitive residues if not properly scavenged.
Q3: Which protecting group is recommended for the homocysteine side chain in Fmoc-based solid-phase peptide synthesis (SPPS)?
A3: The choice of protecting group for the homocysteine thiol depends on the overall synthetic strategy. Commonly used protecting groups for the analogous cysteine thiol, which are applicable to homocysteine, include:
-
Trityl (Trt): This is a widely used, acid-labile protecting group that is removed during the final TFA cleavage. It is suitable for most routine syntheses.
-
Acetamidomethyl (Acm): The Acm group is stable under standard TFA cleavage conditions. This allows for the purification of the peptide with the homocysteine side chain still protected, which is useful for strategies involving selective disulfide bond formation. A separate deprotection step, often using reagents like mercury(II) acetate or iodine, is required for its removal.
-
tert-Butyl (tBu): This protecting group is also stable to standard TFA cleavage conditions, offering an orthogonal protection strategy similar to Acm.
Troubleshooting Guides
| Issue | Potential Root Cause(s) | Recommended Solution(s) |
| Low Peptide Yield | 1. Incomplete Cleavage: The peptide is not fully cleaved from the resin. 2. Peptide Precipitation Issues: The peptide is highly hydrophobic and does not precipitate well in cold ether. 3. Peptide Re-attachment: The peptide re-attaches to the resin. | 1. Extend the cleavage time (e.g., from 2 hours to 3-4 hours). Ensure sufficient volume of cleavage cocktail is used to swell the resin. 2. After concentrating the TFA filtrate, try precipitating in a different cold solvent, such as methyl t-butyl ether, or a mixture of ether and hexane. For extremely hydrophobic peptides, purification directly after TFA evaporation may be necessary. 3. Use an adequate amount and appropriate combination of scavengers to prevent re-attachment. |
| Unexpected Adducts Detected by Mass Spectrometry | 1. Insufficient or Inappropriate Scavengers: Carbocations from protecting groups or the resin linker are alkylating the peptide. 2. Oxidation: The homocysteine thiol has been oxidized. | 1. Use a more robust cleavage cocktail with a combination of scavengers. Ensure scavengers are fresh. A common effective cocktail is "Reagent K". For peptides synthesized on Wang resin, which can cause S-alkylation, a higher concentration of a thiol scavenger like EDT is recommended. 2. Add a reducing scavenger like 1,2-ethanedithiol (EDT) to the cleavage cocktail to maintain a reducing environment. Perform the cleavage under an inert atmosphere (e.g., nitrogen or argon). |
| Presence of Disulfide-Bonded Dimers or Oligomers | Oxidation of Homocysteine: The free thiol groups are oxidizing to form intermolecular disulfide bonds after cleavage and during workup. | 1. Ensure a reducing scavenger such as 1,2-ethanedithiol (EDT) is included in the cleavage cocktail. 2. After cleavage and precipitation, the crude peptide can be treated with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) before purification to reduce any formed disulfides. |
Data Presentation
Table 1: Common Scavenger Cocktails for TFA Cleavage
| Reagent Name/Mixture | Composition (v/v/v) | Recommended For |
| Standard | 95% TFA / 2.5% Water / 2.5% Triisopropylsilane (TIS) | Peptides without highly sensitive residues like Trp, Met, or multiple Hcy/Cys. |
| Reagent B | 88% TFA / 5% Phenol / 5% Water / 2% TIS | Good for scavenging trityl groups. |
| TFA/TIS/Water/EDT | 92.5% TFA / 2.5% Water / 2.5% TIS / 2.5% 1,2-Ethanedithiol (EDT) | A good choice for peptides with Trp, Met, and Hcy/Cys, as EDT provides reducing conditions to prevent oxidation. |
| Reagent K | 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT | A robust and versatile cocktail for complex peptides containing multiple sensitive residues including Arg, Trp, Met, and Hcy/Cys. |
Note: Always prepare cleavage cocktails fresh before use. Scavengers should also be fresh and of high quality.
Experimental Protocols
Detailed Protocol for TFA Cleavage of a Homocysteine-Containing Peptide
This protocol outlines the standard procedure for cleaving a peptide from the solid support and removing acid-labile side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Deionized Water
-
Cold diethyl ether or methyl t-butyl ether
-
Dichloromethane (DCM)
-
Nitrogen or Argon gas (optional)
Procedure:
-
Resin Preparation:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Wash the resin with DCM (3 x 5 mL per gram of resin) to remove any residual DMF and other impurities.
-
Dry the resin thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
-
Cleavage Cocktail Preparation (Example: TFA/TIS/Water/EDT):
-
In a fume hood, carefully prepare the cleavage cocktail. For a robust general-purpose cocktail for a homocysteine-containing peptide, mix:
-
9.25 mL TFA
-
0.25 mL Deionized Water
-
0.25 mL TIS
-
0.25 mL EDT
-
-
This prepares 10 mL of a 92.5:2.5:2.5:2.5 (v/v/v/v) cocktail, sufficient for approximately 1 gram of resin.
-
-
Cleavage Reaction:
-
Add the freshly prepared cleavage cocktail to the dried peptide-resin (approx. 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours. A magnetic stirrer or a shaker can be used. For peptides with particularly stubborn protecting groups, the cleavage time can be extended to 4 hours.
-
-
Peptide Precipitation:
-
Filter the resin from the cleavage mixture using a fritted funnel, collecting the filtrate into a clean centrifuge tube.
-
Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.
-
In a separate, larger centrifuge tube, place a 10-fold excess of cold diethyl ether.
-
Add the TFA filtrate dropwise to the cold ether while gently vortexing to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the ether suspension (e.g., at 3000-4000 rpm for 5 minutes) to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet twice more with cold ether, each time repeating the centrifugation and decanting steps. This removes residual scavengers and organic-soluble impurities.
-
-
Drying:
-
After the final wash, dry the peptide pellet under a stream of nitrogen or under vacuum to remove residual ether. The crude peptide is now ready for purification by HPLC.
-
Mandatory Visualizations
Caption: Experimental workflow for TFA cleavage and isolation of a homocysteine-containing peptide.
Caption: Role of scavengers in preventing side reactions during TFA cleavage of peptides.
References
Technical Support Center: Troubleshooting Unexpected Mass in HPLC after Fmoc-HoCys(Acm)-OH Incorporation
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering unexpected masses in their HPLC analysis after incorporating Fmoc-HoCys(Acm)-OH into a peptide sequence. This guide provides a structured approach to troubleshooting, including frequently asked questions (FAQs), detailed experimental protocols, and potential side reactions that may lead to mass discrepancies.
Frequently Asked Questions (FAQs)
Q1: We are observing a mass in our HPLC analysis that does not correspond to our target peptide containing Homocysteine(Acm). What are the most common reasons for this?
A1: Unexpected masses following the incorporation of this compound can arise from several sources during solid-phase peptide synthesis (SPPS). These can be broadly categorized as:
-
Side reactions involving the homocysteine side chain: The thiol group of homocysteine, even when protected, can be susceptible to various modifications.
-
Issues with the Acm protecting group: Incomplete removal or modification of the acetamidomethyl (Acm) group is a common culprit.
-
Standard SPPS-related side reactions: These are general issues not specific to homocysteine but can still result in unexpected masses.
-
Artifacts during mass spectrometry analysis: Adduct formation can lead to the observation of higher masses.
This guide will walk you through troubleshooting each of these possibilities.
Q2: Could the unexpected mass be a result of a problem with the this compound building block itself?
A2: While less common with commercially available, high-purity amino acids, it is a possibility. Impurities in the starting material could lead to the incorporation of incorrect species. It is always recommended to verify the purity and identity of the amino acid derivative upon receipt.
Q3: How can we confirm the identity of the unexpected mass?
A3: High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are invaluable tools. HR-MS can provide a highly accurate mass measurement, which can be used to predict the elemental composition of the modification. MS/MS sequencing can help pinpoint the exact location of the modification on the peptide chain.
Troubleshooting Guide: Identifying the Source of the Unexpected Mass
When an unexpected mass is observed, a systematic approach can help identify the root cause. The following sections detail potential side reactions, their corresponding mass changes, and preventative measures.
Side Reactions Involving the Homocysteine Side Chain
The homocysteine side chain is reactive and can undergo several modifications during peptide synthesis and cleavage.
-
Homocysteine Thiolactone Formation: The side chain of homocysteine can cyclize to form a stable five-membered thiolactone ring. This results in the loss of a water molecule.
-
Mass Change: -18 Da
-
Cause: This can be promoted by acidic conditions, especially during cleavage.[1]
-
Prevention: Minimize cleavage time and use appropriate scavengers.
-
-
Alkylation of the Thiol Group: Carbocations generated during the cleavage of other protecting groups (e.g., from Trityl or t-Butyl groups) or from the resin linker can alkylate the sulfur atom of homocysteine.[2][3]
-
Mass Change: Variable, depending on the alkylating species (e.g., +57 Da for t-Butyl, +242 Da for Trityl).
-
Prevention: Use an efficient scavenger cocktail during TFA cleavage. Triisopropylsilane (TIS) is particularly effective at scavenging carbocations.
-
-
Oxidation to Disulfide: The thiol group of homocysteine can be oxidized to form a disulfide bond, either intramolecularly with another cysteine/homocysteine in the same peptide chain or intermolecularly to form a dimer.
-
Mass Change: -2 Da for intramolecular disulfide; Dimer formation will show a mass of (2 x Peptide Mass - 2 Da).
-
Cause: Air oxidation, especially of the free thiol if the Acm group is prematurely or partially removed.
-
Prevention: Keep the peptide under an inert atmosphere (e.g., nitrogen or argon) as much as possible, especially after cleavage and during purification.
-
Issues with the Acm Protecting Group
The acetamidomethyl (Acm) group is generally stable but can be the source of unexpected masses.
-
Incomplete Acm Deprotection: If the final product is intended to have a free thiol, incomplete removal of the Acm group will result in a mass addition.
-
Mass Change: +71 Da
-
Cause: Insufficient equivalents of the deprotection reagent (e.g., iodine, mercury(II) acetate), inadequate reaction time, or poor accessibility of the Acm group due to peptide aggregation.
-
Troubleshooting: Increase the equivalents of the deprotection reagent and/or the reaction time. Use chaotropic agents to disrupt aggregation.
-
-
S->O Shift of the Acm Group: In the presence of serine or threonine residues, the Acm group can shift from the sulfur of homocysteine to the hydroxyl group of a neighboring Ser or Thr residue.[4][5]
-
Mass Change: No net mass change, but the peptide's properties (e.g., HPLC retention time) may be altered. This can also lead to ambiguity in MS/MS fragmentation patterns.
-
Cause: This side reaction can be promoted during the deprotection of Cys(Acm) with reagents like iodine or mercury(II) acetate.
-
Prevention: The use of scavengers like glycerol during Acm deprotection has been reported to suppress this side reaction.
-
General SPPS-Related Side Reactions
These are common issues in peptide synthesis that can affect any residue but are important to consider.
-
Deletion of the HoCys(Acm) Residue: Incomplete coupling of this compound will result in a peptide that is missing this residue.
-
Mass Change: -(Mass of HoCys(Acm) residue)
-
Cause: Steric hindrance, peptide aggregation, or impure/degraded coupling reagents.
-
Prevention: Use a high-quality coupling reagent, double couple the amino acid, and consider using pseudoproline dipeptides to disrupt aggregation if the sequence is prone to it.
-
-
Capping with Acetic Anhydride: If a capping step is used after an incomplete coupling, the unreacted N-terminal amine will be acetylated.
-
Mass Change: +42 Da
-
Prevention: Ensure complete coupling to minimize the amount of capped peptide.
-
-
Formylation: Degradation of the DMF solvent can produce formic acid, which can formylate the N-terminal amine.
-
Mass Change: +28 Da
-
Prevention: Use high-purity, fresh DMF for peptide synthesis.
-
-
Adducts with Scavengers: Scavengers used in the cleavage cocktail can sometimes form adducts with reactive side chains. For example, ethanedithiol (EDT) has been reported to form disulfide adducts with cysteine.
-
Mass Change: Variable, depending on the scavenger.
-
Prevention: Use TIS as a scavenger where possible, as it is less prone to forming adducts.
-
Mass Spectrometry Artifacts
The observed mass in the HPLC-MS can also be influenced by the analysis method itself.
-
Adduct Formation: It is common to observe adducts with sodium (+23 Da), potassium (+39 Da), or trifluoroacetic acid (+114 Da) in the mass spectrum.
-
Prevention: These are often unavoidable but can be minimized by using high-purity solvents and proper sample preparation.
-
Quantitative Data Summary
The following table summarizes the potential mass modifications that can lead to unexpected peaks in the HPLC analysis.
| Modification | Description | Mass Change (Da) |
| Homocysteine Thiolactone | Intramolecular cyclization of the homocysteine side chain with loss of water. | -18 |
| Oxidation (Intramolecular Disulfide) | Formation of a disulfide bond between two thiol-containing residues. | -2 |
| Formylation | Addition of a formyl group, typically at the N-terminus. | +28 |
| Acetylation (Capping) | Addition of an acetyl group, typically at the N-terminus. | +42 |
| tert-Butylation | Alkylation of the thiol group by a t-butyl carbocation. | +57 |
| Incomplete Acm Deprotection | Retention of the acetamidomethyl (Acm) protecting group on the homocysteine side chain. | +71 |
| Trifluoroacetylation | Addition of a trifluoroacetyl group from the cleavage cocktail. | +96 |
| Tritylation | Alkylation of the thiol group by a trityl carbocation. | +242 |
Experimental Protocols
Protocol 1: Standard Coupling of this compound
-
Resin Swelling: Swell the resin in dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (3-5 equivalents), and a base such as diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF.
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive, a second coupling may be necessary.
Protocol 2: Cleavage and Deprotection
-
Resin Preparation: Wash the peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard cocktail is Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether multiple times to remove scavengers and residual TFA.
-
Drying: Dry the peptide pellet under vacuum.
Protocol 3: On-Resin Acm Deprotection and Disulfide Bond Formation
-
Resin Swelling: Swell the peptide-resin in DMF.
-
Iodine Solution: Prepare a solution of iodine (5-10 equivalents per Acm group) in DMF.
-
Deprotection and Oxidation: Add the iodine solution to the resin and agitate at room temperature for 1-2 hours.
-
Quenching: Wash the resin with a solution of ascorbic acid or sodium thiosulfate in DMF to quench excess iodine.
-
Washing: Wash the resin thoroughly with DMF and DCM before proceeding with cleavage.
Visual Troubleshooting Guides
Workflow for Troubleshooting Unexpected Mass
Caption: A logical workflow for diagnosing the source of an unexpected mass.
Potential Side Reactions of this compound
Caption: Common side reactions associated with this compound.
Decision Tree for Troubleshooting
Caption: A decision tree to narrow down the cause of the unexpected mass.
References
- 1. Did Homocysteine Take Part in the Start of the Synthesis of Peptides on the Early Earth? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Side reactions in the SPPS of Cys-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. Side Reaction During the Deprotection of Cys(Acm)-Containing Peptides with Iodine. Synthesis of Disulfide Fragments from Cathepsin D Structure | Semantic Scholar [semanticscholar.org]
- 5. Side reaction during the deprotection of (S-acetamidomethyl)cysteine in a peptide with a high serine and threonine content - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Cys(Acm) Deprotection and the S-O Acm Shift Side Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the S-O Acm shift side reaction during the deprotection of S-acetamidomethyl (Acm) protected cysteine (Cys) residues in peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the S-O Acm shift side reaction?
A1: The S-O Acm shift is an intramolecular migration of the acetamidomethyl (Acm) group from the sulfur atom of a cysteine residue to the hydroxyl group of a nearby serine (Ser) or threonine (Thr) residue. This side reaction can occur during the deprotection of Cys(Acm) when using certain reagents, leading to the formation of an undesired O-Acm-Ser/Thr modified peptide. This modification results in a product with the same mass as the starting material, which can complicate analysis.[1][2]
Q2: Under what conditions is the S-O Acm shift most likely to occur?
A2: The S-O Acm shift side reaction is most prominently observed under the following conditions:
-
Deprotection Reagents: The use of heavy metal reagents such as thallium(III) trifluoroacetate (Tl(TFA)₃) and mercuric acetate (Hg(OAc)₂) are strongly associated with this side reaction.[1][2] While less common, it has also been reported during iodine-mediated deprotection.
-
Peptide Sequence: Peptides with a high content of serine and threonine residues in proximity to the Cys(Acm) residue are particularly susceptible to this rearrangement.[1]
-
Reaction Conditions: The specific solvent, temperature, and reaction time can also influence the extent of the side reaction.
Q3: How can the S-O Acm shift side reaction be minimized or prevented?
A3: Several strategies can be employed to mitigate the S-O Acm shift:
-
Choice of Deprotection Reagent: If possible, using alternative deprotection methods that are less prone to this side reaction is advisable.
-
Use of Scavengers: The addition of a scavenger, such as glycerol, to the reaction mixture can effectively suppress the S-O Acm shift. Glycerol, a trivalent alcohol, is thought to act as a competitive substrate for the Acm cation, thereby preventing its transfer to Ser or Thr residues.
-
Optimization of Reaction Conditions: Careful optimization of reaction parameters like temperature and reaction time may also help to reduce the formation of the side product.
Q4: How can I detect the S-O Acm shift side product?
A4: The S-O Acm shift side product can be challenging to detect as it has the same molecular weight as the starting Cys(Acm)-protected peptide. However, it can be identified and characterized using a combination of analytical techniques:
-
High-Performance Liquid Chromatography (HPLC): The side product will likely have a different retention time compared to the desired peptide due to changes in polarity. Developing a high-resolution HPLC method is crucial for separation.
-
Mass Spectrometry (MS): While the molecular weight is identical, tandem mass spectrometry (MS/MS) can be used to identify the location of the Acm group. The fragmentation pattern of the O-Acm-Ser/Thr peptide will differ from that of the S-Acm-Cys peptide.
-
Edman Degradation: In some cases, sequence analysis by Edman degradation can help to identify the modified residue.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Mass spectrum of the final product shows the expected mass, but HPLC analysis reveals multiple peaks. | S-O Acm shift may have occurred, leading to the formation of an isomeric side product. | - Develop a high-resolution HPLC method to separate the isomers. - Perform MS/MS analysis on the different peaks to confirm the location of the Acm group. |
| Incomplete deprotection of Cys(Acm). | - Insufficient equivalents of deprotection reagent. - Suboptimal reaction time or temperature. | - Increase the equivalents of the deprotection reagent. - Optimize the reaction time and temperature. Monitor the reaction progress by HPLC. |
| Formation of other side products (e.g., iodination of Tyr). | The deprotection reagent is reacting with other sensitive amino acid residues. | - Add appropriate scavengers to the reaction mixture (e.g., anisole for Tyr protection). - Optimize the reaction conditions to be as mild as possible. |
| Low yield of the desired cyclized peptide. | - Inefficient disulfide bond formation. - Competing side reactions, including the S-O Acm shift. | - Optimize the conditions for disulfide bond formation (e.g., peptide concentration, solvent). - If the S-O Acm shift is suspected, add glycerol as a scavenger during deprotection. |
Experimental Protocols
Protocol 1: Iodine-Mediated On-Resin Cys(Acm) Deprotection and Cyclization
This protocol is a general guideline and may require optimization for specific peptides.
-
Resin Swelling: Swell the Cys(Acm)-containing peptide-resin in N,N-dimethylformamide (DMF) (approximately 10 mL/g of resin) for 1 hour.
-
Deprotection/Cyclization:
-
Prepare a solution of iodine (10 equivalents relative to the peptide) in a mixture of DMF and water (e.g., 4:1 v/v).
-
Add the iodine solution to the swollen resin.
-
Shake the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by taking small aliquots of the resin, cleaving the peptide, and analyzing by HPLC-MS.
-
-
Washing:
-
Filter the resin and wash thoroughly with DMF (3 times).
-
To remove residual iodine, wash with a 2% ascorbic acid solution in DMF until the resin and filtrate are colorless.
-
Wash again with DMF (3 times) and then with dichloromethane (DCM) (3 times).
-
-
Cleavage and Final Deprotection: Cleave the peptide from the resin and remove other side-chain protecting groups using a standard TFA cleavage cocktail.
Protocol 2: Tl(TFA)₃-Mediated Cys(Acm) Deprotection with Glycerol Scavenger
Caution: Thallium compounds are highly toxic and should be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment.
-
Peptide Dissolution: Dissolve the Cys(Acm)-containing peptide in a suitable solvent such as trifluoroacetic acid (TFA) or a mixture of DMF and anisole.
-
Addition of Scavenger: Add glycerol to the peptide solution. A significant molar excess of glycerol to the peptide is recommended (e.g., 500:1 or higher).
-
Deprotection:
-
Cool the reaction mixture to 0°C.
-
Add a solution of Tl(TFA)₃ (typically 1.1-1.5 equivalents per Acm group) to the reaction mixture.
-
Stir the reaction at 0°C to room temperature and monitor its progress by HPLC-MS. Reaction times can vary from 1 to 4 hours.
-
-
Work-up:
-
Quench the reaction by adding a reducing agent like β-mercaptoethanol.
-
Precipitate the peptide with cold diethyl ether.
-
Centrifuge to pellet the peptide and wash several times with cold ether to remove the thallium salts and scavenger.
-
Purify the peptide by preparative HPLC.
-
Protocol 3: Analytical HPLC Method for Detecting S-O Acm Shift
This is a general method and should be optimized for the specific peptide.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a good starting point.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A slow, linear gradient is recommended to achieve good separation of the isomeric products. For example, 5% to 65% B over 60 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm and 280 nm.
-
Mass Spectrometry: Couple the HPLC to an electrospray ionization mass spectrometer (ESI-MS) to obtain mass information for the eluting peaks. Perform MS/MS fragmentation on the peaks corresponding to the mass of the Acm-protected peptide to determine the site of modification.
Visualizations
Caption: Mechanism of the S-O Acm shift side reaction.
Caption: Troubleshooting workflow for the S-O Acm shift.
References
Strategies to improve yield in difficult peptide sequences with homocysteine
Technical Support Center: Synthesis of Homocysteine-Containing Peptides
This guide provides troubleshooting strategies and answers to frequently asked questions regarding the synthesis of peptide sequences containing homocysteine, a non-proteinogenic amino acid that presents unique challenges in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with synthesizing peptides containing homocysteine?
A1: The primary challenge in synthesizing peptides with homocysteine lies in the propensity of its side-chain thiol group to undergo intramolecular cyclization, forming a stable five-membered thiolactone ring. This side reaction can lead to chain termination and significantly reduce the yield of the desired full-length peptide. Additionally, the free thiol group is susceptible to oxidation, which can cause dimerization and other side reactions.
Q2: Which protecting group is recommended for the homocysteine side chain during SPPS?
A2: The choice of protecting group for the homocysteine thiol is critical to prevent premature deprotection and side reactions. Highly acid-labile groups that are removed during each coupling cycle are generally not recommended. Instead, more stable protecting groups that are cleaved only during the final cleavage step from the resin are preferred. Commonly used protecting groups include Trityl (Trt) and S-tert-butyl (StBu), which offer good stability under standard SPPS conditions.
Q3: Can standard coupling reagents be used for homocysteine-containing peptides?
A3: While standard coupling reagents like HBTU and HATU can be used, their efficiency may be compromised by the steric hindrance and reactivity of the homocysteine residue. It is often beneficial to use a combination of coupling reagents or optimize the reaction conditions, such as extending the coupling time or using a higher concentration of reagents, to ensure efficient incorporation of the homocysteine amino acid and subsequent residues.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of homocysteine-containing peptides and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Full-Length Peptide | Intramolecular thiolactone formation leading to chain termination. | 1. Use an appropriate side-chain protecting group: Employ a stable protecting group like Trityl (Trt) for the homocysteine thiol to prevent its reaction with the activated C-terminus. 2. Optimize coupling conditions: Increase the concentration of the activated amino acid and the coupling reagent to favor the intermolecular reaction over the intramolecular cyclization. 3. Incorporate a "difficult sequence" protocol: Utilize specialized reagents known to overcome steric hindrance and aggregation, such as HATU or COMU, in combination with a non-nucleophilic base like DIPEA. |
| Presence of Deletion Sequences | Incomplete coupling of the amino acid following the homocysteine residue. | 1. Perform a double coupling: After the initial coupling of the amino acid following homocysteine, repeat the coupling step with fresh reagents to drive the reaction to completion. 2. Increase coupling time: Extend the reaction time for the amino acid being coupled after homocysteine to allow for complete acylation. |
| Peptide Dimerization or Aggregation | Oxidation of the free thiol group of homocysteine after cleavage and purification. | 1. Work under inert conditions: Perform cleavage and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Use reducing agents: Add a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to the cleavage cocktail and purification buffers to maintain the thiol in its reduced state. |
| Difficulty in Purifying the Final Peptide | The desired peptide co-elutes with byproducts such as the thiolactone-terminated peptide. | 1. Optimize HPLC conditions: Adjust the gradient of the mobile phase (e.g., a shallower acetonitrile gradient) to improve the separation of the target peptide from closely eluting impurities. 2. Utilize a different chromatography mode: If reverse-phase HPLC is insufficient, consider alternative purification methods like ion-exchange chromatography, depending on the peptide's properties. |
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-L-Homocysteine(Trt)-OH
This protocol describes the manual coupling of Trityl-protected homocysteine to a resin-bound peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-L-Homocysteine(Trt)-OH (4 equivalents)
-
HBTU (3.9 equivalents)
-
DIPEA (8 equivalents)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
20% Piperidine in DMF
Procedure:
-
Resin Swelling: Swell the Fmoc-protected peptide-resin in DMF for 30 minutes, followed by washing with DCM and then DMF.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the N-terminal Fmoc group.
-
Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove residual piperidine.
-
Amino Acid Activation: In a separate vessel, dissolve Fmoc-L-Homocysteine(Trt)-OH and HBTU in DMF. Add DIPEA and allow the mixture to pre-activate for 2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 2 hours.
-
Washing: Wash the resin with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), proceed with a second coupling (capping is not recommended here to avoid unwanted side products).
Protocol 2: Cleavage and Deprotection with a Reducing Cocktail
This protocol outlines the cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups, including the Trt group from homocysteine, while minimizing oxidation.
Materials:
-
Peptide-resin
-
Cleavage Cocktail: 94% TFA (Trifluoroacetic acid), 2.5% Water, 2.5% EDT (1,2-Ethanedithiol), 1% TIS (Triisopropylsilane)
-
Cold diethyl ether
-
Acetonitrile
-
Milli-Q Water
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum for 1 hour.
-
Cleavage Reaction: Add the cleavage cocktail to the dry resin in a reaction vessel. Gently agitate the mixture at room temperature for 3 hours. The EDT acts as a scavenger for the cleaved Trityl cations and helps to keep the homocysteine thiol in a reduced state.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 50-fold excess of cold diethyl ether.
-
Pelleting and Washing: Centrifuge the mixture to pellet the precipitated peptide. Wash the peptide pellet twice with cold diethyl ether to remove scavengers and residual TFA.
-
Drying: Dry the crude peptide pellet under vacuum.
-
Solubilization: Dissolve the dried peptide in a solution of 50% acetonitrile in water for subsequent purification by HPLC.
Visualizations
Caption: Intramolecular thiolactone formation competes with peptide bond formation.
Caption: Optimized workflow for SPPS of homocysteine-containing peptides.
Validation & Comparative
A Comparative Guide to Fmoc-HoCys(Acm)-OH and Fmoc-Cys(Acm)-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of solid-phase peptide synthesis (SPPS), the incorporation of cysteine and its homologues is pivotal for creating peptides with defined structures and functions, largely through the formation of disulfide bridges. The choice of protecting groups for the thiol functionality is critical to prevent unwanted side reactions and to orchestrate the regioselective formation of disulfide bonds in complex peptides. This guide provides a detailed comparison of two acetamidomethyl (Acm)-protected amino acid derivatives: Fmoc-Cys(Acm)-OH and its longer-chain homologue, Fmoc-HoCys(Acm)-OH.
Executive Summary
Fmoc-Cys(Acm)-OH is a widely used and well-characterized reagent in Fmoc-based SPPS for the introduction of cysteine residues. The Acm protecting group is stable to the standard basic conditions used for Fmoc removal and the acidic conditions of final cleavage, making it an excellent choice for orthogonal protection strategies in the synthesis of multi-disulfide-containing peptides. Its removal is typically achieved through oxidative methods, most commonly with iodine, which can simultaneously facilitate disulfide bond formation.
This compound allows for the incorporation of homocysteine, a non-proteinogenic amino acid that differs from cysteine by an additional methylene group in its side chain. This extension leads to the formation of a larger, more flexible disulfide ring upon oxidation, which can influence the peptide's conformation and biological activity. While the fundamental principles of its use in SPPS are similar to its cysteine counterpart, specific experimental parameters and potential side reactions warrant careful consideration. Direct comparative studies with quantitative performance data are limited in the current literature.
Structural and Physicochemical Properties
| Property | Fmoc-Cys(Acm)-OH | This compound |
| Molecular Formula | C₂₁H₂₂N₂O₅S | C₂₂H₂₄N₂O₅S |
| Molecular Weight | 414.5 g/mol | 428.5 g/mol |
| Side Chain Length | -CH₂-S-Acm | -CH₂-CH₂-S-Acm |
| Resulting Disulfide Bridge | Forms a cystine disulfide bond (S-S) within a 6-membered ring system in a peptide backbone. | Forms a homocystine disulfide bond (S-S) within a 7-membered ring system in a peptide backbone. |
Performance in Peptide Synthesis: A Comparative Overview
While direct, head-to-head quantitative comparisons are scarce, the following sections outline the performance considerations based on available data and chemical principles.
Coupling Efficiency
Both Fmoc-Cys(Acm)-OH and this compound are utilized in standard Fmoc-SPPS coupling protocols. Generally, the coupling efficiency of standard amino acids is high. However, the slightly increased steric bulk of the homocysteine side chain might theoretically lead to minor differences in coupling kinetics, although significant challenges have not been widely reported.
Side Reactions
Several side reactions can occur during the incorporation of cysteine and homocysteine derivatives in SPPS.
β-Elimination: For C-terminal cysteine residues, a base-catalyzed elimination of the protected sulfhydryl group can occur, leading to the formation of a dehydroalanine residue. This can subsequently react with piperidine from the Fmoc deprotection step to form a β-piperidinylalanine adduct. Using sterically bulky protecting groups like trityl (Trt) can reduce this side reaction[4]. While less studied for homocysteine, the potential for a similar elimination reaction exists.
Thiolactone Formation: Homocysteine has a known propensity to cyclize intramolecularly to form a stable five-membered thiolactone. This can occur under acidic conditions and could potentially be a side reaction during SPPS, especially during cleavage if the thiol is unprotected. The Acm group on this compound is expected to prevent this during chain assembly. However, conditions for Acm removal and subsequent handling of the free homocysteine thiol should be optimized to minimize this possibility.
The diagram below illustrates the potential side reaction of thiolactone formation from a homocysteine residue.
Caption: Intramolecular cyclization of a homocysteine residue to form a thiolactone.
Deprotection of the Acm Group
The Acm group is stable throughout the Fmoc-SPPS cycles and is typically removed at the end of the synthesis or in a dedicated step for regioselective disulfide bond formation.
Iodine-Mediated Deprotection: The most common method for Acm removal is treatment with iodine (I₂). This reaction proceeds via an oxidative mechanism and can directly lead to the formation of a disulfide bond between two Acm-protected residues. The reaction conditions, such as solvent and temperature, can be optimized to control the rate and selectivity.
While specific kinetic data comparing the deprotection of Fmoc-Cys(Acm)-OH and this compound is not available, the underlying chemical mechanism is the same. It is reasonable to assume that similar conditions will be effective for both, though minor adjustments in reaction time or reagent stoichiometry may be necessary.
Other Deprotection Methods: Other reagents for Acm removal include mercury(II) acetate (Hg(OAc)₂) and silver trifluoromethanesulfonate (AgOTf). These methods are effective but involve the use of toxic heavy metals. N-Chlorosuccinimide (NCS) has also been reported as a reagent for on-resin Acm removal and disulfide bond formation.
The following diagram illustrates the general workflow for SPPS incorporating an Acm-protected cysteine or homocysteine, followed by on-resin disulfide bond formation.
Caption: General workflow for solid-phase synthesis of a cyclic peptide using Acm protection.
Structural Implications of Homocysteine Incorporation
The primary difference between incorporating cysteine and homocysteine lies in the resulting disulfide bridge. A disulfide bond between two cysteine residues forms a 6-membered ring within the peptide backbone, while a disulfide bond between two homocysteine residues forms a larger 7-membered ring. This seemingly small change can have significant conformational implications for the peptide, affecting its folding, stability, and interaction with biological targets. The increased flexibility of the homocystine disulfide bridge may be advantageous in some therapeutic applications, while the more constrained cystine bridge may be preferable in others.
The diagram below illustrates the structural difference between a cystine and a homocystine disulfide bridge within a peptide chain.
Caption: Comparison of cystine (left) and homocystine (right) disulfide bridges.
Experimental Protocols
General Protocol for Fmoc-SPPS
A standard protocol for manual Fmoc-SPPS is provided below. This can be adapted for automated synthesizers.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for C-terminal amides, Wang or 2-chlorotrityl for C-terminal acids) in N,N-dimethylformamide (DMF) for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Coupling:
-
Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), a coupling agent (e.g., HBTU, HATU, or DIC; 3-5 equivalents), and an additive (e.g., HOBt or Oxyma; 3-5 equivalents) in DMF. If using a uronium/phosphonium salt, add a base like DIEA or collidine (6-10 equivalents).
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
To minimize racemization when coupling Fmoc-Cys(Acm)-OH or this compound, consider using DIC/Oxyma without a tertiary base.
-
-
Washing: Wash the resin with DMF (3-5 times).
-
Repeat: Repeat steps 2-5 for each amino acid in the sequence.
Protocol for On-Resin Acm Deprotection and Disulfide Bond Formation with Iodine
-
Peptide Synthesis: Synthesize the linear peptide on the resin using the general Fmoc-SPPS protocol, incorporating Fmoc-Cys(Acm)-OH or this compound at the desired positions. The N-terminal Fmoc group of the final amino acid should be removed.
-
Resin Washing: Wash the resin thoroughly with DMF and then with dichloromethane (DCM).
-
Oxidation:
-
Prepare a solution of iodine (I₂) (5-10 equivalents relative to the resin loading) in a suitable solvent. A common solvent system is DMF, sometimes with the addition of water or acetic acid to improve solubility and reaction rate.
-
Add the iodine solution to the resin and agitate at room temperature for 1-2 hours. The reaction can be monitored by taking small resin samples and analyzing the cleaved peptide by mass spectrometry.
-
-
Washing: After the reaction is complete, wash the resin extensively with DMF to remove excess iodine. A wash with a solution of ascorbic acid or sodium thiosulfate in DMF can be used to quench any remaining iodine, followed by further DMF and DCM washes.
-
Cleavage and Deprotection: Cleave the cyclic peptide from the resin and remove the side-chain protecting groups using a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
-
Purification: Purify the crude cyclic peptide by reverse-phase HPLC.
Conclusion
Both Fmoc-Cys(Acm)-OH and this compound are valuable reagents for the synthesis of disulfide-containing peptides. Fmoc-Cys(Acm)-OH is a well-established building block with predictable performance and a wealth of available literature. The primary considerations for its use are the potential for racemization during coupling, which can be mitigated with appropriate coupling strategies, and the choice of oxidative conditions for Acm removal and disulfide bond formation.
This compound offers the intriguing possibility of introducing a larger, more flexible disulfide loop into peptides, which can be a powerful tool in peptide design and drug discovery. While the general synthetic procedures are expected to be similar to those for its cysteine analog, researchers should be mindful of the potential for side reactions such as thiolactone formation and should anticipate the need for some optimization of coupling and deprotection conditions. The lack of direct comparative studies underscores the need for further investigation to fully elucidate the performance differences between these two important building blocks.
References
A Comparative Guide to Thiol Protecting Groups for Homocysteine: Acm, Trt, and StBu
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a thiol protecting group for homocysteine is a critical step in the synthesis of peptides and other molecules relevant to drug development. The inherent nucleophilicity of the thiol group necessitates robust protection to prevent undesired side reactions, such as oxidation and alkylation. This guide provides an objective comparison of three commonly employed thiol protecting groups—Acetamidomethyl (Acm), Trityl (Trt), and S-tert-butylthio (StBu)—for the protection of homocysteine. We present a summary of their performance, supported by experimental data primarily from cysteine-related studies due to the close structural similarity, and detailed experimental protocols.
Performance Comparison of Thiol Protecting Groups for Homocysteine
The choice of a protecting group is dictated by the overall synthetic strategy, including the desired orthogonality and the conditions required for deprotection. Below is a comparative summary of the key characteristics of Acm, Trt, and StBu for homocysteine protection.
| Protecting Group | Structure | Stability | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Acm (Acetamidomethyl) | -S-CH₂-NH-CO-CH₃ | Stable to acidic (TFA) and basic (piperidine) conditions used in Fmoc-based solid-phase peptide synthesis (SPPS).[1] | - Iodine (I₂) in solvents like aqueous methanol or acetic acid. - Mercury(II) acetate (Hg(OAc)₂) followed by H₂S. - Palladium-mediated catalysis.[2] | - High stability allows for purification of the protected peptide.[1] - Orthogonal to many other protecting groups. | - Deprotection often requires toxic heavy metals or strong oxidants.[3] - Can be difficult to remove in some sequences. |
| Trt (Trityl) | -S-C(C₆H₅)₃ | Labile to moderate to strong acidic conditions. Stable to basic conditions. | - Trifluoroacetic acid (TFA), typically in the presence of scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT). | - Easily removed during the final cleavage step of Fmoc-SPPS. - Cost-effective for routine synthesis. | - The bulky nature can sometimes cause steric hindrance. - Re-attachment of the trityl cation to the deprotected thiol can occur without sufficient scavengers. |
| StBu (S-tert-butylthio) | -S-S-C(CH₃)₃ | Stable to TFA. Labile to reducing agents. | - Reduction with thiols (e.g., dithiothreitol (DTT), β-mercaptoethanol) or phosphines (e.g., tributylphosphine). | - Orthogonal to acid-labile (Trt) and oxidation-labile (Acm) protecting groups. - Useful for regioselective disulfide bond formation. | - Can be difficult to remove completely in some cases. - Potential for disulfide exchange side reactions. |
Experimental Protocols
Detailed methodologies for the protection and deprotection of homocysteine's thiol group are crucial for successful synthesis. The following protocols are based on established procedures for cysteine and are readily adaptable for homocysteine.
Protocol 1: Synthesis of N-α-Fmoc-S-Trityl-L-homocysteine (Fmoc-hCys(Trt)-OH)
This protocol describes the protection of the thiol group of homocysteine with a trityl group, followed by the protection of the amino group with an Fmoc group.
Materials:
-
L-homocysteine
-
Trityl chloride (Trt-Cl)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate
Procedure:
-
S-Tritylation:
-
Dissolve L-homocysteine in anhydrous DMF.
-
Add DIPEA to the solution.
-
Add Trityl chloride portion-wise while stirring at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
N-Fmoc Protection:
-
Dissolve the crude S-trityl-L-homocysteine in a mixture of 10% aqueous sodium bicarbonate and acetone.
-
Cool the solution to 0°C and add Fmoc-Cl.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous layer with ether.
-
Acidify the aqueous layer with 1N HCl and extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash chromatography (silica gel, DCM/methanol gradient).
-
Protocol 2: Deprotection of S-Acm-homocysteine and Disulfide Bond Formation using Iodine
This method is commonly used for the simultaneous deprotection of two Acm-protected homocysteine residues to form an intramolecular disulfide bond.
Materials:
-
Acm-protected peptide
-
Iodine (I₂)
-
Methanol (MeOH)
-
Water
-
Dichloromethane (DCM)
-
Aqueous sodium thiosulfate solution
Procedure:
-
Dissolve the Acm-protected peptide in a suitable solvent mixture, such as MeOH/H₂O or DCM.
-
Add a solution of iodine in the same solvent dropwise until a persistent yellow color is observed.
-
Stir the reaction at room temperature and monitor by HPLC.
-
Upon completion, quench the excess iodine by adding aqueous sodium thiosulfate solution until the yellow color disappears.
-
Remove the organic solvent under reduced pressure.
-
Purify the resulting cyclic peptide by preparative HPLC.
Protocol 3: Deprotection of S-StBu-homocysteine using Dithiothreitol (DTT)
This protocol describes the reductive cleavage of the StBu group to yield a free thiol.
Materials:
-
StBu-protected peptide
-
Dithiothreitol (DTT)
-
Buffer (e.g., Tris-HCl, pH 8)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the StBu-protected peptide in a mixture of buffer and DMF.
-
Add a 10-fold molar excess of DTT to the solution.
-
Stir the reaction at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the deprotected thiol.
-
Monitor the reaction by HPLC.
-
Upon completion, the free thiol-containing peptide can be purified by HPLC or used directly in a subsequent reaction.
Visualizing the Workflow
The following diagrams illustrate the general workflows for the protection and deprotection of homocysteine's thiol group.
Caption: General workflow for thiol protection of homocysteine, incorporation into a peptide, and subsequent deprotection.
Caption: An example of an orthogonal deprotection strategy using Trt, StBu, and Acm protecting groups.
Conclusion
The selection of an appropriate thiol protecting group for homocysteine is a critical decision in chemical synthesis. The Trt group is well-suited for routine applications where acid lability is desired for the final deprotection step. The Acm group offers high stability, making it ideal for complex syntheses requiring purification of the protected intermediate, though its removal requires specific and sometimes harsh conditions. The StBu group provides an excellent orthogonal option, removable under mild reducing conditions, which is particularly valuable for strategies involving regioselective disulfide bond formation. Researchers should carefully consider the specific requirements of their synthetic route to make an informed choice that maximizes yield and purity.
References
Orthogonality of Acm Deprotection: A Comparative Guide for Researchers
In the intricate world of chemical synthesis, particularly in the development of peptides and complex organic molecules, the strategic use of protecting groups is paramount. The acetamidomethyl (Acm) group, a widely used protecting group for the thiol functional group of cysteine, offers a unique deprotection strategy that can be orthogonal to many other commonly employed protecting groups. This guide provides a comprehensive comparison of Acm deprotection with other prevalent protecting groups, supported by experimental data, to assist researchers, scientists, and drug development professionals in designing robust and efficient synthetic routes.
The Principle of Orthogonality
Orthogonality in the context of protecting groups refers to the ability to selectively remove one type of protecting group in the presence of others by employing specific, non-interfering reaction conditions.[1] This principle is the cornerstone of multi-step synthesis, enabling the sequential unmasking of reactive sites and the controlled formation of chemical bonds. The Acm group's distinct deprotection methods, primarily involving mercury(II) or silver(I) salts, or iodine, provide a valuable tool for orthogonal synthesis strategies.[2]
Comparison of Deprotection Strategies
The orthogonality of the Acm group is best understood by comparing its deprotection conditions with those of other commonly used protecting groups for amines and hydroxyls, such as tert-Butoxycarbonyl (Boc), 9-Fluorenylmethoxycarbonyl (Fmoc), 2,2,2-Trichloroethoxycarbonyl (Troc), Carboxybenzyl (Cbz), and acetonide.
| Protecting Group | Functional Group Protected | Typical Deprotection Reagents | Key Conditions | Orthogonal to Acm Deprotection? |
| Acm | Thiol (Cysteine) | Hg(OAc)₂, AgBF₄, I₂, [PtBr₂(CN)₄]²⁻ | pH 4.0 for Hg(OAc)₂; Various solvents for I₂ | - |
| Boc | Amine | Trifluoroacetic acid (TFA), HCl | Strong acid | Yes |
| Fmoc | Amine | Piperidine in DMF | Base | Yes |
| Troc | Amine, Alcohol | Zinc (Zn) in acetic acid (AcOH) or THF/H₂O | Reductive | Yes |
| Cbz | Amine | H₂/Pd/C, HBr/AcOH | Catalytic Hydrogenolysis, Strong Acid | Yes |
| Acetonide | Diol | Aqueous acid (e.g., HCl, TFA) | Acidic | No (potential for cleavage with some Acm deprotection methods) |
Key Findings from Experimental Data:
-
Acm vs. Boc: The Acm group is stable to the strongly acidic conditions required for Boc deprotection (e.g., TFA).[1][3] Conversely, the Boc group is stable to the conditions used for Acm removal, such as mercury(II) acetate at pH 4.[2] This orthogonality is a cornerstone of solid-phase peptide synthesis (SPPS).
-
Acm vs. Fmoc: The Acm group is resistant to the basic conditions (e.g., 20% piperidine in DMF) used to cleave the Fmoc group. The Fmoc group, in turn, is stable under the conditions of Acm deprotection. This pair is also fundamental to many SPPS strategies.
-
Acm vs. Troc: The Troc group is removed under reductive conditions using zinc dust, which do not affect the Acm group. Conversely, the reagents for Acm deprotection are not reductive and thus do not cleave the Troc group, establishing their orthogonality.
-
Acm vs. Cbz: The Cbz group is typically removed by catalytic hydrogenolysis (e.g., H₂ with a palladium catalyst) or strong acids like HBr in acetic acid. These conditions are orthogonal to Acm deprotection methods.
-
Acm vs. Acetonide: Acetonide groups, used to protect diols, are labile to acidic conditions. While some Acm deprotection methods, like those using iodine, can be performed under non-acidic conditions, the use of mercury(II) acetate in aqueous acetic acid at pH 4 could potentially lead to the cleavage of acid-sensitive acetonides. Therefore, caution is advised when using this combination.
Experimental Protocols
Below are representative experimental protocols for the deprotection of the Acm group and other key protecting groups.
Acm Group Deprotection (using Mercury(II) Acetate)
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid (e.g., 5-10 mg/mL).
-
Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.
-
Add 10 equivalents of mercury(II) acetate per Acm group.
-
Readjust the pH to 4.0 with acetic acid or aqueous ammonia.
-
Stir the mixture at room temperature for 1-3 hours under an inert atmosphere.
-
To quench the reaction and remove mercury, add β-mercaptoethanol (20 equivalents per tBu group if present, or a similar excess) and let the mixture stand for at least 5 hours.
-
Remove the precipitate by centrifugation.
-
The deprotected peptide can then be purified by methods such as HPLC.
Boc Group Deprotection
-
Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).
-
Add an equal volume of trifluoroacetic acid (TFA). The final concentration of TFA is typically 50%.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS. Deprotection is usually complete within 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
Fmoc Group Deprotection
-
Suspend the Fmoc-protected peptide resin in dimethylformamide (DMF).
-
Add a solution of 20% (v/v) piperidine in DMF.
-
Agitate the mixture at room temperature.
-
Monitor the deprotection, which is typically complete within 10-30 minutes.
-
Filter the resin and wash thoroughly with DMF to remove the cleaved Fmoc group and piperidine.
Troc Group Deprotection
-
Dissolve the Troc-protected compound in a solvent mixture such as methanol and glacial acetic acid.
-
Add activated zinc dust (a large excess, e.g., 10-fold by weight).
-
Stir the mixture at room temperature or heat gently (e.g., 60 °C) for 30 minutes.
-
Monitor the reaction by TLC or LC-MS.
-
Filter off the zinc and concentrate the solution. The product can be isolated after a basic workup.
Cbz Group Deprotection (Catalytic Hydrogenolysis)
-
Dissolve the Cbz-protected compound in a suitable solvent like methanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).
-
Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC or LC-MS.
-
Filter the mixture through celite to remove the Pd/C catalyst and concentrate the filtrate.
Visualizing Orthogonality
The following diagrams illustrate the orthogonal relationship between Acm deprotection and other common protecting group removal strategies.
References
A Comparative Guide to the HPLC Analysis of Peptides Synthesized with Fmoc-HoCys(Acm)-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the High-Performance Liquid Chromatography (HPLC) analysis of peptides synthesized using Fmoc-HoCys(Acm)-OH. It is designed to assist researchers in understanding the nuances of incorporating this amino acid analog and to provide a framework for comparative analysis with other cysteine- and homocysteine-protected derivatives. While direct, side-by-side comparative studies are not extensively available in peer-reviewed literature, this guide consolidates available information to offer valuable insights into expected outcomes and analytical considerations.
Introduction to this compound in Peptide Synthesis
Fmoc-S-acetamidomethyl-L-homocysteine (this compound) is a protected derivative of homocysteine, an analog of the proteinogenic amino acid cysteine, differing by an additional methylene group in its side chain.[1] The use of the fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and the acetamidomethyl (Acm) group for the thiol side-chain allows for its application in standard Fmoc-based solid-phase peptide synthesis (SPPS).[2][3] The Acm protecting group is stable to the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions of final cleavage from the resin (e.g., trifluoroacetic acid - TFA).[2] Its removal is typically achieved under specific oxidative conditions, most commonly with iodine, which can simultaneously promote the formation of a disulfide bond.[2] This orthogonality is crucial for the synthesis of complex peptides with defined disulfide bridges.
Comparative HPLC Analysis: Performance and Purity
The introduction of a homocysteine residue in place of a cysteine can influence the peptide's chromatographic behavior. Due to the additional methylene group, a peptide containing HoCys(Acm) is expected to be slightly more hydrophobic than its Cys(Acm) counterpart. This increased hydrophobicity will generally result in a longer retention time in reversed-phase HPLC (RP-HPLC).
While specific comparative data is limited, we can extrapolate expected outcomes based on the principles of RP-HPLC. The following table summarizes the anticipated differences in HPLC analysis between a model peptide synthesized with this compound and the same peptide synthesized with the more common Fmoc-Cys(Acm)-OH.
| Parameter | Peptide with HoCys(Acm) | Peptide with Cys(Acm) | Rationale |
| Retention Time (RP-HPLC) | Longer | Shorter | The additional methylene group in the homocysteine side chain increases the overall hydrophobicity of the peptide, leading to stronger interaction with the C18 stationary phase. |
| Peak Shape | Generally comparable | Generally comparable | Assuming efficient synthesis and purification, peak shapes should be similar. However, any side products specific to HoCys could lead to peak tailing or broadening. |
| Purity Profile | Potentially higher incidence of side products | Well-characterized impurity profile | The synthesis of homocysteine-containing peptides can sometimes be associated with side reactions such as lactam formation, which could result in additional peaks in the HPLC chromatogram. |
| Common Impurities | Deletion sequences, truncated sequences, incomplete deprotection, products of side-chain lactamization. | Deletion sequences, truncated sequences, incomplete deprotection, disulfide-bonded dimers (if Acm removal is incomplete or occurs prematurely). | While many impurities are common to all SPPS, the potential for intramolecular cyclization to form a lactam is a specific concern for homocysteine. |
Experimental Protocols
The following are detailed methodologies for the synthesis and analysis of a model peptide containing a HoCys(Acm) residue.
Solid-Phase Peptide Synthesis (SPPS) of a Model HoCys(Acm)-Containing Peptide
This protocol outlines the manual synthesis of a model peptide, for example, Ac-Ala-HoCys(Acm)-Leu-NH2.
Materials:
-
Rink Amide resin
-
Fmoc-Ala-OH, this compound, Fmoc-Leu-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
Acetic anhydride
-
N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the Fmoc group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Dissolve Fmoc-Leu-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Repeat Fmoc Deprotection and Coupling: Repeat steps 2 and 3 for this compound and Fmoc-Ala-OH sequentially.
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIPEA (20 eq.) in DMF for 30 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under a stream of nitrogen.
-
Treat the resin with the cleavage cocktail for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
HPLC Analysis and Purification of the HoCys(Acm)-Containing Peptide
Instrumentation and Conditions:
-
HPLC System: A standard analytical and preparative HPLC system with UV detection.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm for analytical; 22 x 250 mm, 10 µm for preparative).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient (Analytical): 5-95% B over 30 minutes.
-
Flow Rate (Analytical): 1 mL/min.
-
Detection: UV absorbance at 220 nm.
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Analytical HPLC: Inject a small amount of the crude peptide solution onto the analytical column to assess purity and determine the retention time.
-
Preparative HPLC: Purify the remaining crude peptide on the preparative column using a gradient optimized from the analytical run.
-
Fraction Collection: Collect fractions corresponding to the main peptide peak.
-
Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis and purification of a HoCys(Acm)-containing peptide.
Caption: Logical relationship between amino acid choice and HPLC outcome.
Conclusion
The use of this compound in peptide synthesis is a valuable tool for introducing homocysteine residues, which can be important for studying protein structure and function, as well as for the development of novel peptide therapeutics. The HPLC analysis of peptides synthesized with this building block is generally straightforward using standard reversed-phase methods. The primary distinguishing feature in an HPLC chromatogram compared to a cysteine-containing analog is an increased retention time due to the higher hydrophobicity of the homocysteine side chain. Researchers should be mindful of potential side reactions, such as lactam formation, which may introduce unique impurities. By following detailed synthesis and purification protocols and understanding the expected chromatographic behavior, high-purity homocysteine-containing peptides can be successfully obtained and characterized.
References
Mass Spectrometry Approaches for Characterizing Homocysteine-Containing Peptides: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate characterization of homocysteine-containing peptides by mass spectrometry is crucial for understanding their roles in various physiological and pathological processes. This guide provides an objective comparison of common mass spectrometric approaches, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
Homocysteine, a homolog of the amino acid cysteine, can be incorporated into proteins through a process called homocysteinylation, leading to post-translational modifications that can alter protein structure and function. The analysis of these modified peptides presents unique challenges due to the lability of the thiol group and potential disulfide bond formation. This guide explores different derivatization strategies and fragmentation techniques to overcome these challenges.
Comparison of Fragmentation Methods for Homocysteine-Peptide Analysis
The choice of fragmentation method is critical for obtaining comprehensive sequence information and localizing the homocysteine modification. The three most common techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages.
| Fragmentation Method | Advantages | Disadvantages | Optimal for |
| Collision-Induced Dissociation (CID) | - Widely available on most mass spectrometers.- Effective for fragmentation of doubly charged tryptic peptides.[1] | - Can lead to the loss of labile modifications.- Less effective for highly charged peptides (>+2).[2] | Routine identification of relatively stable, doubly charged homocysteine-containing peptides. |
| Higher-Energy Collisional Dissociation (HCD) | - Produces high-resolution, accurate-mass fragment ions in an Orbitrap detector.- Provides more peptide identifications than CID for doubly charged peptides.[1]- Can identify CID-labile post-translational modifications.[3] | - May still result in the loss of some labile modifications. | Confident identification and localization of homocysteine modifications in complex samples, especially when high mass accuracy is required. |
| Electron Transfer Dissociation (ETD) | - Preserves labile post-translational modifications.[4]- Effective for fragmenting highly charged peptides (>+2).- Provides complementary fragmentation to CID/HCD (c- and z-type ions). | - Can be less effective for doubly charged peptides.- May require longer acquisition times. | Analysis of peptides with labile homocysteine modifications and for sequencing of larger, highly charged peptides. |
Experimental Protocols
I. Sample Preparation and Derivatization for Homocysteine-Containing Peptides
To improve detection and prevent disulfide bond formation, derivatization of the free thiol group of homocysteine is often employed.
Protocol: N-ethylmaleimide (NEM) Derivatization
This protocol is suitable for selectively derivatizing homocysteine in biological samples prior to mass spectrometry analysis.
-
Reduction: To a 100 µL sample (e.g., plasma, protein digest), add 10 µL of 100 mM tris(2-carboxyethyl)phosphine (TCEP) in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH 8.0).
-
Incubate the mixture at 37°C for 30 minutes to reduce any disulfide bonds.
-
Alkylation: Add 20 µL of 50 mM N-ethylmaleimide (NEM) in the same buffer.
-
Incubate at room temperature for 1 hour in the dark.
-
Quenching (Optional): Add a small amount of a reducing agent like DTT to quench any unreacted NEM.
-
Proceed with sample cleanup (e.g., solid-phase extraction) before LC-MS/MS analysis.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Protocol: General LC-MS/MS Workflow
-
Chromatographic Separation:
-
Column: Use a C18 reversed-phase column suitable for peptide separations (e.g., 1.7 µm particle size, 75 µm x 150 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 40% B over 60 minutes at a flow rate of 300 nL/min is a good starting point.
-
-
Mass Spectrometry:
-
Ionization: Use electrospray ionization (ESI) in positive ion mode.
-
MS1 Scan: Acquire full scan mass spectra from m/z 350 to 1500.
-
MS2 Fragmentation: Use a data-dependent acquisition (DDA) method to select the top 10-20 most intense precursor ions for fragmentation by CID, HCD, or ETD.
-
Fragmentation Parameters:
-
CID: Normalized collision energy of 35%.
-
HCD: Stepped normalized collision energy (e.g., 25, 30, 35%).
-
ETD: Calibrate the ETD reaction time based on the precursor charge state and m/z.
-
-
Visualizing the Workflow and Fragmentation
To better illustrate the experimental process and the fundamental differences in peptide fragmentation, the following diagrams are provided.
Caption: Experimental workflow for the analysis of homocysteine-containing peptides.
Caption: Comparison of peptide fragmentation pathways in CID/HCD versus ETD.
References
- 1. Quantitation of total homocysteine in human plasma by derivatization to its N(O,S)-propoxycarbonyl propyl ester and gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Effectiveness of CID, HCD, and ETD with FT MS/MS for degradomic-peptidomic analysis: comparison of peptide identification methods - PMC [pmc.ncbi.nlm.nih.gov]
Performance of Coupling Reagents with Fmoc-HoCys(Acm)-OH in Solid-Phase Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the efficient incorporation of non-canonical amino acids like Fmoc-L-homocysteine(S-acetamidomethyl) (Fmoc-HoCys(Acm)-OH) is critical. The selection of an appropriate coupling reagent directly influences reaction efficiency, yield, and the stereochemical integrity of the final peptide. This guide provides a comparative analysis of various coupling reagents for the incorporation of this compound, supported by experimental data and detailed protocols to facilitate informed decision-making in your synthetic strategies.
The acetamidomethyl (Acm) protecting group on the side-chain thiol of homocysteine offers stability during Fmoc-based SPPS and allows for selective deprotection and subsequent disulfide bond formation. However, like its cysteine analog, the coupling of this compound can be susceptible to challenges, most notably racemization, especially when using highly activating reagents in the presence of a strong base.
Comparative Performance of Coupling Reagents
The choice of coupling reagent is a crucial parameter that dictates the success of incorporating this compound. The ideal reagent should ensure high coupling efficiency while minimizing side reactions, particularly racemization. Below is a summary of commonly used coupling reagents and their performance characteristics.
| Coupling Reagent Combination | Reagent Type | Coupling Efficiency | Racemization Risk | Key Considerations |
| DIC/HOBt | Carbodiimide/Additive | Good (Reported as 93% with DMAP)[1] | Low to Moderate | A cost-effective and widely used method. The addition of HOBt helps to suppress racemization.[2][3] |
| DIC/OxymaPure® | Carbodiimide/Additive | High | Low | OxymaPure® is considered a superior alternative to HOBt, offering better suppression of racemization and improved yields.[4] This combination is recommended for minimizing epimerization of sensitive residues. |
| HBTU/DIEA | Aminium/Uronium Salt | High | Moderate to High | A fast and efficient coupling reagent. However, the use of a strong base like DIEA can significantly increase the risk of racemization for cysteine and its derivatives. |
| HATU/DIEA | Aminium/Uronium Salt | Very High | Moderate to High | Generally more reactive than HBTU, making it suitable for sterically hindered couplings. The risk of racemization with DIEA remains a concern. |
| HCTU/DIEA | Aminium/Uronium Salt | Very High | Moderate to High | A highly efficient coupling reagent that can produce peptides of high purity. Similar to other uronium salts, the potential for base-mediated racemization exists. |
| PyBOP/DIEA | Phosphonium Salt | High | Moderate | An efficient coupling reagent with no risk of guanidinylation side reactions that can occur with HBTU/HATU. Racemization is still a possibility with the use of DIEA. |
| COMU/DIEA | Aminium/Uronium Salt | Very High | Moderate | A newer generation coupling reagent with high reactivity and safer byproducts. It is also effective for sterically hindered couplings. |
Experimental Protocols
Below are detailed experimental protocols for the coupling of this compound using different classes of coupling reagents. These protocols are based on a standard 0.1 mmol synthesis scale.
Protocol 1: Coupling with DIC/OxymaPure®
This protocol is recommended for minimizing racemization.
-
Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min) to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (5-7 times).
-
Coupling Mixture Preparation: In a separate vessel, dissolve this compound (3 eq., 0.3 mmol), and OxymaPure® (3 eq., 0.3 mmol) in DMF.
-
Activation and Coupling: Add N,N'-diisopropylcarbodiimide (DIC) (3 eq., 0.3 mmol) to the amino acid/additive solution and immediately add the entire mixture to the washed peptide-resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Washing: After the coupling is complete, drain the reaction vessel and wash the resin extensively with DMF.
-
Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction. A negative test indicates a complete reaction.
Protocol 2: Coupling with HCTU/DIEA
This protocol is suitable for rapid and efficient couplings, but with a higher risk of racemization.
-
Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq., 0.3 mmol) and HCTU (2.9 eq., 0.29 mmol) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 eq., 0.6 mmol) to the solution and allow to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin.
-
Reaction: Agitate the mixture for 30-60 minutes at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (5-7 times).
-
Confirmation: Perform a Kaiser test to confirm complete coupling.
Experimental Workflow and Signaling Pathways
To visualize the key stages of the coupling process in solid-phase peptide synthesis, the following diagrams are provided.
Caption: General workflow for the coupling of this compound in SPPS.
Caption: Simplified activation pathways for this compound.
References
Evaluating the Stability of the Acm Group to Fmoc Deprotection Conditions: A Comparative Guide
For researchers engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate protecting group strategy is paramount to achieving high yields and purity. The acetamidomethyl (Acm) group is a widely utilized protecting group for the thiol functionality of cysteine. Its popularity stems from its stability across the acidic conditions of peptide cleavage from the resin and its orthogonality, allowing for selective deprotection to form disulfide bonds post-synthesis. A critical aspect of its utility in the context of Fmoc-based SPPS is its stability during the repeated basic treatments required for the removal of the N-terminal Fmoc group. This guide provides a comprehensive evaluation of the Acm group's stability under these conditions, supported by comparative data and detailed experimental protocols.
Comparative Stability of Thiol Protecting Groups
The Acm group is generally considered to be highly stable to the standard Fmoc deprotection reagent, 20% piperidine in dimethylformamide (DMF). However, prolonged exposure or harsh basic conditions can lead to side reactions, although premature deprotection of the Acm group is minimal compared to more labile protecting groups. The primary concerns with cysteine-containing peptides during Fmoc deprotection are racemization and β-elimination, which are influenced by the choice of protecting group.
Below is a comparative summary of commonly used cysteine protecting groups and their stability profiles under Fmoc-SPPS conditions.
| Protecting Group | Chemical Structure | Stability to 20% Piperidine/DMF | Common Deprotection Method | Key Characteristics |
| Acm (Acetamidomethyl) | -S-CH₂-NH-CO-CH₃ | High | I₂, Hg(OAc)₂, Ag(I) | Stable to TFA; allows for purification of the protected peptide before disulfide bond formation.[1] |
| Trt (Trityl) | -S-C(C₆H₅)₃ | Moderate (some loss) | TFA, mild acid | Most common for routine synthesis; susceptible to some loss during prolonged piperidine treatment.[1] |
| StBu (tert-Butylthio) | -S-S-C(CH₃)₃ | High | Thiols (e.g., DTT, mercaptoethanol) | Stable to both basic Fmoc deprotection and acidic cleavage conditions.[2] |
| Mmt (Monomethoxytrityl) | -S-C(C₆H₅)₂(C₆H₄-OCH₃) | Low | Dilute TFA (1-2%) | Highly acid-labile; used for selective deprotection on-resin. |
Experimental Protocol for Evaluating Acm Stability
To quantitatively assess the stability of the Acm group during Fmoc deprotection, a model peptide can be synthesized and subjected to repeated or prolonged treatment with piperidine. The level of Acm group integrity is then determined by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Objective:
To quantify the loss of the Acm protecting group from a model peptide under standard and extended Fmoc deprotection conditions.
Materials:
-
Fmoc-Cys(Acm)-OH
-
Rink Amide resin
-
Other required Fmoc-amino acids (e.g., Gly, Ala)
-
Coupling reagents (e.g., HCTU, DIPEA)
-
DMF (peptide synthesis grade)
-
Piperidine
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetonitrile (HPLC grade)
Procedure:
-
Peptide Synthesis:
-
Synthesize a short model peptide on Rink Amide resin, for example, Ac-Gly-Cys(Acm)-Gly-NH₂.
-
Utilize standard Fmoc-SPPS protocols for coupling reactions.[3]
-
After the final coupling, do not remove the N-terminal Fmoc group.
-
-
Piperidine Treatment:
-
Divide the resin-bound peptide into multiple samples.
-
Control Group: Treat one sample with the standard Fmoc deprotection protocol (e.g., 2 x 10 minutes with 20% piperidine in DMF).
-
Extended Treatment Group: Treat other samples with 20% piperidine in DMF for extended periods (e.g., 2, 4, 8, and 24 hours).
-
-
Cleavage and Deprotection:
-
Wash the resin thoroughly with DMF and dichloromethane (DCM) after piperidine treatment.
-
Cleave the peptide from the resin and remove other side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v) for 2 hours.
-
-
Analysis:
-
Precipitate the cleaved peptide with cold diethyl ether, centrifuge, and lyophilize.
-
Dissolve the crude peptide in a suitable solvent (e.g., 50% acetonitrile/water).
-
Analyze the crude peptide by analytical RP-HPLC with UV detection (214 nm and 280 nm).
-
Identify and quantify the peak corresponding to the intact peptide (with Acm) and any potential byproducts (e.g., peptide without Acm, or with modified Acm).
-
Confirm the identity of the peaks by mass spectrometry (e.g., LC-MS).
-
Visualizing the Workflow and Chemical Pathways
The following diagrams illustrate the experimental workflow for assessing Acm stability and the chemical structures involved.
Potential Side Reactions
While direct cleavage of the Acm group by piperidine is not a major concern, other base-mediated side reactions can occur, particularly in sensitive sequences. For instance, sequences containing Asp(OtBu)-Cys(Acm) have been shown to be prone to aspartimide formation under prolonged basic treatment. Additionally, although less common under standard Fmoc deprotection conditions, a shift of the Acm group from the cysteine thiol to the hydroxyl groups of nearby serine or threonine residues has been observed during deprotection with harsher, non-piperidine-based reagents.
Conclusion
The Acm protecting group demonstrates high stability under the standard basic conditions used for Fmoc deprotection in solid-phase peptide synthesis. Its resistance to premature cleavage by piperidine makes it a reliable choice for the synthesis of complex peptides, especially when orthogonal deprotection is required for regioselective disulfide bond formation. For sequences prone to base-catalyzed side reactions, it is advisable to minimize the duration of piperidine exposure. The provided experimental protocol offers a robust framework for researchers to quantify the stability of the Acm group within their specific peptide sequence and synthesis conditions.
References
Safety Operating Guide
Navigating the Safe Disposal of Fmoc-HoCys(Acm)-OH: A Comprehensive Guide
Researchers and drug development professionals handling Fmoc-HoCys(Acm)-OH must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this amino acid derivative, its contaminated materials, and associated waste streams.
Hazard Identification and Classification
Assumed GHS Hazard Classification:
| Hazard Class | GHS Category | Description |
| Skin Corrosion / Irritation | Category 2 | Causes skin irritation. |
| Serious Eye Damage / Eye Irritation | Category 2A | Causes serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | May cause respiratory irritation. |
Personal Protective Equipment (PPE)
Prior to handling this compound for any purpose, including disposal, personnel must be equipped with the following standard PPE:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: If handling the powder outside of a fume hood, a dust mask or respirator may be required to avoid dust formation.
Disposal of Solid this compound (Unused or Expired)
Solid, unadulterated this compound should be treated as hazardous chemical waste.
Protocol:
-
Segregation: Do not mix solid this compound with other waste types.
-
Packaging: Place the solid in a clearly labeled, sealed, and leak-proof container.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," the quantity, and the date of disposal.
-
Collection: Arrange for disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.
Disposal of Contaminated Solid Waste
Items such as weighing paper, pipette tips, and gloves that have come into contact with this compound must also be disposed of as hazardous waste.
Protocol:
-
Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste container.
-
Labeling: Clearly label the container as "Hazardous Waste" and list the chemical contaminant ("this compound contaminated debris").
-
Storage: Store the container in a designated hazardous waste accumulation area until collection.
Disposal of Liquid Waste
Liquid waste containing this compound, such as solutions from experiments or peptide synthesis, requires careful handling.
Protocol:
-
Segregation: Collect all liquid waste containing this chemical in a dedicated, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS guidelines.
-
No Drain Disposal: Under no circumstances should this chemical or solutions containing it be poured down the drain.[1]
-
Labeling: The container must be clearly marked as "Hazardous Waste" and include the full chemical name and approximate concentration.
-
Collection: Arrange for collection and disposal through your institution's EHS department or a licensed hazardous waste contractor.
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
Protocol:
-
Area Evacuation: For large spills, evacuate the immediate area and alert your institution's emergency response team.
-
Ventilation: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Containment (Small Spills): For small, manageable spills, use an absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the substance.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution, collecting all cleaning materials as hazardous waste.
Below is a logical workflow for the proper disposal of this compound and its associated waste.
Caption: Workflow for the proper disposal of solid, liquid, and spill-related waste containing this compound.
Disclaimer: This document provides guidance based on general laboratory safety principles. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the material's Safety Data Sheet (SDS) before handling and disposal. All disposal actions must comply with local, state, and federal regulations.
References
Safeguarding Your Research: Essential Handling Protocols for Fmoc-HoCys(Acm)-OH
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling of N-α-(9-Fluorenylmethyloxycarbonyl)-S-(Acetamidomethyl)-L-Homocysteine (Fmoc-HoCys(Acm)-OH). Adherence to these protocols is essential for ensuring the safety of researchers and maintaining the integrity of scientific work. This document outlines the necessary personal protective equipment (PPE), step-by-step operational procedures, and compliant disposal methods.
Immediate Safety and Handling Summary
A summary of the key safety information and required personal protective equipment is provided in the table below.
| Hazard Classification | Required Personal Protective Equipment (PPE) | Engineering Controls & Work Practices |
| Skin Irritation (Category 2) [1] | Hand Protection: Nitrile or other chemical-resistant gloves. Inspect for tears before use. | Handle in a well-ventilated area, preferably a chemical fume hood. |
| Eye Irritation (Category 2) | Eye Protection: Safety glasses with side shields or safety goggles. | Avoid generation of dust. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance). |
| Respiratory Irritation (Category 3) | Respiratory Protection: A dust mask or respirator is recommended when handling the powder outside of a fume hood. | Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory. |
| Acute Oral Toxicity (Harmful if swallowed) | Body Protection: Standard laboratory coat. | Store in a cool, dry, and well-ventilated place. Keep container tightly closed. |
Operational Plan: Step-by-Step Handling Procedures
The following procedures are designed to minimize exposure and ensure the safe handling of this compound from receipt to use in experimental protocols such as Solid-Phase Peptide Synthesis (SPPS).
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, and well-ventilated area, typically between 2-8°C. Keep the container tightly sealed to prevent moisture absorption and degradation.
-
Labeling: Ensure the container is clearly labeled with the full chemical name and any relevant hazard warnings.
Weighing and Solution Preparation
All weighing and solution preparation steps should be performed in a certified chemical fume hood.
-
Preparation: Before opening, allow the container to warm to room temperature to prevent condensation.
-
Weighing: Carefully weigh the desired amount of the powdered compound using an analytical balance. Minimize the creation of dust by using a spatula and weighing paper or a weighing boat.
-
Dissolution: In a fume hood, add the weighed this compound to the appropriate solvent (e.g., Dimethylformamide (DMF) for SPPS) in a suitable container. Stir until fully dissolved.
Use in Solid-Phase Peptide Synthesis (SPPS)
This compound is commonly used as a building block in peptide synthesis. The following is a generalized workflow for its incorporation into a peptide chain.
-
Fmoc Deprotection: The resin-bound peptide is treated with a 20% solution of piperidine in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and Fmoc byproducts.
-
Amino Acid Coupling: The prepared solution of this compound is activated with a coupling reagent (e.g., DIC/HOBt or HATU) and then added to the resin. The reaction is allowed to proceed until coupling is complete.
-
Washing: The resin is again washed with DMF to remove any unreacted reagents.
-
Cycle Repetition: These steps are repeated for each subsequent amino acid in the peptide sequence.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Solid Waste: Collect all solid waste contaminated with this compound, such as weighing papers, gloves, and pipette tips, in a designated, leak-proof hazardous waste container.
-
Liquid Waste: Solutions containing this compound, including waste from SPPS (e.g., DMF, piperidine solutions, and cleavage cocktails), must be collected in a separate, sealed, and properly labeled hazardous waste container. Do not dispose of this chemical down the drain.
Container Labeling and Storage
-
Labeling: All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.
-
Storage: Store hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, pending pickup by your institution's environmental health and safety (EHS) department.
Final Disposal
Dispose of all waste containing this compound through your institution's certified hazardous waste management program. Follow all local, state, and federal regulations for chemical waste disposal.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
